Chlorhexidine
説明
On the basis of the data presented in this report, the CIR Expert Panel concludes that this compound and its salts are safe for use in cosmetic products at concentrations up to: 0.14% calculated as this compound free base; 0.19% as this compound Diacetate; 0.20% as this compound Digluconate; and 0.16% as this compound Dihydrochloride.
This compound is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms. It is one of the most common skin and mucous membrane antiseptic agents in use today. The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain. Topical this compound for disinfection, as well as oral rinses for dental use, carries activity against a broad range of pathogens including bacteria, yeasts, and viruses. this compound was developed in the UK by Imperial Chemical Industries in the early 1950s and was introduced to the US in the 1970s. The FDA withdrew its approval for the use of this compound gluconate topical tincture 0.5%, due to a significant number of reports concerning chemical and thermal burns associated with the use of this product. Other formulations of this compound continue to be available.
The physiologic effect of this compound is by means of Decreased Cell Wall Integrity.
This compound is a biguanide compound used as an antiseptic agent with topical antibacterial activity. This compound is positively charged and reacts with the negatively charged microbial cell surface, thereby destroying the integrity of the cell membrane. Subsequently, this compound penetrates into the cell and causes leakage of intracellular components leading to cell death. Since gram positive bacteria are more negatively charged, they are more sensitive to this agent.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 5 approved and 32 investigational indications.
A disinfectant and topical anti-infective agent used also as mouthwash to prevent oral plaque.
See also: this compound Gluconate (active moiety of); this compound Acetate (active moiety of); this compound Hydrochloride (active moiety of) ... View More ...
特性
IUPAC Name |
(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXZTYHSJHQHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2033314 | |
| Record name | 1,6-Di(N-p-chlorophenylbiguanidino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals from methanol; [HSDB], Solid | |
| Record name | Chlorhexidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/800 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C, 2.61e-02 g/L | |
| Record name | Chlorhexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from methanol, Solid | |
CAS No. |
55-56-1, 3697-42-5 | |
| Record name | Chlorhexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorhexidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorhexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00878 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Di(N-p-chlorophenylbiguanidino)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorhexidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorhexidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4KO0DY52L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 °C | |
| Record name | CHLORHEXIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorhexidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Chlorhexidine on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorhexidine (B1668724), a cationic bisbiguanide, has been a cornerstone of antisepsis in clinical and dental settings for decades. Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts, stems from a multi-faceted and potent mechanism of action primarily targeting the bacterial cell membrane. This technical guide provides a detailed exploration of the molecular interactions and consequential damage inflicted by this compound upon the bacterial cell envelope. It synthesizes quantitative data on its antimicrobial activity, outlines key experimental protocols for its study, and presents visual diagrams of the underlying pathways to offer a comprehensive resource for researchers and drug development professionals.
The Multi-Stage Mechanism of Action
The bactericidal and bacteriostatic effects of this compound are concentration-dependent and can be delineated into a series of sequential stages, beginning with electrostatic attraction and culminating in cell death.
Stage 1: Electrostatic Adsorption to the Bacterial Cell Surface
At physiological pH, this compound salts dissociate, releasing the positively charged this compound cation.[1] The bacterial cell surface, rich in negatively charged molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, presents a strong electrostatic attraction for the cationic this compound molecule.[2][3][4][5] This initial binding is a rapid and crucial first step, concentrating the antiseptic at the cell surface.
-
Gram-Positive Bacteria: The thick peptidoglycan layer is interspersed with anionic teichoic and lipoteichoic acids, providing abundant binding sites for this compound.
-
Gram-Negative Bacteria: The outer membrane, with its negatively charged phosphate (B84403) groups on LPS, serves as the primary site of initial interaction.[6][7]
Stage 2: Disruption of the Outer and Inner Cell Membranes
Following adsorption, this compound begins to disrupt the structural integrity of the bacterial membranes. This process is two-fold, affecting both the outer membrane (in Gram-negative bacteria) and the cytoplasmic (inner) membrane.[2]
The cationic this compound molecules displace essential divalent cations like Mg²⁺ and Ca²⁺, which are crucial for stabilizing the LPS molecules in the outer membrane of Gram-negative bacteria.[7] This displacement leads to a destabilization and increased permeability of the outer membrane, allowing this compound to traverse it.
Once at the inner cytoplasmic membrane, this compound's hydrophobic components are thought to interact with the phospholipid bilayer, causing a disordering of the lipid molecules.[8] This leads to a significant increase in membrane permeability.[3][9][10]
Stage 3: Leakage of Intracellular Components and Metabolic Inhibition
The increased membrane permeability results in the leakage of low-molecular-weight intracellular components, such as potassium ions (K⁺) and other cytoplasmic constituents.[2][3] This efflux disrupts the delicate ionic balance of the cell, which is critical for maintaining cellular homeostasis and enzymatic function.
At bacteriostatic (low) concentrations, this leakage and the associated disruption of the membrane potential inhibit the activity of membrane-bound enzymes, such as ATPases, which are vital for energy production and active transport.[2][4]
Stage 4: Cytoplasmic Coagulation and Cell Death
At bactericidal (high) concentrations, the damage to the cell membrane is extensive, leading to the irreversible precipitation and coagulation of cytoplasmic components, including proteins and nucleic acids.[11] This widespread intracellular damage results in rapid cell death. Electron microscopy studies have observed the formation of "ghost cells" following prolonged exposure to high concentrations of this compound, where the cell has lost its cytoplasmic contents.[6][12][13][14]
Quantitative Data on this compound Activity
The efficacy of this compound varies depending on the bacterial species, its concentration, and the duration of exposure. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC Range (µg/mL) | Noteworthy Observations | Reference(s) |
| Enterococcus faecalis | 0.5 - 64 | Clinical isolates may show higher MICs than food isolates. | [15][16] |
| Staphylococcus aureus | Low MIC values reported | Lower susceptibility in low concentrations compared to Enterococcus. | [17] |
| Pseudomonas aeruginosa | Higher MIC values reported | Less susceptible compared to other species. | [17][18] |
| Stenotrophomonas maltophilia | Higher MIC values reported | Found to be less susceptible. | [17][18] |
| Escherichia coli | Low MIC values reported | Highly susceptible. | [17] |
| Streptococcus mutans | 0.15 - 10 | Effective against this key oral pathogen. | [19] |
Table 2: Bactericidal Concentrations and Effects
| Effect | This compound Concentration | Target Organism(s) | Exposure Time | Reference(s) |
| Significant reduction in planktonic growth | ≥ 6.25 µg/mL | Enterococcus faecalis | Not specified | [10] |
| Significant membrane depolarization | ≥ 6.25 µg/mL | Enterococcus faecalis | 2 hours | [10] |
| Effective bactericidal activity | 4% (40,000 µg/mL) | Antibiotic-resistant and susceptible bacteria | 5 minutes | [18] |
| Significant reduction in biofilm mass | ≥ 6.25 µg/mL | Enterococcus faecalis | Not specified | [10] |
| Significant leakage of LDH (cytotoxicity) | 0.02% - 0.2% (200 - 2000 µg/mL) | Human cell lines | 3 minutes | [20] |
| Inhibition of gram-positive bacterial growth on skin | > 18.75 µg/mL | Skin microflora | Not applicable | [21] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the procedures recommended by the National Committee for Clinical Laboratory Standards (NCCLS)/CLSI.[12]
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound. Create a series of twofold dilutions in a suitable growth medium (e.g., nutrient broth) in a 96-well microtiter plate. Concentrations may range from 0.1 to 10 µg/mL or higher, depending on the expected susceptibility.[19]
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum density, typically 1 x 10⁶ Colony Forming Units (CFU)/mL.[19]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.[19]
-
Reading Results: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth, as determined by measuring the optical density at 600 nm (OD₆₀₀).[19]
Protocol: Membrane Permeability and Integrity Assay (BacLight LIVE/DEAD Staining)
This method uses fluorescent indicators to assess membrane integrity.[11]
-
Biofilm/Planktonic Culture Preparation: Grow bacterial biofilms on a suitable surface (e.g., hydroxyapatite (B223615) disk) or prepare a planktonic cell suspension.
-
Staining Solution Preparation: Prepare a viewing solution containing two fluorescent dyes: SYTO 9 and propidium (B1200493) iodide (components of the BacLight LIVE/DEAD kit). SYTO 9 stains all bacteria (live and dead), while propidium iodide only penetrates cells with damaged membranes.
-
Exposure to this compound: Place the bacterial sample in the viewing solution. Add a concentrated this compound solution to achieve the desired final concentration (e.g., 0.2%).[11]
-
Confocal Laser Scanning Microscopy (CLSM): Immediately begin acquiring time-lapse series of confocal images. This allows for the visualization of changes in membrane integrity over time.
-
Analysis: Analyze the image series to quantify the increase in red fluorescence (indicating membrane damage) relative to green fluorescence.
Protocol: Electron Microscopy (SEM and TEM)
Electron microscopy is used to visualize morphological changes to the bacterial cell wall and membrane.[12]
-
Cell Treatment: Expose bacterial cells (e.g., Bacillus subtilis, Escherichia coli) to a specific concentration of this compound (e.g., 0.75 mg/L) for a defined period (e.g., 4 hours).[12][13]
-
Fixation: Harvest the cells and fix them, typically with a 2-3% glutaraldehyde (B144438) solution in a suitable buffer (e.g., 0.1 M sodium cacodylate, pH 7.2) at 4°C overnight.[12]
-
Washing: Wash the fixed cells with buffer solutions of decreasing molarity.
-
Preparation for SEM (Scanning Electron Microscopy): Dehydrate the samples through a graded ethanol (B145695) series, critical-point dry, mount on stubs, and coat with a conductive material (e.g., gold-palladium).
-
Preparation for TEM (Transmission Electron Microscopy): Post-fix the samples (e.g., with osmium tetroxide), dehydrate, and embed in resin. Cut ultra-thin sections, stain with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate), and place on copper grids.[12]
-
Imaging: Examine the prepared samples using an environmental scanning electron microscope (ESEM) or a transmission electron microscope (TEM) operating at an appropriate voltage (e.g., 80 kV).[12]
Visualizing the Mechanism of Action
The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows associated with this compound's action.
Caption: The multi-stage mechanism of this compound action on bacteria.
Caption: A typical experimental workflow for SEM analysis of CHX-treated bacteria.
Caption: Logical relationship in a fluorescent membrane integrity assay.
Conclusion
The mechanism of action of this compound against bacterial cells is a robust, multi-step process that begins with electrostatic attraction and culminates in the catastrophic loss of membrane integrity and cell death. Its efficacy is rooted in its cationic nature and its ability to disrupt the fundamental barrier between the bacterium and its environment. Understanding the quantitative aspects of its activity and the experimental methods used to elucidate its mechanism is crucial for the continued development of antimicrobial strategies and for optimizing its use in clinical practice to mitigate the risk of resistance. This guide provides a foundational resource for professionals engaged in these endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of this compound with biomembrane models on glass ionomer by using the Langmuir-Blodgett technique [repositorio.unifesp.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli | PLOS One [journals.plos.org]
- 14. Differential actions of this compound on the cell wall of Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. An investigation of the bactericidal activity of this compound digluconateagainst multidrug-resistant hospital isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Insights into the Cytotoxicity and Irritant Potential of this compound Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Relation of this compound Gluconate Skin Concentration to Microbial Density on Skin of Critically Ill Patients Bathed Daily with this compound Gluconate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Virucidal Efficacy of Chlorhexidine Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorhexidine (B1668724), a cationic bisbiguanide antiseptic, has been widely utilized for its broad-spectrum antimicrobial properties. This guide provides a comprehensive technical overview of its virucidal efficacy against enveloped viruses. The primary mechanism of action involves the disruption of the viral lipid envelope, leading to inactivation. This document synthesizes quantitative data from various in vitro studies on the efficacy of this compound against clinically relevant enveloped viruses, including Herpes Simplex Virus (HSV), Influenza A Virus, and Coronaviruses. Detailed experimental protocols derived from standardized methodologies are presented to aid in the design and evaluation of future research.
Mechanism of Action
The virucidal activity of this compound against enveloped viruses is primarily attributed to its interaction with the viral envelope.[1][2] As a cationic molecule, this compound electrostatically interacts with the negatively charged components of the viral lipid bilayer. This binding disrupts the integrity of the envelope, leading to the leakage of internal components and subsequent inactivation of the virus.[1] It is hypothesized that the biophysiological mechanisms for the virucidal effect of this compound include the lysis of the viral envelope, deterioration of nucleotide carbon chains, and the inactivation or blocking of viral proteins.[1]
Caption: Mechanism of this compound's Virucidal Action on Enveloped Viruses.
Quantitative Data on Virucidal Efficacy
The virucidal efficacy of this compound has been evaluated against a range of enveloped viruses. The following tables summarize the quantitative data from various in vitro studies.
Herpes Simplex Virus (HSV)
This compound has demonstrated significant efficacy against HSV-1.[1][3][4][5][6]
| CHX Concentration (%) | Virus Strain | Contact Time | Log Reduction | Test Method | Reference |
| 0.001 - 2.5 | HSV-1 | Varied | Significant efficacy demonstrated | Viral titration reduction tests | [1][3] |
| 0.12 | HSV | 30 seconds | Virucidal activity observed | Tissue culture assays | [7] |
| Not Specified | HSV-1 | Not Specified | Positive virucidal efficacy | 10 studies reviewed | [1][5] |
Influenza A Virus
Studies have shown that this compound is effective against Influenza A virus, although its efficacy can be lower compared to other antiseptics like povidone-iodine.[1][3][4][5][6]
| CHX Concentration (%) | Virus Strain | Contact Time | Log Reduction/Efficacy | Test Method | Reference |
| 0.12 | Influenza A | 30 seconds | Virucidal activity observed | Tissue culture assays | |
| Not Specified | Influenza A | 30 seconds - 10 minutes | Effective viral load reduction | Not Specified | |
| Not Specified | Influenza A | Not Specified | Positive virucidal efficacy | 4 studies reviewed | [1][5] |
Coronaviruses (HCoV & SARS-CoV-2)
The efficacy of this compound against coronaviruses, including SARS-CoV-2, has shown more variable results in in vitro studies, with some studies indicating lower to no efficacy.[1][3][4][5] However, some clinical trials have suggested a transient reduction in the viral load of SARS-CoV-2 in the oral cavity.[1][4][5][6]
| CHX Concentration (%) | Virus Strain | Contact Time | Log Reduction/Efficacy | Test Method | Reference |
| Not Specified | HCoV | 30 seconds | No virucidal efficacy | Detection analyses by inoculation of samples in cell culture | [3] |
| 0.12 | SARS-CoV-2 | Not Specified | Suppression for 2 hours (in vivo) | Not Specified | [2] |
| 0.2 | SARS-CoV-2 | 30 seconds | Significant efficacy (in vivo) | rRT-PCR on saliva samples | [8][9] |
| Not Specified | HCoV & SARS-CoV-2 | Not Specified | Lower to no virucidal efficacy (in vitro) | 15 studies reviewed | [1][5] |
Experimental Protocols
The evaluation of the virucidal efficacy of this compound is conducted following standardized protocols to ensure reproducibility and comparability of results. The most common methods are suspension tests and carrier tests.
Standardized Virucidal Suspension Test (Based on EN 14476)
This test evaluates the virucidal activity of a disinfectant in a suspension.
-
Preparation of Virus Stock: A high-titer stock of the test virus is prepared and quantified, typically as Tissue Culture Infectious Dose 50% (TCID50) or Plaque Forming Units (PFU) per mL.
-
Test Solution Preparation: The this compound product is prepared at the desired concentration(s).
-
Interfering Substance: To simulate real-world conditions, an interfering substance (e.g., bovine albumin to simulate clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions) is added to the virus suspension.
-
Exposure: The virus suspension with the interfering substance is mixed with the this compound test solution.
-
Contact Time: The mixture is incubated for a specified contact time at a controlled temperature.
-
Neutralization: Immediately after the contact time, the virucidal action of this compound is stopped by dilution in a validated neutralizer or by methods such as gel filtration.
-
Viral Titration: The infectivity of the remaining virus in the neutralized mixture is quantified using a suitable cell culture system and a titration method (e.g., TCID50 or plaque assay).
-
Calculation of Log Reduction: The log reduction in viral titer is calculated by comparing the viral titer of the test sample with that of a virus control (treated with a diluent instead of this compound). A log reduction of ≥ 4 is typically required to claim virucidal activity.
Caption: Standardized Virucidal Suspension Test Workflow.
Key Experimental Parameters from Cited Studies
The following details are based on the methodologies reported in the reviewed literature:
-
Viruses: Herpes Simplex Virus Type 1 (HSV-1), Influenza A virus, Human Coronavirus (HCoV), and SARS-CoV-2 were the primary enveloped viruses tested.[1][5]
-
This compound Formulations: Concentrations ranging from 0.001% to 2.5% were evaluated.[3]
-
Contact Times: These varied significantly across studies, from as short as 30 seconds to 10 minutes or longer.[3][7]
-
Assay Methods: The most common methods for assessing virucidal efficacy were viral titration (e.g., TCID50), plaque assays, and colony-forming units.[1]
Conclusion
This compound demonstrates significant virucidal efficacy against a range of enveloped viruses, particularly Herpes Simplex Virus and Influenza A Virus. Its primary mechanism of action, the disruption of the viral lipid envelope, is well-established. While its effectiveness against coronaviruses in in vitro settings appears more variable, clinical studies suggest a potential role in temporarily reducing the oral viral load of SARS-CoV-2. For researchers and drug development professionals, it is imperative to adhere to standardized testing protocols to generate reliable and comparable data. Future research should focus on elucidating the specific factors that influence the virucidal activity of this compound against different enveloped viruses and on conducting well-controlled clinical trials to validate its in vivo efficacy.
References
- 1. Virucidal efficacy of this compound: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on covid 19 virus - Int J Oral Health Dent [ijohd.org]
- 3. thegildercompany.com [thegildercompany.com]
- 4. [PDF] Virucidal efficacy of this compound: a systematic review | Semantic Scholar [semanticscholar.org]
- 5. Virucidal efficacy of this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro virucidal effectiveness of a 0.12%-chlorhexidine gluconate mouthrinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the virucidal efficacy of this compound and povidone-iodine mouthwashes against salivary SARS-CoV-2. A randomized-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
Chlorhexidine Biocompatibility with Human Tissues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biocompatibility of chlorhexidine (B1668724) (CHX) with human tissues. It delves into the cytotoxic and inflammatory responses, effects on wound healing, and the underlying molecular mechanisms of this compound's interaction with various cell types. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical applications of this widely used antiseptic agent.
Executive Summary
This compound is a broad-spectrum antiseptic valued for its efficacy against a wide range of microorganisms. However, its application is not without biocompatibility concerns. This guide synthesizes current research to provide a detailed understanding of this compound's interactions with human tissues. At lower concentrations, this compound can be biocompatible, and in some contexts, even beneficial for wound healing by reducing bacterial load.[1][2] Conversely, at higher concentrations, it exhibits significant dose- and time-dependent cytotoxicity to various human cell types, including fibroblasts, myoblasts, and osteoblasts, potentially impairing wound healing and tissue regeneration.[3][4][5][6][7] This guide presents quantitative data on these cytotoxic effects, details the experimental protocols used for their assessment, and visually maps the cellular signaling pathways implicated in this compound-induced cell death.
Cytotoxicity of this compound on Human Cells
The cytotoxic effects of this compound are a critical consideration for its clinical use. In vitro studies have demonstrated that at concentrations at or above 0.02%, this compound can lead to a significant reduction in cell viability and permanently halt cell migration in fibroblasts, myoblasts, and osteoblasts.[4][5][6][8] The cytotoxicity is both concentration- and exposure time-dependent.[9]
Quantitative Cytotoxicity Data
The following tables summarize the quantitative data on the percentage of cell survival after exposure to various concentrations of this compound gluconate for different durations.
Table 1: Percent Survival of Human Fibroblasts 48 Hours Post-Exposure to this compound [8]
| CHX Concentration | 1-Minute Exposure (% Survival ± SD) | 2-Minute Exposure (% Survival ± SD) | 3-Minute Exposure (% Survival ± SD) |
| Control | 100 ± 15.3 | 100 ± 15.3 | 100 ± 15.3 |
| 0.002% | 96.4 ± 14.3 | 75.2 ± 8.1 | 60.1 ± 7.5 |
| 0.02% | 5.8 ± 1.2 | 4.9 ± 0.9 | 4.5 ± 0.7 |
| 0.2% | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.5 ± 0.3 |
| 2% | 3.5 ± 0.3 | 3.2 ± 0.2 | 3.0 ± 0.2 |
Table 2: Percent Survival of Human Myoblasts 48 Hours Post-Exposure to this compound [8]
| CHX Concentration | 1-Minute Exposure (% Survival ± SD) | 2-Minute Exposure (% Survival ± SD) | 3-Minute Exposure (% Survival ± SD) |
| Control | 100 ± 12.1 | 100 ± 12.1 | 100 ± 12.1 |
| 0.002% | 65.4 ± 5.9 | 50.2 ± 4.8 | 42.3 ± 4.1 |
| 0.02% | 5.1 ± 0.8 | 4.3 ± 0.6 | 3.9 ± 0.5 |
| 0.2% | 3.9 ± 0.4 | 3.5 ± 0.3 | 3.1 ± 0.2 |
| 2% | 3.2 ± 0.2 | 2.9 ± 0.2 | 2.7 ± 0.1 |
Table 3: Percent Survival of Human Osteoblasts 48 Hours Post-Exposure to this compound [8]
| CHX Concentration | 1-Minute Exposure (% Survival ± SD) | 2-Minute Exposure (% Survival ± SD) | 3-Minute Exposure (% Survival ± SD) |
| Control | 100 ± 14.2 | 100 ± 14.2 | 100 ± 14.2 |
| 0.002% | 70.8 ± 7.2 | 58.7 ± 6.1 | 49.5 ± 5.3 |
| 0.02% | 5.5 ± 0.9 | 4.7 ± 0.7 | 4.1 ± 0.6 |
| 0.2% | 4.0 ± 0.5 | 3.6 ± 0.4 | 3.2 ± 0.3 |
| 2% | 3.3 ± 0.3 | 3.0 ± 0.2 | 2.8 ± 0.2 |
Effects on Different Human Tissues
Wound Healing
The role of this compound in wound healing is complex. While it can promote healing by preventing infection, it can also be detrimental to the cells essential for tissue repair.[2] In vivo studies have shown that daily use of this compound can be cytotoxic to human skin and impede wound healing.[5] However, a systematic review and meta-analysis of its use in oral surgery concluded that this compound application has a beneficial effect on wound healing, significantly reducing the risk of complications.[1] The formulation and concentration are key factors; for instance, a 0.20% this compound gel with added chitosan (B1678972) was found to be particularly effective in oral surgical wound healing.[1]
Oral Mucosa
This compound is widely used in dentistry for its antimicrobial properties.[10] However, it is not without adverse effects on the oral mucosa. High concentrations (2%) of this compound have been associated with oral mucosal lesions, including erosions, ulcerations, and bleeding in ICU patients.[11] Other reported side effects include a burning sensation, desquamation of the oral mucosa, and taste disturbances.[10]
Ocular and Ototoxicity
Extreme caution is advised when using this compound-based solutions near the eyes and ears due to their well-documented oculotoxicity and ototoxicity.[12][13][14] Even minimal exposure can lead to severe and irreversible corneal injury.[14][15] Similarly, if this compound reaches the middle or inner ear, it can cause deafness.[13] The toxicity is related to the concentration and contact time.[13]
Mechanisms of this compound-Induced Cellular Response
This compound's cytotoxic effects are mediated through the induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The prevalence of one over the other is often dose-dependent, with lower concentrations tending to induce apoptosis and higher concentrations leading to necrosis.[10]
Signaling Pathways of Apoptosis and Necrosis
This compound-induced apoptosis involves the intrinsic (mitochondrial) pathway, characterized by:
-
Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress, leading to an increase in intracellular ROS.
-
Mitochondrial Dysfunction: This includes the collapse of the mitochondrial membrane potential.
-
Intracellular Calcium Increase: Disruption of calcium homeostasis is a key event.
Necrosis, on the other hand, is triggered by more severe cellular insults, leading to loss of membrane integrity and release of cellular contents.
Experimental Protocols for Biocompatibility Assessment
Standardized in vitro assays are crucial for evaluating the biocompatibility of this compound. The following sections detail the methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of this compound for specific durations. Include untreated control wells.
-
MTT Addition: After exposure, add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Cell Migration Assessment: Scratch Assay
The scratch assay, or wound healing assay, is a straightforward method to study cell migration in vitro.
Protocol:
-
Create a Monolayer: Grow cells in a culture dish to full confluency.
-
Create a "Scratch": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound. An untreated control is also prepared.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals thereafter.
-
Analysis: Measure the width or area of the scratch over time to quantify the rate of cell migration and wound closure.
Cytotoxicity Assessment: LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with different concentrations of this compound.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant. This mixture contains lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
Conclusion
The biocompatibility of this compound with human tissues is a multifaceted issue that depends heavily on its concentration, formulation, and the specific tissue . While its antiseptic properties are invaluable in many clinical settings, its potential for cytotoxicity cannot be overlooked. This guide provides a foundational understanding for researchers and drug development professionals to make informed decisions regarding the use of this compound. Further in vivo studies are essential to fully elucidate the clinical implications of the in vitro findings presented herein and to optimize the safe and effective use of this potent antimicrobial agent.
References
- 1. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lornajane.net [lornajane.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights Into the Mechanism of Action of this compound on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sub-lethal concentrations of this compound inhibit Candida albicans growth by disrupting ROS and metal ion homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of a distinct activated RIPK1 intermediate bridging complex I and complex II in TNFα-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
An In-depth Technical Guide on the Cationic Nature of Chlorhexidine and Its Interaction with Surfaces
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorhexidine (B1668724) (CHX) remains a gold-standard antiseptic in medical and dental applications, primarily due to its broad-spectrum antimicrobial activity and, crucially, its property of substantivity—the ability to adsorb onto surfaces and be released over time. This guide delves into the core physicochemical principle governing its efficacy: its cationic nature. We will explore the molecular basis for its positive charge, detail its multi-stage interaction with bacterial cell walls, and analyze its adsorption and release kinetics on various clinically relevant surfaces, including dental tissues and biomaterials. This document synthesizes quantitative data from multiple studies into comparative tables and provides detailed experimental protocols for assessing this compound's surface interactions, supplemented by visualizations of key mechanisms and workflows.
The Molecular Basis of this compound's Cationic Nature
This compound is a synthetic bisbiguanide, a symmetrical molecule composed of two (p-chlorophenyl)guanide units connected by a central hexamethylene bridge[][2][3][4]. Its chemical formula is C22H30Cl2N10[]. The antimicrobial efficacy of this compound is intrinsically linked to its molecular structure, specifically the two biguanide (B1667054) groups.
At physiological pH (typically ranging from 5.5 to 7.0), the biguanide groups become protonated, conferring a strong positive charge onto the molecule[5]. This transforms the this compound molecule into a dication, which is the biologically active form[6]. This cationic state is the primary driver for its initial interaction with the vast majority of microbial and host surfaces, which are typically negatively charged[3][7][8]. The most common and water-soluble salt form used in clinical preparations is this compound digluconate, which readily dissociates to release the positively charged this compound cation[2][4].
Caption: Protonated structure of this compound at physiological pH.
Mechanism of Action: A Cation-Driven Process
The antimicrobial action of this compound is a multi-step process initiated by electrostatic forces. Its effectiveness varies with concentration, exhibiting bacteriostatic properties at low concentrations and bactericidal effects at higher concentrations[][3][9][10].
-
Adsorption to Bacterial Surface: The positively charged this compound molecule is rapidly attracted to and binds with negatively charged components on the bacterial cell surface. These include phosphate (B84403) groups in teichoic acids of Gram-positive bacteria and lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria[7][8][9][11].
-
Membrane Disruption (Bacteriostatic Effect): At low concentrations (e.g., 0.2%), this binding disrupts the osmotic equilibrium of the cell membrane, damaging its integrity[][7][9]. This leads to an outflow of low-molecular-weight cytoplasmic components, most notably potassium and phosphorous ions, which inhibits certain enzymatic activities and arrests bacterial growth[3][7][8].
-
Cytoplasmic Coagulation (Bactericidal Effect): At higher concentrations (e.g., 2%), this compound penetrates the compromised cell membrane and enters the cytoplasm[2][9]. Inside the cell, it causes coagulation and precipitation of cytoplasmic components by forming complexes with phosphorylated compounds like adenosine (B11128) triphosphate (ATP) and nucleic acids, leading to irreversible cell damage and death[3][7][9].
Caption: Mechanism of this compound's antimicrobial action.
Interaction with Key Biological and Material Surfaces
The same cationic properties that drive this compound's antimicrobial action also govern its interaction with host tissues and biomaterials, leading to the clinically vital property of substantivity.
Dental Hard Tissues (Enamel and Dentin)
The primary mineral component of enamel and dentin is hydroxyapatite (B223615) (HA), Ca₁₀(PO₄)₆(OH)₂. The surface of HA is rich in negatively charged phosphate groups, which serve as primary binding sites for cationic this compound molecules[2][12]. This strong electrostatic interaction allows CHX to adsorb onto the tooth surface, creating a reservoir that is slowly released over time, providing sustained antimicrobial activity for up to 12 hours[7]. The presence of fluoride (B91410) has been shown to dramatically increase the affinity and adsorption of this compound to both hydroxyapatite and enamel powder[13].
Oral Soft Tissues and Salivary Pellicle
The oral mucosa and the salivary pellicle that coats all oral surfaces are rich in negatively charged glycoproteins and mucins[][7]. Cationic CHX molecules bind strongly to these proteins through electrostatic interactions[][14]. This binding is a key factor in this compound's high retention in the oral cavity, preventing its rapid clearance by saliva and contributing significantly to its substantivity[15][16].
Titanium Implant Surfaces
Decontamination of titanium implant surfaces is critical in treating peri-implant infections. Studies show that this compound effectively adsorbs onto titanium, with the level of adsorption influenced by surface topography and CHX concentration[17][18]. Rougher surfaces, such as those created by sandblasting and acid-etching (SLA), exhibit a significantly higher capacity for CHX adsorption compared to smooth, machined surfaces[17][18][19]. This adsorbed CHX provides a localized antimicrobial effect, though its release is often characterized by a rapid initial burst followed by a decline over several days[19].
Quantitative Data on this compound-Surface Interactions
The following tables summarize quantitative findings from various studies on the adsorption and release of this compound from different surfaces.
Table 1: this compound Adsorption onto Various Surfaces
| Surface Type | CHX Concentration | Adsorption Metric | Finding | Reference(s) |
|---|---|---|---|---|
| Titanium (Smooth) | 0.1% - 0.2% | % of available CHX | Adsorbed ~3-4% of available CHX. | [17] |
| Titanium (Rough, SLA) | 0.1% - 0.2% | % of available CHX | Adsorbed ~6-8% (two-fold higher than smooth). | [17] |
| Titanium (Porous) | 0.1 - 1.0 mg/mL | Grafted Amount (μg) | 0.44 - 3.98 μg (adsorption increased with concentration). | [20] |
| Enamel | N/A | % Adsorbed from solution | 41-42% of CHX adsorbed from solution over 7 days. | [21] |
| Hydroxyapatite | N/A | Adsorption Behavior | Adsorption follows a Langmuir mechanism at low concentrations. | [22] |
| Carbon Black | N/A | Isotherm Pattern | Adsorption follows temperature-dependent Langmuir isotherms. |[6] |
Table 2: this compound Release and Substantivity
| Surface Type | Initial CHX Treatment | Time Period | Release Metric | Finding | Reference(s) |
|---|---|---|---|---|---|
| Titanium (Smooth) | 0.1% - 0.2% | 24 hours | % of adsorbed CHX | Released 1.1% of adsorbed CHX. | [17] |
| Titanium (Rough, SLA) | 0.1% - 0.2% | 24 hours | % of adsorbed CHX | Released 0.6% of adsorbed CHX. | [17] |
| Titanium (General) | 0.5% | 3 days | Release Profile | CHX levels dropped rapidly within 3 days. | [19] |
| Human Dentin | 2% Solution & Gel | 90 days | Substantivity | CHX remained retained in root canal dentin for up to 90 days. | [23] |
| Dentin Disks | 0.02%, 0.2%, 2% | 1 week | Substantivity | 0.02% and 0.2% showed significantly higher retention than 2%. | [24] |
| Hydrophilic Resins | 0.2% - 2.0% | 28 days | Cumulative Release | 0.030 - 0.777 mg/g released; proportional to water sorption. |[25] |
Experimental Protocols for Assessing Surface Interactions
Standardized methodologies are crucial for comparing data across studies. Below are outlines of common protocols used to quantify this compound adsorption, release, and antimicrobial efficacy.
Protocol: Quantification of CHX Adsorption and Release via UV-Vis Spectrophotometry
This method is widely used to determine the concentration of CHX in a solution by measuring its absorbance of ultraviolet light.
-
Preparation of Standard Curve:
-
Prepare a series of CHX standard solutions of known concentrations (e.g., 1 to 50 ppm).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance for CHX (~230-260 nm) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration to generate a linear calibration curve.
-
-
Surface Preparation and Treatment:
-
Prepare standardized surface samples (e.g., titanium disks, hydroxyapatite pellets, or dentin disks).
-
To mimic clinical conditions, surfaces like titanium or HA may be pre-coated with human saliva to form a pellicle[17].
-
Immerse the samples in a known volume and concentration of CHX solution for a defined period (e.g., 1 minute to 24 hours).
-
-
Adsorption Measurement:
-
After incubation, remove the samples from the CHX solution.
-
Measure the absorbance of the remaining CHX solution.
-
Calculate the concentration of CHX left in the solution using the standard curve.
-
The amount of adsorbed CHX is the difference between the initial and final amounts in the solution.
-
-
Release (Substantivity) Measurement:
-
Rinse the CHX-treated samples gently with distilled water or a buffer like Phosphate-Buffered Saline (PBS) to remove non-adsorbed CHX.
-
Incubate the rinsed samples in a fresh, known volume of buffer (e.g., PBS) at 37°C[24].
-
At specified time intervals (e.g., 1, 24, 168 hours), collect the buffer (eluate) and measure its absorbance to determine the concentration of released CHX[24][26].
-
The cumulative release can be calculated over the entire experimental period.
-
Note: High-Performance Liquid Chromatography (HPLC) offers a more sensitive and specific method for CHX quantification and is often used for complex biological samples[23][27].
References
- 2. This compound gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on adsorption characteristics and mechanism of adsorption of this compound mainly by carbon black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-sessile bacterial and cytocompatibility properties of CHX-loaded nanohydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoride enhancement of this compound uptake by hydroxyapatite and enamel powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of this compound with salivary films adsorbed at solid/liquid and air/liquid interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. periobasics.com [periobasics.com]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. Interaction of this compound with smooth and rough types of titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound Uptake and Release From Modified Titanium Surfaces and Its Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A new method for this compound (CHX) determination: CHX release after application of differently concentrated CHX-containing preparations on artificial fissures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Evaluation of this compound substantivity on human dentin: a chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of three different concentrations of this compound for their substantivity to human dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Release and Water Sorption Characteristics of this compound-Incorporated Hydrophobic/Hydrophilic Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Substantivity of this compound to Human Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Chlorhexidine: A Comprehensive Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) (CHX) is a cationic bis-biguanide antiseptic that has been extensively utilized in healthcare for its broad-spectrum antimicrobial properties. It is a common ingredient in surgical scrubs, oral rinses, and wound dressings. This technical guide provides an in-depth overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a detailed summary of its toxicological profile. The information is presented to aid researchers, scientists, and drug development professionals in understanding the multifaceted nature of this widely used biocide.
Pharmacology
Mechanism of Action
This compound's antimicrobial activity is primarily attributed to its cationic nature, which facilitates its interaction with negatively charged components of microbial cell membranes.[1][2] At physiological pH, this compound salts dissociate, releasing the positively charged this compound cation.[2] The bactericidal effect is a result of the binding of this cationic molecule to negatively charged bacterial cell walls.[1][2]
The process can be described in the following stages:
-
Adsorption: The positively charged this compound molecule is electrostatically attracted to the negatively charged bacterial cell surface, particularly phosphate-containing molecules.[1]
-
Membrane Disruption: this compound binds to the cell membrane, leading to an increase in its permeability.[3]
-
Bacteriostatic Effect (Low Concentrations): At lower concentrations (e.g., 0.02%-0.06%), this compound disrupts the osmotic equilibrium of the bacterial cell, causing the leakage of low-molecular-weight cytoplasmic components such as potassium and phosphorus.[3][4][5] This inhibits bacterial growth.
-
Bactericidal Effect (High Concentrations): At higher concentrations (>0.12%), there is extensive damage to the cell membrane, resulting in the precipitation of cytoplasmic contents and cell death.[4][5]
Caption: Mechanism of this compound's antimicrobial action.
Pharmacodynamics
This compound exhibits a dose-dependent antimicrobial activity. It is bacteriostatic at low concentrations and bactericidal at higher concentrations.[4][5] Approximately 30% of the active ingredient is retained in the oral cavity after rinsing and is gradually released, providing a sustained antimicrobial effect.[4]
Toxicology
While generally considered safe for topical use, this compound is not without toxicological concerns, particularly with repeated use or exposure to sensitive tissues.
Acute Toxicity
This compound has low acute oral toxicity.[3][4]
Table 1: Acute Toxicity of this compound Salts
| Salt | Animal Model | Route of Administration | LD50 Value | Reference(s) |
| This compound Gluconate | Rat (Wistar) | Oral | 2000-2270 mg/kg bw | [4] |
| This compound Gluconate | Mouse | Oral | 1260-1800 mg/kg bw | [4] |
| This compound Diacetate | Rat | Oral | 1180 mg/kg bw | [4] |
| This compound | Rat | Intravenous | 21 mg/kg | [6][7] |
Cytotoxicity
Numerous in vitro studies have demonstrated the cytotoxic effects of this compound on various human cell types in a dose- and time-dependent manner.[8][9][10][11]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Type | This compound Concentration | Exposure Duration | Effect | Reference(s) |
| Human Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02% | 1, 2, or 3 minutes | <6% cell survival | [9][11][12][13][14] |
| Human Fibroblasts | 0.002% | 1 minute | 96.4% cell survival | [9][11][12][13][14] |
| Human Gingival Epithelial Cells (S-G) | 0.106 mmol/L | 1 hour | Midpoint cytotoxicity | [12] |
| Human Gingival Epithelial Cells (S-G) | 0.011 mmol/L | 24 hours | Midpoint cytotoxicity | [12] |
| Human Gingival Epithelial Cells (S-G) | 0.0045 mmol/L | 72 hours | Midpoint cytotoxicity | [12] |
| Odontoblast-like Cells (MDPC-23) | 0.02% | Not specified | 70.8% reduction in cell metabolism | [15] |
| Human Osteoblastic Cells (U2OS) | ~0.005% | Not specified | 50% inhibition of cell growth | [16] |
| Human Dermal Fibroblasts | >0.001% | 3, 6, 8, or 24 hours | ATP depletion | [17] |
The cytotoxic effects of this compound are mediated through several mechanisms, including:
-
Mitochondrial Dysfunction: this compound can induce a reduction in mitochondrial membrane potential, suggesting mitochondrial damage.[1][8][18] This can lead to a decrease in cellular ATP levels.[17]
-
Oxidative Stress: this compound has been shown to induce the generation of reactive oxygen species (ROS).[2][8][19][20][21][22][23] This oxidative stress can contribute to cellular damage.
-
Induction of Apoptosis and Necrosis: At lower concentrations, this compound can induce apoptosis (programmed cell death), while at higher concentrations, it leads to necrosis.[2][5][24]
-
Endoplasmic Reticulum (ER) Stress: this compound may cause an accumulation of proteins in the endoplasmic reticulum, leading to ER stress and subsequent cell death.[5][24][25]
Caption: Signaling pathways in this compound-induced cytotoxicity.
Genotoxicity
Several studies have investigated the genotoxic potential of this compound, with some conflicting results. The micronucleus test and comet assay have been commonly used to assess DNA damage.
Table 3: Genotoxicity Studies of this compound
| Assay | Cell/Tissue Type | This compound Concentration | Findings | Reference(s) |
| Micronucleus Test | Human Buccal Epithelial Cells | 0.2% (mouthwash) | Increased frequency of micronuclei with prolonged use. | [26][27][28][29][30] |
| Comet Assay | Rat Peripheral Leukocytes and Oral Mucosal Cells | 0.12% (oral treatment) | Increased DNA damage. | [31][32] |
| Comet Assay | Human Buccal Epithelial Cells and Peripheral Lymphocytes | 0.12% (mouthwash) | Increased DNA damage. | [33][34] |
Hypersensitivity Reactions
Allergic reactions to this compound, although rare, can occur and range from mild contact dermatitis to severe, life-threatening anaphylaxis.[25][35][36][37] Both immediate (Type I) and delayed (Type IV) hypersensitivity reactions have been reported.[9]
Ototoxicity and Neurotoxicity
There is evidence from animal studies and a limited number of human cases that this compound can be ototoxic if it enters the middle or inner ear, potentially causing sensorineural hearing loss.[13][14][32][33][34] The risk appears to be concentration-dependent.[13][32][34]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized representation based on commonly used methods.
Caption: Generalized workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., human fibroblasts, osteoblasts) in a 96-well microplate at a predetermined density and allow them to adhere for 24 hours.[15]
-
Treatment: Expose the cells to a range of this compound concentrations for specific durations (e.g., 1 minute to 72 hours).[11][12]
-
MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Genotoxicity Assessment (Micronucleus Test on Buccal Epithelial Cells)
This protocol is a generalized representation based on commonly used methods.
Caption: Generalized workflow for a buccal micronucleus assay.
Methodology:
-
Cell Collection: Collect exfoliated buccal mucosal cells from participants by gently scraping the inside of the cheek with a cytobrush or wooden spatula.[35][36][38]
-
Cell Suspension and Washing: Suspend the collected cells in a buffer solution and centrifuge to pellet the cells and remove debris.[27][35]
-
Slide Preparation: Resuspend the cell pellet and create a smear on a clean microscope slide.
-
Fixation: Air-dry the smear and then fix the cells using a suitable fixative, such as cold methanol.[35][36]
-
Staining: Stain the slides with a DNA-specific stain, such as Giemsa or Feulgen stain, to visualize the nuclei and micronuclei.[27][35][36]
-
Scoring: Examine the slides under a light microscope and score a predetermined number of cells (e.g., 1000-2000) for the presence of micronuclei according to established criteria.[35][36]
-
Data Analysis: Compare the frequency of micronucleated cells between the exposed and control groups.
Conclusion
This compound remains a cornerstone of antiseptic practice due to its efficacy and broad spectrum of activity. However, this technical guide highlights the importance of understanding its pharmacological and toxicological profile. The dose- and time-dependent cytotoxicity of this compound across various cell types, its potential for genotoxicity, and the risk of hypersensitivity reactions and ototoxicity warrant careful consideration in its clinical application and in the development of new antiseptic agents. Further research is necessary to fully elucidate the intracellular signaling pathways involved in this compound-induced toxicity and to develop strategies to mitigate its adverse effects while preserving its antimicrobial benefits.
References
- 1. m.svpdienstencentrum.be [m.svpdienstencentrum.be]
- 2. Effect of this compound digluconate on different cell types: a molecular and ultrastructural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msd.com [msd.com]
- 7. msd.com [msd.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robbing Peter to Pay Paul: this compound gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 15. Cytotoxic effects of different concentrations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity of this compound on human osteoblastic cells is related to intracellular glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms underlying this compound-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of bactericides as an acute mitochondrial membrane damage inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and pro-oxidant properties of this compound and its interaction with calcium hydroxide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity and genotoxicity of this compound on macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of para-chloroaniline and reactive oxygen species in this compound and this compound associated with calcium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Counteraction of reactive oxygen species and determination of antibacterial efficacy of proanthocyanidin and lycopene when mixed with calcium hydroxide and this compound mixture: An in vitro comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]
- 26. researchgate.net [researchgate.net]
- 27. Genotoxic assessment of this compound mouthwash on exfoliated buccal epithelial cells in chronic gingivitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound as a Keap1-Nrf2 inhibitor: a new target for an old drug for Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cytopathologic effects of this compound on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. This compound induces DNA damage in rat peripheral leukocytes and oral mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. m.svpdienstencentrum.be [m.svpdienstencentrum.be]
- 33. Monitoring of buccal epithelial cells by alkaline comet assay (single cell gel electrophoresis technique) in cytogenetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. sciforschenonline.org [sciforschenonline.org]
- 36. nicpd.ac.in [nicpd.ac.in]
- 37. benchchem.com [benchchem.com]
- 38. oraljournal.com [oraljournal.com]
Methodological & Application
Application Notes and Protocols: Chlorhexidine Gluconate Solution for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and quality control of Chlorhexidine (B1668724) Gluconate (CHG) solutions for laboratory use. Adherence to these guidelines is crucial for ensuring the stability, efficacy, and safety of prepared solutions in research and development settings.
Introduction
This compound gluconate is a broad-spectrum biocide effective against Gram-positive bacteria, Gram-negative bacteria, and fungi. Its primary mode of action involves the disruption of microbial cell membranes. In the laboratory, CHG solutions are utilized in a variety of applications, including as a disinfectant, antiseptic, and preservative in formulations. The stability and efficacy of CHG solutions are highly dependent on proper preparation, pH, and storage conditions. A critical aspect of quality control is monitoring the formation of the degradation product p-chloroaniline (4-CA), a potential impurity with toxicological concerns.[1][2][3]
Materials and Equipment
-
Materials:
-
This compound Gluconate (CHG) 20% w/v aqueous solution (or as specified by the supplier)
-
Sterile, purified water (e.g., USP grade)
-
70% Isopropyl alcohol (IPA)
-
pH adjustment solutions (e.g., sodium acetate, phosphoric acid)[2][4]
-
Volumetric flasks (Class A)
-
Sterile graduated cylinders and pipettes
-
Sterile storage containers (e.g., amber glass or high-density polyethylene (B3416737) (HDPE) bottles)[5][6]
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Filtration apparatus (optional, for sterilization)
-
High-Performance Liquid Chromatography (HPLC) system (for quality control)
-
Solution Preparation Protocols
Preparation of a 4% w/v CHG Aqueous Solution from a 20% Stock
This protocol describes the dilution of a concentrated CHG stock solution to a final working concentration of 4% w/v.
Protocol:
-
Calculation: Determine the required volume of the 20% CHG stock solution. To prepare 100 mL of a 4% w/v solution, use the formula: C1V1 = C2V2.
-
(20% w/v) * V1 = (4% w/v) * 100 mL
-
V1 = 20 mL
-
-
Measurement: Accurately measure 20 mL of the 20% CHG stock solution using a sterile graduated cylinder or pipette.
-
Dilution: Transfer the measured CHG stock solution into a 100 mL volumetric flask.
-
Final Volume Adjustment: Add sterile, purified water to the volumetric flask to bring the final volume to 100 mL.
-
Mixing: Cap the flask and invert it several times to ensure thorough mixing.
-
pH Measurement and Adjustment:
-
Storage: Transfer the prepared solution into a sterile, clearly labeled, light-resistant container (e.g., amber HDPE bottle) for storage.
Preparation of a 2% w/v CHG in 70% Isopropyl Alcohol (IPA) Solution
This formulation is commonly used as a skin antiseptic.[8][9]
Protocol:
-
Calculation: To prepare 100 mL of a 2% w/v CHG in 70% IPA solution:
-
Volume of 20% CHG stock needed: (20% w/v) * V1 = (2% w/v) * 100 mL -> V1 = 10 mL
-
Volume of 100% IPA needed to make 70% IPA: 70 mL
-
Volume of sterile, purified water needed: 100 mL - 10 mL (CHG) - 70 mL (IPA) = 20 mL
-
-
Measurement: Accurately measure 10 mL of 20% CHG stock solution, 70 mL of 100% IPA, and 20 mL of sterile, purified water.
-
Mixing: In a suitable sterile container, first add the 70 mL of IPA, then the 10 mL of 20% CHG solution, and finally the 20 mL of sterile, purified water. Mix thoroughly.
-
pH Check: Verify that the pH of the final solution is within the optimal range of 5.5-7.0.
-
Storage: Store in a tightly sealed, light-resistant container in a well-ventilated area, away from sources of ignition due to the alcohol content.
Stability and Storage
The stability of CHG solutions is influenced by pH, temperature, and exposure to light.[1][5] Degradation can lead to a decrease in potency and an increase in the level of p-chloroaniline.
| Parameter | Recommendation | Rationale |
| pH | Maintain between 5.5 and 7.0.[1][3][7] | Optimal for stability and minimizes the formation of p-chloroaniline.[1][3] |
| Storage Temperature | Store at controlled room temperature (below 25°C or 30°C as specified).[1] | Elevated temperatures accelerate the degradation of this compound.[5] |
| Container | Use tightly closed, light-resistant containers (e.g., amber glass or HDPE).[5][6] | Protects from light, which can cause degradation, and prevents evaporation. |
| Shelf-life of Diluted Solutions | Diluted aqueous solutions should ideally be used immediately. Do not store diluted solutions unless their stability has been validated.[10] | Risk of microbial contamination and degradation over time. |
Quality Control
Regular quality control testing is essential to ensure the identity, strength, quality, and purity of prepared CHG solutions.
| Test | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid.[7] | Visual Inspection |
| pH | 5.5 - 7.0 (for a 1 in 20 dilution in water).[11][12] | Potentiometry |
| Specific Gravity | 1.06 - 1.07 g/mL (for 20% solution).[11][12] | Densitometry |
| Assay (this compound Gluconate Content) | Typically 95.0% - 105.0% of the labeled amount. | HPLC[4][13] |
| Limit of p-Chloroaniline (4-CA) | Varies by pharmacopeia; typically NMT 500 µg/mL in the stock solution.[12] Lower limits may be required for specific applications.[2] | HPLC[12] |
Experimental Workflows (Graphviz Diagrams)
Caption: Workflow for the preparation of a diluted this compound Gluconate solution.
Caption: Decision tree for the quality control testing of prepared this compound Gluconate solutions.
Safety Precautions
-
Always handle this compound gluconate solutions in a well-ventilated area.
-
Wear appropriate PPE, including gloves and safety glasses, as CHG can cause eye irritation.[5]
-
Do not use undiluted CHG solutions.[10]
-
Avoid contact with brain, meninges, and the middle ear.[10]
-
This compound is incompatible with soaps and other anionic agents.[10]
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. usp-pqm.org [usp-pqm.org]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. phexcom.com [phexcom.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Skin anti-sepsis in PICU: guidance for correct use of this compound Gluconate ‘ChloraPrep’ | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 9. pages.carefusion.com [pages.carefusion.com]
- 10. This compound 5% solution | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. uspnf.com [uspnf.com]
- 13. This compound Gluconate Scrub Solution - Protocol | PDF | High Performance Liquid Chromatography | Chromatography [scribd.com]
Determining the Minimum Inhibitory Concentration (MIC) of Chlorhexidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of chlorhexidine (B1668724), a widely used biguanide (B1667054) antiseptic and disinfectant. Accurate MIC determination is crucial for surveillance of antimicrobial resistance, research and development of new biocidal agents, and establishing effective concentrations for infection control.
Introduction
This compound is a broad-spectrum cationic biocide effective against a wide range of Gram-positive and Gram-negative bacteria, yeasts, and some fungi.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes.[2] The positively charged this compound molecule binds to the negatively charged bacterial cell surface, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3]
Despite its widespread use, concerns about the emergence of reduced susceptibility to this compound are growing.[1][4] Monitoring the MIC of this compound against clinical and environmental isolates is therefore essential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.
This document outlines the most common methods for determining the MIC of this compound, primarily based on adaptations of internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing.[5][6][7][8]
Data Presentation: this compound MIC Values
The following tables summarize reported MIC values for this compound against various microorganisms. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Table 1: this compound MIC Distribution for Common Bacteria
| Microorganism | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus | 129 | 1 - 8 | 2 | 4 | [4][9] |
| Escherichia coli | 156 | 1 - 64 | 2 | 4 | [4][9] |
| Klebsiella pneumoniae | 142 | 4 - 64 | 16 | 32 | [4][9] |
| Enterobacter cloacae complex | 108 | 1 - >64 | 16 | 64 | [4][9] |
| Pseudomonas aeruginosa | - | 2.67 - 80 | - | - | [5][10][11][12] |
| Enterococcus faecalis | - | - | - | - | [5][10][11][12] |
Table 2: this compound MIC for Oral Microorganisms and Fungi
| Microorganism | MIC Range (µg/mL) | Reference |
| Candida albicans | 4 | [11][12] |
| Prevotella intermedia | - | [10] |
| Porphyromonas gingivalis | - | [10] |
| Penicillium sp. | 4 - 16 | [13] |
| Aspergillus sp. | 4 - 16 | [13] |
| Cladosporium sp. | 4 | [13] |
| Curvularia sp. | 2 | [13] |
| Alternaria sp. | 8 | [13] |
Mechanism of Action and Resistance
This compound's efficacy stems from its electrostatic interaction with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and lipopolysaccharides.[4] This binding disrupts membrane integrity, leading to the leakage of cytoplasmic contents and cell death.[14]
However, bacteria have evolved several mechanisms to tolerate or resist the effects of this compound. These mechanisms primarily involve:
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the cell, preventing it from reaching its target.[1][15] Genes such as qacA/B, smr, and norA in Staphylococcus aureus, and the upregulation of efflux pumps like SmvA in Klebsiella pneumoniae and MexXY in Pseudomonas aeruginosa have been implicated in this compound resistance.[10][15][16]
-
Alterations in Cell Wall and Membrane: Changes in the composition of the cell wall or outer membrane can reduce the binding of this compound or decrease its permeability.[1][4] For example, some resistant strains exhibit a thickened cell wall.[10]
-
Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents, including this compound, due to the protective extracellular matrix and altered physiological state of the cells.[4][14]
Below is a diagram illustrating a generalized pathway of this compound action and a key resistance mechanism involving an efflux pump.
Experimental Protocols
The following protocols are adapted from established antimicrobial susceptibility testing methods for determining the MIC of this compound. It is recommended to follow the general principles outlined in CLSI document M07 and ISO 20776-1.[5][6][7]
Broth Microdilution Method
This is the most common method for determining MICs and is amenable to high-throughput screening.
Materials:
-
This compound digluconate or other salt (stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal inoculum
-
Sterile diluent (e.g., saline or CAMHB)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organisms.
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, pick several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate Microtiter Plates:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the this compound dilution, resulting in a final volume of 200 µL per well.
-
Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
This method is useful for testing multiple isolates simultaneously.
Materials:
-
This compound digluconate or other salt (stock solution)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial or fungal inoculum
-
Sterile diluent (e.g., saline)
-
Spectrophotometer or McFarland standards
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of this compound stock solution to the molten agar to achieve the desired final concentrations.
-
Pour the this compound-containing agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Prepare Inoculum:
-
Prepare and standardize the microbial inoculum to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculate Plates:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared inocula.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Quality Control
For reliable and reproducible MIC results, it is essential to include quality control (QC) strains with known this compound MIC values in each run. Recommended QC strains include Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™. The obtained MIC values for these strains should fall within an established acceptable range.
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound against a variety of microorganisms. Adherence to standardized protocols, including the use of appropriate QC strains, is critical for generating accurate and comparable data. This information is vital for monitoring resistance trends, informing infection control practices, and guiding the development of new antimicrobial agents.
References
- 1. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 4. Resistance and Cross-Resistance of this compound | Encyclopedia MDPI [encyclopedia.pub]
- 5. clsi.org [clsi.org]
- 6. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Assembly and regulation of the this compound-specific efflux pump AceI - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 12. Assembly and regulation of the this compound-specific efflux pump AceI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacld.com [iacld.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound leads to the evolution of antibiotic-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorhexidine Disk Diffusion Assay in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) is a broad-spectrum biguanide (B1667054) antiseptic used extensively in clinical and community settings for its antimicrobial properties. It is effective against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses.[1][2] The disk diffusion assay is a widely used method for assessing the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing a this compound disk diffusion assay, guidelines for data interpretation, and an overview of the mechanism of action of this compound.
The primary mechanism of action for this compound involves the disruption of the microbial cell membrane.[3] As a cationic molecule, it binds to the negatively charged bacterial cell wall, leading to increased membrane permeability and leakage of intracellular components.[1][3] At lower concentrations, this compound is bacteriostatic, while at higher concentrations, it is bactericidal, causing cytoplasmic coagulation and cell death.[1][4]
Key Applications
-
Clinical Microbiology: Assessing the susceptibility of clinical isolates to this compound to guide infection control practices.
-
Drug Development: Screening new antimicrobial formulations containing this compound for efficacy.
-
Environmental Monitoring: Evaluating the effectiveness of this compound-based disinfectants.
-
Research: Investigating the prevalence of this compound tolerance or resistance in bacterial populations.[5][6]
Experimental Protocol: this compound Disk Diffusion Assay
This protocol is based on the standardized methods for antimicrobial disk susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
3.1. Materials
-
Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)[8]
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration (e.g., 2%)
-
Sterile saline (0.85% or 0.9% NaCl)
-
Sterile cotton swabs
-
McFarland 0.5 turbidity standard[8]
-
Bacterial culture (18-24 hours old) on a non-selective agar medium
-
Incubator (35 ± 1°C)[11]
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[12][13]
3.2. Methodology
-
Preparation of this compound Disks:
-
Aseptically apply a standardized volume of the this compound solution to sterile paper disks. The exact volume will depend on the desired final concentration on the disk. For example, applying 10 µL of a 2% this compound solution.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Inoculum Preparation:
-
Select several morphologically similar colonies from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[8] A photometric device can be used for accurate measurement.[8]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.[8]
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[8]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]
-
-
Application of Disks:
-
Within 15 minutes of inoculating the plate, use sterile forceps to place the this compound disks firmly onto the agar surface.[8]
-
Ensure the disks are in complete contact with the agar and are distributed evenly, at least 24 mm apart from each other and from the edge of the plate.
-
Do not move the disks once they have been applied.[8]
-
-
Incubation:
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk to the nearest millimeter.
-
Measure the zone from the back of the plate against a dark, non-reflective background.
-
3.3. Quality Control
-
Concurrently test QC strains with known susceptibility to this compound to ensure the validity of the results.[15]
-
The zone of inhibition for the QC strains should fall within established ranges.
Data Presentation and Interpretation
Important Note on Interpretation: Currently, there are no universally recognized and standardized clinical breakpoints for this compound susceptibility testing from regulatory bodies like CLSI or EUCAST.[5][6] The interpretation of zone diameters is therefore based on epidemiological cut-off values or data from published research. Reduced susceptibility is often defined by minimum inhibitory concentration (MIC) values (e.g., MIC ≥4 mg/L for S. aureus).[16][17]
The following tables summarize example zones of inhibition for various microorganisms as reported in the literature. These values should be used for comparative purposes and not as definitive breakpoints for clinical decision-making.
Table 1: Example Zones of Inhibition for this compound against Various Bacteria
| Microorganism | This compound Concentration | Zone of Inhibition (mm) | Reference |
| Gram-negative anaerobic bacteria | 2% | 29 | [18] |
| Enterococcus faecalis | 2% | 22 | [18] |
| Candida albicans | 0.2% | 12.4 ± 0.59 | [14] |
| Streptococcus mutans | 0.2% | 20.85 ± 1.18 | [14] |
| Staphylococcus aureus | 1% (gel) | Highest inhibitory effect among tested bacteria | [19] |
Table 2: Quality Control Parameters
| QC Strain | Antimicrobial Agent | Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 29213 | This compound | Specific ranges are not standardized by CLSI/EUCAST for this compound. Laboratories should establish their own internal QC ranges based on repeated testing. |
| Escherichia coli ATCC 25922 | This compound | Specific ranges are not standardized by CLSI/EUCAST for this compound. Laboratories should establish their own internal QC ranges based on repeated testing. |
Visualizations
Diagram 1: Experimental Workflow for this compound Disk Diffusion Assay
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. The mechanism of action of this compound. A study of plaque growth on enamel inserts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nhmrc.gov.au [nhmrc.gov.au]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. nicd.ac.za [nicd.ac.za]
- 9. asm.org [asm.org]
- 10. intertekinform.com [intertekinform.com]
- 11. szu.gov.cz [szu.gov.cz]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of Exposure to this compound Residues at “During Use” Concentrations on Antimicrobial Susceptibility Profile, Efflux, Conjugative Plasmid Transfer, and Metabolism of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Development of Quality Control Ranges for Biocide Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced Susceptibility to this compound among Staphylococcus aureus Isolates in Israel: Phenotypic and Genotypic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distribution of this compound resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jcdr.net [jcdr.net]
- 19. Evaluation of antimicrobial activity of this compound-containing oral gels against aspiration pneumonia-inducing bacteria: An In Vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Biofilm Disruption Assay Using Chlorhexidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. This protective environment makes bacteria within biofilms significantly more resistant to antimicrobial agents compared to their free-living, planktonic counterparts.[1][2] Chlorhexidine (B1668724) (CHX) is a broad-spectrum cationic antiseptic widely used in dentistry and other medical fields to control biofilm formation and disrupt existing biofilms.[3][4] Its primary mechanism of action involves the disruption of microbial cell membranes. The positively charged this compound molecules bind to the negatively charged components of the bacterial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[3][5]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in disrupting pre-formed bacterial biofilms. The described assays, including Crystal Violet (CV) staining for biomass quantification, Tetrazolium Salt (MTT) assay for metabolic activity, and Confocal Laser Scanning Microscopy (CLSM) for structural and viability analysis, are fundamental tools for researchers in microbiology and drug development.
Mechanism of Action of this compound on Biofilms
This compound's efficacy against biofilms stems from its ability to penetrate the EPS matrix and act on the embedded microbial cells.[3] Its cationic nature allows it to bind to the anionic components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to the disruption of cell integrity.[5] While effective, the complex and dense structure of mature biofilms can present a barrier to this compound penetration, sometimes resulting in reduced efficacy, particularly in the inner layers of the biofilm.[1][6]
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of this compound in disrupting biofilms.
Table 1: Effect of this compound on Biofilm Inhibition and Disruption (Crystal Violet Assay)
| Bacterial Species | This compound Concentration (mg/L) | Effect | Biofilm Age | Percent Inhibition/Disruption | Reference |
| Streptococcus mutans | 3-12 | Inhibition | N/A | >90% | [5] |
| Fusobacterium nucleatum | 3-12 | Inhibition | N/A | >90% | [5] |
| Multi-species oral biofilm | 3-12 | Inhibition | N/A | >90% | [5] |
| Aggregatibacter actinomycetemcomitans | Not specified | Disruption | 1-day | >65% | [5] |
| Porphyromonas gingivalis | Not specified | Disruption | 1-day | >65% | [5] |
| Streptococcus mutans | 2 mg/mL (0.2%) | Disruption | 48 hours | Significant reduction in biomass | [7] |
Table 2: Effect of this compound on Biofilm Viability (MTT Assay & Other Viability Stains)
| Bacterial Species/Biofilm Type | This compound Concentration | Exposure Time | Effect on Viability | Reference |
| Porphyromonas gingivalis | 0.20% | 1 minute | 93% reduction | [4] |
| Staphylococcus epidermidis | 0.05% | 1 minute | Eradication | [8] |
| Multi-species oral biofilm | 0.12% | 5 minutes (daily for 3 days) | Initial drop followed by recovery | [9] |
| Streptococcus mutans | 120 µg/mL | 24 hours | Almost complete killing effect | [7] |
| 6-hour dental plaque | 0.2% | 1 minute | Significant decrease | [1][6] |
| 48-hour dental plaque (outer layer) | 0.2% | 1 minute | Significant decrease | [1][6] |
Experimental Protocols
Protocol 1: Biofilm Disruption Assay using Crystal Violet (CV)
This protocol quantifies the total biomass of a biofilm after treatment with this compound.
Materials:
-
Bacterial culture of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Brain Heart Infusion (BHI))
-
Sterile 96-well flat-bottom microtiter plates
-
This compound digluconate stock solution
-
Phosphate Buffered Saline (PBS), pH 7.2
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of bacterial suspension (adjusted to a specific OD, e.g., 0.5 at 600 nm) into the wells of a 96-well plate.
-
Include negative control wells with sterile medium only.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
-
This compound Treatment:
-
Staining:
-
Solubilization and Quantification:
-
Remove the crystal violet solution and wash the wells gently with distilled water until the water runs clear.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Read the absorbance at a wavelength between 570-595 nm using a microplate reader.[5]
-
-
Data Analysis:
-
The percentage of biofilm disruption can be calculated using the formula: % Disruption = [1 - (OD of treated well / OD of untreated control well)] x 100
-
Protocol 2: Biofilm Viability Assessment using MTT Assay
This protocol measures the metabolic activity of the cells within the biofilm as an indicator of viability.
Materials:
-
Pre-formed biofilms in a 96-well plate (as in Protocol 1)
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from Protocol 1 to grow and treat the biofilms.
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Pipette up and down to ensure complete dissolution.
-
-
Quantification:
-
Read the absorbance at a wavelength of 540 nm.[7]
-
-
Data Analysis:
-
The percentage of viable cells can be calculated relative to the untreated control.
-
Protocol 3: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the differentiation of live and dead cells.
Materials:
-
Biofilms grown on a suitable substrate (e.g., glass coverslips, hydroxyapatite (B223615) discs).[10]
-
This compound solution
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent dyes like SYTO 9 and propidium (B1200493) iodide).[12]
-
Confocal laser scanning microscope.
Procedure:
-
Biofilm Formation and Treatment:
-
Grow biofilms on the chosen substrate under appropriate conditions.
-
Treat the biofilms with this compound for the desired time.
-
-
Staining:
-
Wash the treated biofilms with PBS.
-
Stain the biofilms with a mixture of SYTO 9 (stains all cells, green fluorescence) and propidium iodide (stains cells with compromised membranes, red fluorescence) according to the manufacturer's instructions.[12]
-
-
Imaging:
-
Image Analysis:
Visualizations
Caption: Experimental workflow for in vitro biofilm disruption assays.
Caption: Mechanism of this compound's antimicrobial action.
References
- 1. Confocal microscopy study of undisturbed and this compound-treated dental biofilm - ProQuest [proquest.com]
- 2. ableweb.org [ableweb.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Conofocal microscopy study of undisturbed and this compound-treated dental biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Antiseptic Irrigation Eradicates Staphylococcus epidermidis From Biofilm: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral biofilms exposure to this compound results in altered microbial composition and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the effect of two this compound preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Low Concentrations of this compound Inhibit the Formation and Structural Integrity of Enzyme-Treated Multispecies Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorhexidine Cytotoxicity Testing on Fibroblast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorhexidine (B1668724) (CHX) is a broad-spectrum antiseptic widely utilized in various clinical applications, particularly in dentistry for plaque control.[1][2][3] However, concerns have been raised regarding its cytotoxic effects on host cells, especially fibroblasts, which are critical for wound healing and tissue regeneration.[1][2][3] Understanding the cytotoxic profile of this compound on fibroblast cell lines is essential for optimizing its clinical use and developing safer formulations. These application notes provide detailed protocols for assessing this compound cytotoxicity in fibroblast cell lines, summarize key quantitative data from published studies, and illustrate the cellular mechanisms involved.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic effects of this compound on various fibroblast cell lines as reported in the literature. These data highlight the dose- and time-dependent nature of this compound-induced cytotoxicity.
Table 1: Effect of this compound Concentration on Fibroblast Viability
| Cell Line | This compound Concentration | Exposure Time | Viability/Effect | Reference |
| Human Gingival Fibroblasts (HGF) | 0.002% | 15 minutes | No interference with proliferation and morphology | [1] |
| Human Gingival Fibroblasts (HGF) | ≥0.04% | 15 minutes | Inhibition of cell proliferation and altered cell morphology | [1] |
| Human Gingival Fibroblasts (HGF) | 0.12% (diluted 1:10) | - | Significantly impacted proliferation | [4] |
| Human Gingival Fibroblasts (HGF) | 0.2% | 120 seconds | Higher cytotoxicity compared to lower concentrations and control | [5] |
| Human Fibroblasts | 0.002% | 1 hour | Minimal cytotoxicity, but almost complete suppression of cell division | [3] |
| Human Fibroblasts | ≥0.02% | 1, 2, or 3 min | Cell survival less than 6% | [6][7][8][9] |
| L929 Fibroblasts | 0.0005% | 24 hours | Increased apoptosis | [10] |
| L929 Fibroblasts | ≥0.002% | 24 hours | Increased necrosis | [10] |
Table 2: IC50 Values of this compound on Fibroblast Cell Lines
| Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| Human Gingival Fibroblasts | 222.1 µM | - | Proliferation | [2] |
| L929 Fibroblasts | 87 mg/L | 30 minutes | Metabolic | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various cited studies and represent standard practices.
Cell Culture and Preparation
-
Cell Lines: Human gingival fibroblasts (HGF) or L929 mouse fibroblast cell lines are commonly used.[5][12][13][14]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Eagle's Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed fibroblasts into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a culture medium.
-
Remove the culture medium from the wells and expose the cells to the different concentrations of this compound for the desired time (e.g., 1 minute to 24 hours).[15] Include a vehicle control (medium without this compound).
-
After exposure, remove the this compound-containing medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh culture medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[16]
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the exposure period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls. 0.12% this compound has been shown to demonstrate significant cytotoxicity in this assay.[4]
This is a fluorescent/colorimetric assay that measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Add AlamarBlue™ reagent (typically 10% of the culture volume) to each well.[17]
-
Incubate for 1-4 hours at 37°C, protected from light.[17]
-
Measure fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[17][18]
-
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control.
Similar to the MTT assay, the WST-1 assay is a colorimetric method for quantifying cell viability and proliferation.
-
Procedure:
-
Data Analysis: Determine cell viability as a percentage of the control.
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Signaling Pathway
This compound induces cytotoxicity in fibroblasts through multiple mechanisms, primarily leading to apoptosis (programmed cell death) at lower concentrations and necrosis (uncontrolled cell death) at higher concentrations.[10] One of the key pathways implicated is the induction of endoplasmic reticulum (ER) stress.[12][13][14][22]
Caption: this compound-induced cytotoxicity pathway in fibroblasts.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound on fibroblast cell lines.
Caption: A standard workflow for this compound cytotoxicity testing.
Logical Relationships in Data Interpretation
This diagram outlines the logical flow for interpreting the results from cytotoxicity assays.
Caption: Logical flow for interpreting cytotoxicity data.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UTCAT3500, Found CAT view, CRITICALLY APPRAISED TOPICs [cats.uthscsa.edu]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [ouci.dntb.gov.ua]
- 9. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. swissdentaljournal.org [swissdentaljournal.org]
- 12. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]
- 15. Cytotoxicity of this compound and neem extract on cultured human gingival fibroblasts through fluorescence-activated cell sorting analysis : An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. allevi3d.com [allevi3d.com]
- 18. interchim.fr [interchim.fr]
- 19. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 22. ovid.com [ovid.com]
Application Notes and Protocols for Chlorhexidine as a Root Canal Irrigant in Endodontic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorhexidine (B1668724) (CHX) as a root canal irrigant in endodontic research. This document summarizes key data on its antimicrobial efficacy, effects on dentin bonding, and cytotoxicity. Detailed experimental protocols and visual diagrams are included to facilitate research and development in this area.
Antimicrobial Efficacy of this compound
This compound is a broad-spectrum antimicrobial agent effective against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][2] Its effectiveness is concentration-dependent. A key property of CHX is its substantivity, allowing it to bind to dentin and exert a prolonged antimicrobial effect for up to 12 weeks.[1][3][4][5]
Table 1: Antimicrobial Efficacy of this compound Against Common Endodontic Pathogens
| Microorganism | CHX Concentration | Exposure Time | Method | Bacterial Reduction (%) | Reference |
| Enterococcus faecalis | 2% | 5 minutes | In vitro (infected dentin blocks) | Significant reduction in CFU | [6] |
| Enterococcus faecalis | 2% | - | Ex vivo (infected root canals) | Significant reduction in viable bacteria | [7] |
| Enterococcus faecalis | 0.2% and 2% | 1 minute | In vitro (dentin blocks) | Substantivity up to 60 days | [8] |
| Candida albicans | 2% | 30 seconds | In vitro (biofilm model) | Equally effective as 5.25% NaOCl | [9] |
| Mixed microbial flora | 2% | - | In vivo (infected root canals) | Significant reduction in bacterial load | [10] |
Protocol 1: In Vitro Antimicrobial Efficacy Assessment of this compound (Contact Test)
This protocol is adapted from methodologies used to evaluate the antimicrobial activity of root canal irrigants against microbial biofilms.[9]
Objective: To determine the bactericidal/fungicidal efficacy of different concentrations of this compound against a specific microorganism in a biofilm model.
Materials:
-
Test microorganism (e.g., Enterococcus faecalis, Candida albicans)
-
Appropriate culture medium (e.g., Brain Heart Infusion broth/agar)
-
Sterile 96-well microtiter plates
-
This compound solutions at desired concentrations (e.g., 0.2%, 2%)
-
Sterile saline solution (control)
-
Neutralizing broth (e.g., Dey-Engley neutralizing broth)
-
Sterile nitrocellulose membranes
-
Spectrophotometer
Procedure:
-
Microorganism Preparation: Culture the test microorganism in the appropriate broth to achieve a standardized suspension (e.g., 0.5 McFarland standard).
-
Biofilm Formation: Place sterile nitrocellulose membranes in the wells of a 96-well microtiter plate. Inoculate each well with the microbial suspension and incubate for a specified period (e.g., 48 hours) to allow biofilm formation.
-
Irrigant Exposure:
-
Carefully remove the culture medium from the wells.
-
Gently wash the biofilms with sterile saline to remove planktonic cells.
-
Add the this compound test solutions to the respective wells. Include a negative control group with sterile saline.
-
Expose the biofilms to the irrigants for various time intervals (e.g., 1, 5, 10, 15, 30, and 60 seconds).
-
-
Neutralization and Viable Cell Counting:
-
At the end of each exposure time, transfer the membranes to microcentrifuge tubes containing a neutralizing broth to stop the antimicrobial action of CHX.
-
Vortex the tubes to dislodge the remaining viable microorganisms from the membrane.
-
Perform serial dilutions of the suspension and plate onto appropriate agar (B569324) plates.
-
Incubate the plates under suitable conditions.
-
Count the colony-forming units (CFUs) to determine the number of viable microorganisms remaining.
-
-
Data Analysis: Calculate the percentage reduction in CFUs for each CHX concentration and exposure time compared to the negative control.
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: Workflow for in vitro antimicrobial efficacy testing of this compound.
Interaction of this compound with Sodium Hypochlorite (B82951)
A significant consideration in the clinical application of CHX is its interaction with sodium hypochlorite (NaOCl), another common root canal irrigant. When mixed, these two solutions form a brown precipitate.[11][12] The composition of this precipitate is a subject of debate, with some studies suggesting the formation of para-chloroaniline (PCA), a potentially toxic and carcinogenic substance.[13][14] However, other studies using various analytical methods have not detected free PCA in the precipitate.[15][16] It is generally recommended to avoid the formation of this precipitate by thoroughly flushing the root canal with a neutral solution like sterile water or saline after NaOCl irrigation and before using CHX.[11][17]
Interaction Pathway of NaOCl and this compound
Caption: Interaction between NaOCl and this compound leading to precipitate formation.
Effect of this compound on Dentin Bond Strength
This compound can influence the bond strength of endodontic sealers and restorative materials to root dentin. Its application may improve the durability of the resin-dentin bond.
Table 2: Effect of this compound on Push-Out Bond Strength of Endodontic Sealers
| Sealer Type | Irrigation Protocol | Mean Push-Out Bond Strength (MPa) | Standard Deviation (SD) | Reference |
| AH Plus | 17% EDTA | 1.892 | 0.113 | [18] |
| AH Plus | 17% EDTA followed by 2% CHX | 2.795 | 0.422 | [18] |
| AH Plus | NaOCl + EDTA (Control) | 29.30 | 0.19 | [19] |
| AH Plus | NaOCl + CHX (with precipitate) | 17.66 | 0.56 | [19] |
| Resilon/Epiphany | NaOCl + EDTA (Control) | 13.99 | 0.48 | [19] |
| Resilon/Epiphany | NaOCl + CHX (with precipitate) | 13.28 | 1.35 | [19] |
Protocol 2: Push-Out Bond Strength Test
This protocol is a standard method for evaluating the adhesion of root canal sealers to dentin.[18][20][21][22]
Objective: To measure the dislodgement resistance of an endodontic sealer from the root canal dentin after different irrigation protocols.
Materials:
-
Extracted single-rooted human teeth
-
Endodontic instruments (files, reamers)
-
Irrigation solutions (e.g., NaOCl, EDTA, CHX, sterile saline)
-
Endodontic sealer and core material (e.g., gutta-percha)
-
Diamond saw for sectioning
-
Universal testing machine with a plunger
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Decoronate the extracted teeth to a standardized root length.
-
Prepare the root canals using a standardized instrumentation technique to a specific apical size.
-
-
Irrigation:
-
Divide the samples into experimental groups based on the final irrigation protocol.
-
Group 1 (Control): Irrigate with NaOCl, followed by EDTA, and a final flush with sterile saline.
-
Group 2 (CHX): Irrigate with NaOCl, followed by EDTA, an intermediate flush with sterile saline, and a final flush with 2% CHX.
-
-
Obturation:
-
Dry the root canals with paper points.
-
Obturate the canals with the selected sealer and core material using a standardized technique (e.g., single-cone or lateral compaction).
-
-
Sample Sectioning:
-
Store the obturated roots in a humid environment at 37°C for a specified period (e.g., 7 days) to allow the sealer to set.
-
Section the roots horizontally into 1-2 mm thick slices using a diamond saw under water cooling.
-
-
Push-Out Test:
-
Place each slice on a metal jig in the universal testing machine, ensuring the plunger is aligned with the center of the filling material.
-
Apply a compressive load in an apico-coronal direction at a constant speed (e.g., 1 mm/min) until the filling is dislodged.
-
Record the maximum load (in Newtons).
-
-
Data Calculation and Analysis:
-
Calculate the bond strength in megapascals (MPa) by dividing the maximum load (N) by the bonded surface area (mm²).
-
Examine the debonded samples under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).
-
Workflow for Push-Out Bond Strength Testing
References
- 1. This compound gluconate, its properties and applications in endodontics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound substantivity in root canal dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thejcdp.com [thejcdp.com]
- 7. Elimination of E. faecalis with NaOCl versus this compound gluconate from primary molar root canal systems: an ex vivo model study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ugr.es [ugr.es]
- 9. Antimicrobial activity of root canal irrigants against biofilm forming pathogens- An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Root Canal Irrigation: Chemical Agents and Plant Extracts Against Enterococcus faecalis [opendentistryjournal.com]
- 11. Interaction between sodium hypochlorite and this compound gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Qualitative and quantitative analysis of precipitate formation following interaction of this compound with sodium hypochlorite, neem, and tulsi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Para-Chloroaniline Resulting from the Interaction between Sodium Hypochlorite and this compound Analyzed by Mass Spectrometry [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Does Para-chloroaniline Really Form after Mixing Sodium Hypochlorite and this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
- 18. thejcdp.com [thejcdp.com]
- 19. Evaluation of the sealing ability of two sealers after using this compound as a final irrigant: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of push-out bond strength, dentinal tubule penetration and adhesive pattern of bio-ceramic and epoxy resin-based root canal sealers | PLOS One [journals.plos.org]
- 21. Bond strength of different endodontic sealers to dentin: push-out test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Chlorhexidine in Pre-Surgical Skin Antisepsis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chlorhexidine (B1668724) in pre-surgical skin antisepsis, summarizing key quantitative data from comparative studies and detailing experimental protocols for evaluation. The information is intended to guide researchers in designing and conducting studies to assess the efficacy of antiseptic agents.
Introduction to this compound in Surgical Antisepsis
This compound is a broad-spectrum biguanide (B1667054) antiseptic widely used for pre-surgical skin preparation to reduce the incidence of surgical site infections (SSIs).[1] Its mechanism of action involves the binding of the positively charged this compound molecule to the negatively charged bacterial cell wall, leading to disruption of the cell membrane and subsequent cell death. At lower concentrations, it exhibits a bacteriostatic effect, while at higher concentrations, it is bactericidal.
This compound has demonstrated greater efficacy in reducing SSIs compared to povidone-iodine in various surgical settings, particularly in clean-contaminated surgeries.[2] It is available in various formulations, often combined with alcohol, to enhance its antimicrobial activity.
Quantitative Data from Comparative Clinical Trials
The following tables summarize data from meta-analyses of randomized controlled trials (RCTs) comparing this compound (CHG) with povidone-iodine (PVI) for the prevention of SSIs.
Table 1: Overall Surgical Site Infection (SSI) Rates
| Antiseptic Agent | Number of Patients (this compound) | SSI Rate (this compound) | Number of Patients (Povidone-Iodine) | SSI Rate (Povidone-Iodine) | Relative Risk (95% CI) | p-value | Reference |
| This compound-alcohol vs. Povidone-Iodine | 10,587 | - | - | - | - | - | [2] |
| 2%-2.5% CHG-alcohol vs. Aqueous Iodine | - | - | - | - | Favors CHG | <0.05 | [2] |
| 0.5% CHG-alcohol vs. Aqueous Iodine | - | - | - | - | Favors CHG | <0.05 | [2] |
| 2%-2.5% CHG-alcohol vs. Alcoholic Iodine | - | - | - | - | Favors CHG | <0.05 | [2] |
| 0.5% CHG-alcohol vs. Alcoholic Iodine | - | - | - | - | No Significant Difference | >0.05 | [2] |
| This compound vs. Povidone-Iodine (Clean-contaminated surgery) | - | - | - | - | 0.62 (0.48–0.81) | - | [3] |
Table 2: Efficacy of Different this compound Concentrations in Alcohol vs. Povidone-Iodine
| This compound Concentration | Number of Studies | Relative Risk (95% CI) vs. PVI | Statistical Significance |
| 0.5% | 6 | 0.71 (0.52 to 0.97) | Significant |
| 2.0% | 4 | 0.52 (0.31 to 0.86) | Significant |
| >2.0% | - | No significant difference | Not Significant |
This meta-analysis suggests that alcohol-based this compound solutions with a concentration of 0.5% or higher are effective for surgical skin preparation.[4]
Experimental Protocols
Patient Pre-Surgical Skin Preparation Protocol (At-Home)
This protocol is based on guidelines provided to patients before surgery to reduce the microbial load on their skin.[5][6][7]
Objective: To reduce the patient's endogenous skin flora prior to hospital admission.
Materials:
-
2% or 4% this compound gluconate (CHG) skin cleanser (e.g., liquid soap or impregnated cloths)
-
Clean towels
-
Clean clothing and bedding
Procedure:
-
Two Days Before Surgery:
-
Patients should cease shaving the surgical area and other parts of the body (except the face) to avoid skin irritation.[5]
-
-
The Evening Before Surgery:
-
Shower or bathe as usual with regular soap and shampoo, and rinse thoroughly.
-
Turn off the water to avoid premature rinsing of the antiseptic.
-
Apply the CHG cleanser to the entire body from the neck down. If using a liquid, a clean washcloth or sponge can be used.[5] Special attention should be paid to the area around the planned surgical site.
-
Lather for 3-5 minutes. The solution should be left on the skin for about three minutes.[5]
-
Rinse the body thoroughly with water.
-
Dry the body with a clean, fresh towel.
-
Dress in clean clothing and sleep in clean bedding.
-
Do not apply any lotions, creams, powders, or perfumes after using the CHG cleanser.
-
-
The Morning of Surgery:
-
Repeat the showering/cleansing procedure with the CHG cleanser as performed the evening before.
-
Do not use regular soap after the CHG wash.
-
Dry with a clean, fresh towel and dress in clean clothes to travel to the hospital.
-
In-Operating Room Skin Antisepsis Protocol
This protocol outlines the steps for skin preparation immediately before the surgical incision.
Objective: To achieve a rapid and significant reduction of microbial flora at the surgical site.
Materials:
-
Sterile skin preparation tray
-
Alcohol-based this compound solution (e.g., 2% CHG in 70% isopropyl alcohol)
-
Sterile sponges or applicators
-
Sterile drapes
Procedure:
-
Preparation:
-
Ensure the patient is positioned correctly for the surgery.
-
If hair removal is necessary, it should be done with clippers immediately before the skin preparation. Razors should be avoided.[8]
-
-
Application of Antiseptic:
-
Using a sterile applicator or sterile gauze held by sterile instruments, apply the alcohol-based this compound solution to the surgical site.[1]
-
The application should begin at the proposed incision line and move outward in concentric circles, or using a back-and-forth motion, ensuring the entire operative field is covered.[8][9] The prepared area should be large enough to accommodate an extension of the incision or the creation of new incisions or drain sites.
-
The application should be performed for a duration as recommended by the manufacturer, typically at least 30 seconds.
-
-
Drying:
-
Draping:
-
Once the antiseptic is fully dry, apply sterile drapes to isolate the prepared surgical field.
-
Protocol for Evaluating Skin Antisepsis Efficacy
This protocol details a method for the quantitative assessment of microbial reduction following the application of a skin antiseptic.
Objective: To determine the log reduction in microbial counts on the skin after antiseptic application.
1. Study Design and Participants:
-
Design: A randomized controlled trial is the gold standard. A crossover design can also be used where different antiseptics are tested on the same subject at different sites.[9][11]
-
Inclusion Criteria: Healthy volunteers or patients scheduled for surgery with no known skin conditions or allergies to the antiseptic agents being tested.[12][13]
-
Exclusion Criteria: Known allergy to this compound or other components of the antiseptic solutions, presence of skin lesions or infection at the sampling site, and recent use of topical or systemic antimicrobials.[12][13]
-
Randomization and Blinding: Subjects should be randomly assigned to treatment groups. Blinding of the personnel applying the antiseptic and collecting the samples, as well as the laboratory personnel processing the samples, is crucial to minimize bias.[14]
2. Microbial Sampling:
-
Sampling Sites: Define specific anatomical locations for sampling (e.g., abdomen, groin, forearm).
-
Baseline Sampling (Pre-application):
-
Define a standardized area for sampling (e.g., a 4.4 x 4.4 cm square).[15]
-
Use a sterile swab (cotton or polyester) pre-moistened with a sterile neutralizer solution (e.g., saline with 0.1% Tween-20) to sample the defined area.[15][16][17]
-
The swabbing technique should be standardized, for example, by rubbing the swab firmly over the skin in a Z-stroke manner for a set duration (e.g., 15-30 seconds).[15]
-
-
Antiseptic Application: Apply the antiseptic according to the protocol in section 3.2.
-
Post-application Sampling:
-
At a predetermined time after the antiseptic has dried (e.g., 10 minutes, 30 minutes, and several hours to assess residual activity), sample an adjacent, non-overlapping area of the same size using the same swabbing technique with a neutralizing swab.
-
3. Microbiological Analysis:
-
Sample Processing:
-
Immediately after collection, place the swab head into a sterile tube containing a known volume of a neutralizing broth (e.g., Letheen broth or Dey-Engley neutralizing broth) to inactivate the residual antiseptic.
-
Vortex the tube vigorously for at least 30 seconds to dislodge the bacteria from the swab.
-
-
Culturing:
-
Perform serial dilutions of the neutralizing broth.
-
Plate the dilutions onto non-selective agar (B569324) plates (e.g., Trypticase Soy Agar with a neutralizer) for total aerobic bacterial counts.
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
-
Quantification and Identification:
-
Count the number of colony-forming units (CFUs) on the plates from the appropriate dilution.
-
Calculate the CFU per square centimeter of skin.
-
Bacterial identification can be performed using standard microbiological techniques such as Gram staining, biochemical tests, or more advanced methods like MALDI-TOF mass spectrometry or 16S rRNA gene sequencing.[18]
-
4. Data Analysis:
-
Calculate the log10 reduction in CFUs from baseline for each antiseptic at each time point.
-
Use appropriate statistical tests to compare the efficacy of different antiseptic agents.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on bacterial cells.
Experimental Workflow for Evaluating Antiseptic Efficacy
Caption: Workflow for a clinical study evaluating skin antiseptic efficacy.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Efficacy of different preoperative antiseptics in preventing a risk of surgical site infections: a systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of surgical skin preparation with this compound in alcohol according to the concentration required to prevent surgical site infection: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashfordstpeters.nhs.uk [ashfordstpeters.nhs.uk]
- 6. madigan.tricare.mil [madigan.tricare.mil]
- 7. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]
- 8. A Complete Guide to Proper Surgical Skin Prep Technique [mantacc.com]
- 9. Randomized study of antiseptic application technique in healthy volunteers before vascular access insertion (TApAS trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraoperative Risk Factors [aaos.org]
- 11. ivteam.com [ivteam.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ovid.com [ovid.com]
- 14. Selection of Control, Randomization, Blinding, and Allocation Concealment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Comparison of Techniques for Collecting Skin Microbiome Samples: Swabbing Versus Tape-Stripping [frontiersin.org]
- 16. Skin Sample Collection Method - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. droracle.ai [droracle.ai]
- 18. A Guide to Bacterial Culture Identification And Results Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Chlorhexidine-Releasing Biomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of chlorhexidine (B1668724) (CHX)-releasing biomaterials. This compound is a broad-spectrum antiseptic widely used to prevent infections.[1] Incorporating it into biomaterials allows for localized, sustained release, which can enhance antimicrobial efficacy over extended periods while potentially minimizing the systemic toxicity and cytotoxicity associated with high-dose applications.[2][3][4]
The development of such biomaterials is critical in various medical fields, including dentistry, wound healing, and medical device coating, to combat bacterial colonization and biofilm formation.[5][6] This guide covers different formulation strategies and provides standardized protocols for key experimental evaluations.
Formulation Strategies for CHX-Releasing Biomaterials
The choice of biomaterial matrix is crucial as it dictates the drug loading capacity, release kinetics, mechanical properties, and biocompatibility of the final product. Common strategies include:
-
Polymeric Nanofibers: Electrospinning is a versatile technique used to produce nanofibrous mats from polymers like poly(lactic-co-glycolic acid) (PLGA), poly(ε-caprolactone) (PCL), and cellulose (B213188) acetate.[5][7] These mats have a high surface-area-to-volume ratio, which is advantageous for drug delivery. CHX can be blended into the polymer solution before spinning, allowing for its encapsulation within the fibers.[7]
-
Hydrogels: These are crosslinked polymer networks that can absorb large amounts of water. Materials like carboxymethylcellulose (CMC), nanocellulose, and chitosan (B1678972) are commonly used.[8][9][10] CHX can be loaded into hydrogels by soaking the dried hydrogel (xerogel) in a CHX solution.[9] The release is typically governed by diffusion through the porous hydrogel structure.[8]
-
Nanoparticles: CHX can be formulated into nanoparticles to create stable colloidal suspensions. For instance, reacting aqueous solutions of CHX digluconate and sodium hexametaphosphate produces CHX-hexametaphosphate nanoparticles.[11] These nanoparticles can be used as a colloid or to functionalize the surfaces of other materials, providing a gradual release of soluble CHX.[11]
-
Cements and Coatings: In dentistry and orthopedics, CHX is often incorporated into materials like glass ionomer cements (GICs) or coated onto implant surfaces like titanium and steel.[12][13] For cements, CHX is typically mixed in as a powder during preparation. For coatings, CHX can be directly bonded to the surface or incorporated into a polymer-based coating that is then applied to the implant.[12]
Visualized Mechanisms and Workflows
Antimicrobial Mechanism of this compound
This compound's efficacy stems from its cationic nature at physiological pH, which allows it to interact with and disrupt negatively charged bacterial cell membranes.[2][14] This leads to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death.[11][15]
Caption: Mechanism of this compound's antimicrobial action.
General Experimental Workflow
The development and validation of a CHX-releasing biomaterial follow a logical progression from synthesis to comprehensive in vitro and in vivo evaluation.
Caption: General workflow for developing CHX-releasing biomaterials.
Data on Release Kinetics and Antimicrobial Efficacy
Quantitative data from various studies are summarized below to provide a comparative overview of the performance of different CHX-releasing biomaterial formulations.
Table 1: Summary of this compound Release Kinetics from Various Biomaterials
| Biomaterial Type | Formulation Details | Initial Burst Release (Time) | Sustained Release Duration | Total CHX Released | Reference |
|---|---|---|---|---|---|
| Dendritic Particles | CHX-SrCl₂ Particles | Rapid release in first 24h | Up to 8 days | Not specified | [16] |
| Dendritic Particles | CHX-ZnCl₂ Particles | Rapid release in first 24h | Up to 12 days | Not specified | [16] |
| Nanoparticles | CHX Hexametaphosphate | Not specified | At least 50 days | Gradual leaching | [11] |
| Hydrogel Films | Carboxymethylcellulose / Microcrystalline Cellulose (CMC/MCC) - F2 | <10% in 96h | >13 days (312h) | ~94% | [9] |
| Hydrogel Films | Carboxymethylcellulose / Microcrystalline Cellulose (CMC/MCC) - F4 | <10% in 96h | >13 days (312h) | ~100% | [9] |
| Polymeric Multilayers | (CX/PAA)₈₀ on PDMS | ~0.98 µg/cm² (24h) | >7 days | 0.35 µg/cm²/day (zero-order) | [2] |
| Electrospun Membrane | PLGA/PLC/CHX-CD | Strong burst release | Up to 10 days | Reached 80 µg/mL in 8 days | [5] |
| Nanofibers | Cellulose Acetate (1.2 wt% CHX) | Burst phase in first 2h | >90 days | Sustained low-level release |[7] |
Table 2: Summary of Antimicrobial Efficacy of CHX-Releasing Biomaterials
| Biomaterial Type | Target Microorganism(s) | Efficacy Measurement | Result | Reference |
|---|---|---|---|---|
| CHX-Coated Steel | 91 Clinical Isolates | Log Reduction (30 min exposure) | >85% of isolates killed (7-8 log reduction) | [12][17] |
| CHX Nanoparticles | MRSA, P. aeruginosa | Efficacy in planktonic & biofilm | Effective against both | [11] |
| CHX-Loaded Hydrogels | S. oralis, C. albicans | Antimicrobial Activity | Effective against both species | [9] |
| Polymeric Multilayers | S. aureus | Log Reduction (24h incubation) | ~4 log₁₀ reduction in CFU | [2] |
| CHX-Loaded Nanofibers | S. mutans, E. faecalis | Halo Analysis (Agar Diffusion) | All formulations killed both bacteria | [7] |
| CHX in GIC Cement | Oral Bacteria | CHX Concentration Dependence | Antimicrobial effect was CHX concentration-dependent |[13] |
Detailed Experimental Protocols
Protocol 4.1: Fabrication of CHX-Loaded Electrospun Nanofibers
This protocol is adapted from methodologies for creating polymer-based nanofibers encapsulating this compound.[5][7]
-
Polymer Solution Preparation:
-
Prepare a polymer solution at a desired concentration (e.g., 10-15% w/v) by dissolving the polymer (e.g., a PLGA/PLC blend or cellulose acetate) in a suitable solvent (e.g., hexafluoroisopropanol (HFIP) or a acetone/dimethylacetamide mixture).
-
Stir the solution overnight on a magnetic stirrer to ensure complete dissolution.
-
Add the desired amount of this compound (e.g., 1-5% w/w relative to the polymer weight) to the solution. If using a CHX salt, ensure it is fully dissolved or finely dispersed. For enhanced solubility, CHX can be complexed with cyclodextrin.[5]
-
Continue stirring until the CHX is homogeneously mixed.
-
-
Electrospinning Process:
-
Load the polymer-drug solution into a plastic syringe fitted with a blunt-tipped metal needle (e.g., 21-gauge).
-
Mount the syringe onto a syringe pump.
-
Position a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) at a set distance from the needle tip (e.g., 14-18 cm).
-
Apply a high voltage (e.g., 10-16 kV) to the needle tip.
-
Set the solution flow rate on the syringe pump (e.g., 1-3 mL/h).
-
Initiate the voltage and the pump. A stable Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.
-
Continue the process until a nanofiber mat of the desired thickness is deposited on the collector.
-
-
Post-Spinning Treatment:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat under vacuum for at least 48 hours to remove residual solvent.
-
Store the dried mat in a desiccator until further use.
-
Protocol 4.2: In Vitro this compound Release Assay
This protocol describes a standard method for quantifying the release of CHX from a biomaterial into a buffer solution over time.[2][9][16]
-
Preparation:
-
Prepare samples of the CHX-loaded biomaterial of a known weight or surface area (e.g., 10 mg of nanofibers or 1x1 cm hydrogel films).
-
Prepare a stock solution of phosphate-buffered saline (PBS, pH 7.4). Pre-warm the PBS to 37°C.
-
Prepare a standard calibration curve for this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~254 nm).[7]
-
-
Release Study:
-
Place each biomaterial sample into a separate sterile container (e.g., a 15 mL centrifuge tube or a well in a 12-well plate).
-
Add a specific volume of pre-warmed PBS to each container (e.g., 10 mL), ensuring the sample is fully submerged. This volume should be sufficient to ensure "sink conditions," where the concentration of CHX in the medium remains well below its solubility limit.
-
Place the containers in an incubator shaker set to 37°C and a gentle agitation (e.g., 50 rpm).
-
-
Sampling and Quantification:
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours, and continuing for several days or weeks), withdraw the entire volume of PBS from each container.[9]
-
Immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Measure the absorbance of the collected PBS samples using the UV-Vis spectrophotometer at ~254 nm.
-
Use the calibration curve to determine the concentration of CHX in each sample.
-
Calculate the cumulative amount and percentage of CHX released at each time point.
-
Protocol 4.3: Antimicrobial Efficacy Testing (Agar Diffusion Assay)
This protocol outlines a common method to assess the ability of a CHX-releasing biomaterial to inhibit microbial growth.[7]
-
Bacterial Culture Preparation:
-
Inoculate a suitable broth medium (e.g., Tryptic Soy Broth or Brain Heart Infusion broth) with a single colony of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922).
-
Incubate overnight at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, uniformly streak the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar) with the adjusted bacterial suspension to create a bacterial lawn.
-
-
Sample Application:
-
Aseptically cut the CHX-releasing biomaterial into uniform discs of a specific diameter (e.g., 6 mm).
-
Gently place the discs onto the surface of the inoculated agar plates.
-
As controls, use a blank biomaterial disc (without CHX) and a standard antibiotic disc or a paper disc loaded with a known amount of CHX solution.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Protocol 4.4: Cytotoxicity Evaluation (MTT Assay)
This protocol determines the potential cytotoxicity of leached substances from the biomaterial on a mammalian cell line (e.g., L929 fibroblasts or human gingival fibroblasts).[4]
-
Eluate Preparation (Indirect Contact):
-
Sterilize the CHX-releasing biomaterial (e.g., using ethylene (B1197577) oxide or gamma irradiation).
-
Incubate a known quantity of the sterile biomaterial in a complete cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours, following ISO 10993-5 standards. The ratio of material surface area or mass to medium volume should be standardized.
-
After incubation, collect the medium (now referred to as the "eluate") and filter it through a 0.22 µm syringe filter to remove any particulates.
-
-
Cell Culture and Exposure:
-
Seed a 96-well plate with the desired cell line at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the old medium and replace it with the prepared biomaterial eluates.
-
Include positive controls (e.g., medium with 0.1% Triton X-100) and negative controls (fresh culture medium and eluate from a blank biomaterial).
-
-
MTT Assay:
-
Incubate the cells with the eluates for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control (untreated cells). Lower absorbance values indicate lower cell viability and higher cytotoxicity.
-
References
- 1. jpscc.samipubco.com [jpscc.samipubco.com]
- 2. Polymeric Multilayers that Localize the Release of this compound from Biologic Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospun Bioresorbable Membrane Eluting this compound for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Containing Electrospun Polymeric Nanofibers for Dental Applications: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound digluconate uptake and release from alkane-crosslinked nanocellulose hydrogels and subsequent antimicrobial effect :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Characterization of this compound-Impregnated Cellulose-Based Hydrogel Films Intended for the Treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Antimicrobial efficacy of this compound-treated surfaces against clinical isolates implicated in nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial, mechanical and biocompatibility analysis of this compound digluconate-modified cements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: antibacterial action and bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of antimicrobial activity of this compound against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Drug Release, and Antibacterial Properties of Novel Dendritic CHX-SrCl2 and CHX-ZnCl2 Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial efficacy of this compound-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorhexidine in Oral Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chlorhexidine (B1668724) (CHX) in oral microbiology research. It covers its mechanism of action, quantitative efficacy data against various oral pathogens, and standardized protocols for in vitro experiments.
Mechanism of Action
This compound is a broad-spectrum bisbiguanide antiseptic that is widely used in dentistry.[1][2] Its antimicrobial activity is concentration-dependent, exhibiting bacteriostatic effects at low concentrations and bactericidal effects at higher concentrations.[2][3]
The primary mechanism of action involves the electrostatic interaction between the positively charged this compound molecule and the negatively charged bacterial cell surface.[3][4] This binding increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[4][5]
-
At low concentrations (Bacteriostatic): this compound disrupts the metabolic activity of bacteria, inhibiting their growth and reproduction.[3]
-
At high concentrations (Bactericidal): It causes significant damage to the cell membrane, leading to the precipitation of cytoplasmic contents and cell lysis.[3][4]
This compound is effective against a wide range of Gram-positive and Gram-negative oral bacteria, as well as yeasts.[1][3]
Quantitative Efficacy Data
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various oral microorganisms and its effectiveness in reducing bacterial counts.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Oral Microorganisms
| Microorganism | MIC Range (µg/mL) | Reference(s) |
| Streptococcus mutans | ≤ 1 | [6] |
| Pseudomonas aeruginosa | 80.00 | [7][8] |
| Staphylococcus aureus | 4-8 | [8] |
| Enterococcus faecalis | Not specified | [7] |
| Escherichia coli | 2.67 | [7][8] |
| Candida albicans | Not specified | [7] |
| Prevotella intermedia | Not specified | [7] |
| Porphyromonas gingivalis | Not specified | [7] |
| Porphyromonas endodontalis | Not specified | [7] |
| Prevotella denticola | 2.67 | [7][8] |
| Prevotella melaninogenica | Not specified | [7] |
Table 2: Reduction in Oral Bacterial Counts Following this compound Treatment
| Treatment Group | Reduction in Streptococcus mutans | Reference(s) |
| 0.12% this compound Mouthwash | 89.97% | [9] |
| Treatment Environment | Reduction in Anaerobic Bacteria | Reference(s) |
| Dental Plaque | 91-96% | [10] |
| Saliva | 78-83% | [10] |
| Tongue Surface | 77-85% | [10] |
| Treatment Environment | Reduction in Malodor-Causing Organisms | Reference(s) |
| Dental Plaque | 77-94% | [10] |
| Saliva | 76-81% | [10] |
| Tongue Surface | 66-79% | [10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The agar (B569324) dilution method is a common technique for determining the MIC of this compound.
Protocol: Agar Dilution Method
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound digluconate.
-
Create a series of twofold dilutions of the this compound stock solution in molten Mueller-Hinton agar.
-
Pour the agar dilutions into sterile Petri dishes and allow them to solidify. A control plate with no this compound should also be prepared.
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. mutans) in an appropriate broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to obtain a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inocula to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C in a 5% CO2 atmosphere) for 24-48 hours.[11]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.
-
Evaluation of Anti-Biofilm Activity
This compound's ability to inhibit biofilm formation and disrupt established biofilms is a critical aspect of its efficacy in the oral cavity. The crystal violet assay is a simple and widely used method to quantify biofilm mass.
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation:
-
Treatment:
-
For biofilm inhibition , add varying concentrations of this compound to the wells along with the bacterial inoculum at the beginning of the incubation period.
-
For biofilm disruption , gently wash the established biofilms with phosphate-buffered saline (PBS) to remove planktonic cells. Then, add different concentrations of this compound to the wells and incubate for a defined period (e.g., 5 minutes to 24 hours).[12][13]
-
-
Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.[14]
-
-
Quantification:
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 33% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.[14] The absorbance is proportional to the biofilm mass.
-
Considerations for Research
-
Resistance: Although uncommon, bacterial resistance to this compound can develop, particularly with long-term use.[15] Mechanisms of resistance may include multidrug efflux pumps and changes in the cell membrane.[5][16]
-
Impact on Oral Microbiome: The broad-spectrum activity of this compound can alter the composition and diversity of the oral microbiome.[17][18] This may lead to a decrease in beneficial bacteria and a potential increase in the prevalence of certain pathogens.[17][18]
-
Formulation Effects: The efficacy of this compound can be influenced by the other ingredients in a formulation.[19] It is important to consider the complete composition of a product when evaluating its antimicrobial activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms behind antimicrobial mouthrinses – ODHA Dental Hygiene Newswire [dhnewswire.odha.on.ca]
- 3. vega-ukraine.com [vega-ukraine.com]
- 4. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Streptococcus mutans to this compound and six other antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility of some oral microorganisms to this compound and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound, honey and Propolis on Streptococcus mutans Counts: in vitro Study | Dentistry 3000 [dentistry3000.pitt.edu]
- 10. This compound Improves Hygiene Reducing Oral Polymorphonuclear Leukocytes with Antimicrobial Effects at Distinct Microenvironments amongst Subjects Stratified by Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of the Effects of this compound on Oral Biofilm Vitality and Structure Based on Viability Profiling and an Indicator of Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activity against bacterial biofilms [pubmed.ncbi.nlm.nih.gov]
- 15. Antibiotic resistance of dental plaque bacteria with reduced susceptibility to this compound | Arab American University [aaup.edu]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound digluconate mouthwash alters the oral microbial composition and affects the prevalence of antimicrobial resistance genes [frontiersin.org]
- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 19. This compound-containing mouthwashes with different formulations influence Streptococcus mutans biofilm viability: an in vitro study | Dentistry33 [dentistry33.com]
Troubleshooting & Optimization
Technical Support Center: Chlorhexidine Inactivation by Organic Matter
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of chlorhexidine (B1668724) inactivation by organic matter during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the inactivation of this compound by organic matter?
A1: this compound is a cationic (positively charged) molecule. Its antimicrobial activity relies on its ability to bind to and disrupt the negatively charged cell membranes of microorganisms.[1][2] Organic matter, such as proteins, pus, blood, and components of culture media, contains anionic (negatively charged) molecules.[3][4] When this compound is introduced into a solution containing organic matter, its cationic molecules bind to the anionic components of the organic load.[1][3] This interaction neutralizes the this compound, making it unavailable to interact with microbial cell membranes, thus reducing its antimicrobial efficacy.[5][6]
Q2: What types of organic matter are known to inactivate this compound?
A2: A variety of organic substances can inactivate this compound. Commonly encountered inactivating agents in in vitro settings include:
-
Proteins: Serum albumin (found in blood and serum), proteins in pus and saliva.[3][7]
-
Blood components: Whole blood, defibrinated sheep blood (DSB), and bovine serum albumin (BSA) are often used in test methods to simulate the presence of blood or bodily fluids.[7]
-
Culture media components: Complex organic components like yeast extract, tryptone, and peptones can reduce this compound's activity.[8][9][10]
-
Saliva: Contains proteins and other organic molecules that can bind to this compound.[11]
Q3: How significant is the reduction in this compound's antimicrobial activity in the presence of organic matter?
A3: The reduction in activity can be substantial and is dependent on the concentration and type of organic matter present. For instance, studies have shown that the presence of even low concentrations of bovine serum albumin (BSA) or defibrinated sheep blood can significantly decrease the bactericidal efficacy of this compound solutions.[7] The antimicrobial efficacy of a 0.2% this compound digluconate solution has been shown to be lower depending on the concentration of the organic load.[7]
Q4: Are there standardized methods to test the efficacy of this compound in the presence of organic matter?
A4: Yes, standardized quantitative suspension tests are used to evaluate the bactericidal activity of disinfectants and antiseptics under conditions that simulate practical use. A common standard is the EN 13727 , which specifies a test method for evaluating bactericidal activity in the medical area, including mandatory conditions for temperature, contact time, and the presence of interfering substances (organic load).[5][6][12][13][14] These tests typically use bovine serum albumin or defibrinated sheep blood to represent "clean" or "dirty" conditions.[7]
Troubleshooting Guides
Issue: My this compound solution shows unexpectedly low or no antimicrobial activity against susceptible bacterial strains.
-
Potential Cause 1: Presence of interfering organic matter in the test system.
-
Explanation: Components of your culture medium (e.g., yeast extract, peptone, serum) are likely binding to the this compound and inactivating it.
-
Solution:
-
Review your experimental setup to identify all potential sources of organic matter.
-
Whenever possible, conduct initial efficacy testing in a low-organic medium, such as saline or phosphate-buffered saline, to establish a baseline.
-
If your experiment requires a complex medium, consider increasing the this compound concentration to compensate for the inactivation. However, this should be done systematically to determine the new minimum effective concentration.
-
Refer to standardized protocols like EN 13727 for guidance on testing in the presence of defined organic loads.[5][6][12][13][14]
-
-
-
Potential Cause 2: Inadequate neutralization of this compound before plating.
-
Explanation: If residual this compound is not effectively neutralized before plating your bacterial suspension, it can continue to inhibit bacterial growth on the agar (B569324) plate, leading to a false overestimation of its bactericidal activity (or in the case of troubleshooting low activity, this may not be the primary cause but is a crucial experimental control). For accurate assessment of bacterial viability, effective neutralizers are critical.
-
Solution:
-
Incorporate a validated neutralization step in your protocol. Common neutralizers for this compound include a combination of Tween 80 and lecithin.[15][16][17][18]
-
Ensure that the neutralizer is non-toxic to the test microorganisms and that its efficacy is validated under your specific experimental conditions.[19]
-
-
Issue: A precipitate forms when I add my this compound stock solution to my culture medium or buffer.
-
Potential Cause 1: Incompatibility with anionic compounds.
-
Explanation: this compound is a cationic biguanide (B1667054) and can form insoluble salts when it comes into contact with anionic compounds present in some media or buffers (e.g., phosphates, carbonates, sulfates).[20]
-
Solution:
-
Avoid preparing high concentrations of this compound in buffers rich in anionic salts.
-
When diluting this compound for use, add the this compound stock solution to the medium or buffer while gently mixing to avoid localized high concentrations that can promote precipitation.
-
For skin testing dilutions, sterile water is preferred over normal saline for concentrations above 0.02 mg/mL to prevent precipitation.[21]
-
-
-
Potential Cause 2: pH-dependent solubility.
-
Explanation: Aqueous solutions of this compound are most stable within a pH range of 5 to 7. At a pH above 7, the this compound base can precipitate.
-
Solution:
-
Check the pH of your final solution. If it is alkaline, adjust the pH to be within the optimal range for this compound stability.
-
Be mindful of the buffering capacity of your media and how it might be affected by the addition of the this compound solution.
-
-
Data Presentation
Table 1: Reduction in Bactericidal Efficacy of 0.2% this compound Digluconate (CHX) in the Presence of Varying Concentrations of Bovine Serum Albumin (BSA). [7]
| BSA Concentration | MRSA Reduction Factor | VRE Reduction Factor | E. coli Reduction Factor | P. aeruginosa Reduction Factor | C. albicans Reduction Factor |
| 0.1 g/L | 3.11 ± 0.36 | 2.12 ± 0.22 | 5.13 ± 0.06 | 5.03 ± 0.05 | 4.17 ± 0.10 |
| 0.3 g/L | 2.89 ± 0.18 | 1.89 ± 0.15 | 5.13 ± 0.04 | 5.03 ± 0.06 | 4.17 ± 0.11 |
| 0.5 g/L | 2.67 ± 0.11 | 1.66 ± 0.11 | 5.13 ± 0.03 | 5.03 ± 0.04 | 4.17 ± 0.09 |
| 1.0 g/L | 2.44 ± 0.09 | 1.44 ± 0.10 | 5.13 ± 0.02 | 4.96 ± 0.03 | 4.17 ± 0.08 |
| 1.5 g/L | 2.22 ± 0.06 | 1.21 ± 0.09 | 4.88 ± 0.04 | 4.63 ± 0.05 | 3.84 ± 0.06 |
| 3.0 g/L | 1.99 ± 0.04 | 1.01 ± 0.06 | 4.66 ± 0.05 | 4.41 ± 0.06 | 3.61 ± 0.04 |
| 5.0 g/L | 1.77 ± 0.03 | 0.89 ± 0.04 | 4.44 ± 0.06 | 4.19 ± 0.04 | 3.38 ± 0.05 |
| 10.0 g/L | 1.55 ± 0.02 | 0.67 ± 0.03 | 4.21 ± 0.04 | 3.96 ± 0.03 | 3.16 ± 0.03 |
Reduction factor is presented as the log reduction in viable counts.
Table 2: Reduction in Bactericidal Efficacy of 0.2% this compound Digluconate (CHX) in the Presence of Varying Concentrations of Defibrinated Sheep Blood (DSB). [7]
| DSB Concentration | MRSA Reduction Factor | VRE Reduction Factor | E. coli Reduction Factor | P. aeruginosa Reduction Factor | C. albicans Reduction Factor |
| 0.1 g/L | 2.89 ± 0.18 | 1.89 ± 0.15 | 5.13 ± 0.04 | 5.03 ± 0.06 | 4.17 ± 0.11 |
| 0.3 g/L | 2.67 ± 0.11 | 1.66 ± 0.11 | 5.13 ± 0.03 | 5.03 ± 0.04 | 4.17 ± 0.09 |
| 0.5 g/L | 2.44 ± 0.09 | 1.44 ± 0.10 | 5.13 ± 0.02 | 4.96 ± 0.03 | 4.17 ± 0.08 |
| 1.0 g/L | 2.22 ± 0.06 | 1.21 ± 0.09 | 4.88 ± 0.04 | 4.63 ± 0.05 | 3.84 ± 0.06 |
| 1.5 g/L | 1.99 ± 0.04 | 1.01 ± 0.06 | 4.66 ± 0.05 | 4.41 ± 0.06 | 3.61 ± 0.04 |
| 3.0 g/L | 1.77 ± 0.03 | 0.89 ± 0.04 | 4.44 ± 0.06 | 4.19 ± 0.04 | 3.38 ± 0.05 |
| 5.0 g/L | 1.55 ± 0.02 | 0.67 ± 0.03 | 4.21 ± 0.04 | 3.96 ± 0.03 | 3.16 ± 0.03 |
| 10.0 g/L | 1.33 ± 0.01 | 0.45 ± 0.02 | 3.99 ± 0.03 | 3.74 ± 0.02 | 2.94 ± 0.02 |
Reduction factor is presented as the log reduction in viable counts.
Experimental Protocols
Protocol: Quantitative Suspension Test for Bactericidal Activity (Based on EN 13727 Principles)
This protocol outlines the basic steps for evaluating the bactericidal efficacy of a this compound solution in the presence of an organic load.
1. Materials:
-
This compound stock solution of known concentration.
-
Test microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a concentration of 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.
-
Interfering substance (organic load):
-
Clean conditions: 0.3 g/L bovine serum albumin (BSA).
-
Dirty conditions: 3.0 g/L BSA and 3.0 mL/L defibrinated sheep blood.
-
-
Neutralizer solution (e.g., 3% Tween 80, 0.3% L-alpha-lecithin).
-
Hard water for dilutions.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile test tubes, pipettes, and other standard microbiology equipment.
2. Procedure:
-
Preparation: Bring all solutions to the test temperature (e.g., 20°C). Prepare the desired concentration of this compound in hard water.
-
Test Mixture: In a sterile test tube, pipette 1 mL of the interfering substance. Add 1 mL of the test microorganism suspension.
-
Exposure: At time zero, add 8 mL of the prepared this compound solution to the test tube containing the interfering substance and microorganism suspension. Mix thoroughly.
-
Contact Time: Allow the mixture to stand for the specified contact time (e.g., 5 minutes).
-
Neutralization: At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of neutralizer and 1 mL of hard water. Mix thoroughly.
-
Plating: Within 5 minutes of neutralization, perform serial dilutions of the neutralized mixture and plate onto TSA plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Counting: Count the number of colony-forming units (CFU) on the plates.
-
Calculation: Calculate the log reduction in viable counts compared to a control sample without this compound. A 5-log reduction (99.999% kill rate) is typically required for a product to pass the EN 13727 standard for disinfectants.[14]
Visualizations
Caption: Mechanism of this compound inactivation by organic matter.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is the mechanism of this compound gluconate? [synapse.patsnap.com]
- 3. This compound | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EN 13727: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity in the medical area - Situ Biosciences [situbiosciences.com]
- 6. eurolab.net [eurolab.net]
- 7. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Action of this compound Digluconate against Yeast and Filamentous Forms in an Early-Stage Candida albicans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of stability, free and total concentration of this compound in saliva by solid phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. EN 13727:2012+A2:2015 - Viroxy [viroxylabs.com]
- 15. An effective method of inactivating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antibacterial Activity of this compound-Killed Bacteria: The Zombie Cell Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pitfalls in efficacy testing – how important is the validation of neutralization of this compound digluconate? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Soap Stability Study | PDF | Surfactant | Physical Chemistry [scribd.com]
- 21. Stability of diluted this compound for skin testing in drug allergy evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorhexidine Efficacy in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorhexidine (B1668724). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound's antimicrobial effect is driven by its cationic nature. At physiological pH, this compound salts dissociate, releasing positively charged this compound cations. These cations bind to the negatively charged components of bacterial cell walls, such as phosphate-containing molecules.[1][2] This interaction disrupts the cell membrane, leading to a loss of structural integrity.
-
At low concentrations , this disruption results in a bacteriostatic effect, where the leakage of low-molecular-weight cytoplasmic components like potassium ions occurs, and some membrane-associated enzyme activity is inhibited.[1][2][3]
-
At high concentrations , extensive membrane damage leads to the leakage of essential intracellular components, resulting in a bactericidal effect and cell death.[1][3]
Q2: My this compound solution is forming a precipitate. What could be the cause?
Precipitation of this compound is a common issue and is often due to its interaction with anionic compounds.[1] this compound is cationic and will form insoluble salts when it comes into contact with anions.
Common sources of anionic compounds in a lab setting include:
-
Detergents and Surfactants: Anionic surfactants like sodium lauryl sulfate (B86663) (SLS), often found in laboratory cleaning agents or residual amounts in glassware, can cause precipitation.[1]
-
Thickeners and Emulsifiers: Compounds like carbomer and acrylates/C10-30 alkyl acrylate (B77674) crosspolymer can deactivate this compound.[1]
-
Inorganic Anions: The presence of certain salts in buffers or media can also lead to the formation of less soluble this compound salts.
-
Interaction with other antimicrobials: A combination of this compound and EDTA can produce a white precipitate.[4]
Troubleshooting Steps:
-
Glassware and Equipment: Ensure all glassware and equipment are thoroughly rinsed with deionized water to remove any residual detergents.
-
Reagent Compatibility: Review the composition of all solutions, buffers, and media that will come into contact with this compound. Avoid formulations containing known anionic compounds.
-
Order of Addition: When preparing complex solutions, consider the order in which components are added. It may be beneficial to add this compound to a larger volume of the solvent before introducing other potentially interacting components.
Q3: I am observing reduced or inconsistent antimicrobial efficacy. What factors might be at play?
Several factors can influence the efficacy of this compound in an experimental setting.
| Factor | Impact on Efficacy | Troubleshooting Considerations |
| Concentration | Dose-dependent activity: bacteriostatic at low concentrations (0.02%-0.06%) and bactericidal at higher concentrations (>0.12%).[5] | Ensure the concentration is appropriate for the intended effect and the specific microorganisms being tested. Gram-negative bacteria and fungi may require higher concentrations than Gram-positive bacteria.[1] |
| pH | This compound is most active in a pH range of 5.5-7.0. Its activity is reduced in alkaline conditions.[6] | Verify and adjust the pH of your experimental solutions to be within the optimal range for this compound activity. |
| Temperature | Increased temperature can enhance the antimicrobial activity of this compound.[7][8] | For applications where it is feasible, consider conducting experiments at a controlled and slightly elevated temperature (e.g., 37°C) to potentially increase efficacy.[7][8] |
| Presence of Organic Matter | The presence of organic material such as blood, serum, or pus can reduce the efficacy of this compound, although it is less affected than some other antiseptics. | In experiments mimicking clinical conditions, be aware that the presence of organic matter may necessitate higher concentrations or longer exposure times. |
| Inactivating Agents | Anionic compounds can neutralize and precipitate this compound, significantly reducing its bioavailability and efficacy.[1] | Refer to the troubleshooting guide for precipitation (Q2). |
| Bacterial Factors | The formation of biofilms can protect bacteria from this compound.[9][10][11] Additionally, some bacteria can develop resistance mechanisms.[12][13][14][15][16] | Consider the growth state of the target microorganisms. For biofilm studies, higher concentrations and longer exposure times may be necessary.[9] Be aware of potential resistance, especially with prolonged, sub-lethal exposure. |
| Exposure Time | The duration of contact is critical for achieving the desired antimicrobial effect. | Ensure that the exposure time in your protocol is sufficient to achieve the desired level of microbial reduction. This may need to be determined empirically for your specific experimental setup. |
Q4: How can I effectively inactivate this compound in my experiment to allow for microbial recovery?
In certain microbiological assays, it's necessary to neutralize the residual antimicrobial activity of this compound to accurately quantify viable microorganisms.
A commonly used and effective method involves a combination of non-ionic surfactants and phospholipids. A combination of 3% Tween 80 and 0.3% L-alpha-lecithin has been shown to be an effective inactivating agent for this compound, allowing for the full recovery of test organisms.[17]
Protocol for Preparing a this compound Inactivating Solution:
-
Prepare a stock solution of 3% (w/v) Tween 80 in deionized water.
-
Prepare a stock solution of 0.3% (w/v) L-alpha-lecithin in deionized water. Gentle heating may be required to dissolve the lecithin.
-
Combine the two solutions in equal volumes to create the final inactivating solution.
-
Sterilize the final solution by autoclaving or filtration.
Experimental Workflow for Inactivation:
Experimental Protocols
Protocol 1: Quantitative Suspension Test for Bactericidal Activity
This protocol is adapted from studies evaluating the bactericidal efficacy of this compound solutions.[18]
Materials:
-
This compound solution at desired test concentrations (e.g., 1% and 4%).
-
Bacterial suspension of the test organism (e.g., Staphylococcus aureus) at a known concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Inactivating solution (e.g., 3% Tween 80 + 0.3% L-alpha-lecithin).
-
Phosphate-buffered saline (PBS) for dilutions.
-
Appropriate agar (B569324) plates for bacterial culture (e.g., Tryptic Soy Agar).
Procedure:
-
Preparation: Prepare serial dilutions of the bacterial suspension in PBS.
-
Exposure: In a sterile tube, mix 9 mL of the this compound test solution with 1 mL of the bacterial suspension. Start a timer immediately.
-
Contact Time: Allow the mixture to stand for the desired contact times (e.g., 30, 60, and 120 seconds).
-
Inactivation: At each time point, transfer 1 mL of the this compound-bacteria mixture to a tube containing 9 mL of the inactivating solution. Mix thoroughly.
-
Plating: Perform serial dilutions of the inactivated mixture in PBS. Plate 0.1 mL of the appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Quantification: Count the number of colony-forming units (CFUs) on the plates.
-
Calculation: Calculate the log reduction in viable bacteria for each concentration and contact time compared to a control sample without this compound.
Protocol 2: In Vitro Biofilm Susceptibility Assay
This protocol is a generalized method based on approaches for testing antimicrobial efficacy against biofilms.[9][10][19]
Materials:
-
Multi-well plates (e.g., 24-well).
-
Sterile surfaces for biofilm growth (e.g., hydroxyapatite (B223615) discs, polystyrene).
-
Bacterial culture(s) for biofilm formation.
-
Appropriate growth medium.
-
This compound test solutions.
-
PBS for washing.
-
Method for quantifying biofilm viability (e.g., CFU counting after sonication, metabolic assays like MTT, or confocal laser scanning microscopy with live/dead staining).
Procedure:
-
Biofilm Formation: Inoculate the wells containing the sterile surfaces with the bacterial culture in the growth medium. Incubate for a sufficient period (e.g., 24-72 hours) to allow for biofilm formation.
-
Washing: Gently remove the planktonic bacteria by washing the biofilms with PBS.
-
This compound Exposure: Add the this compound test solutions to the wells containing the biofilms. Incubate for the desired exposure time (e.g., 1, 3, or 10 minutes).
-
Removal of this compound: Remove the this compound solution and wash the biofilms with PBS to remove residual antiseptic.
-
Biofilm Quantification:
-
For CFU counting: Scrape or sonicate the biofilms to dislodge the bacteria. Perform serial dilutions and plate on appropriate agar.
-
For metabolic assays: Add the assay reagent (e.g., MTT) and incubate according to the manufacturer's instructions. Measure the resulting color change spectrophotometrically.
-
For microscopy: Stain the biofilms with a live/dead stain (e.g., SYTO 9 and propidium (B1200493) iodide) and visualize using confocal microscopy.
-
-
Analysis: Compare the viability of the this compound-treated biofilms to untreated control biofilms.
Quantitative Data Summary
Table 1: Effective Concentrations of this compound Against Various Microorganisms
| Microorganism Type | Effective Concentration Range | Notes |
| Gram-positive bacteria | ≥ 1 µg/L | This compound is particularly effective against these organisms.[1] |
| Gram-negative bacteria | 10 to >73 µg/mL | Significantly higher concentrations are required compared to Gram-positive bacteria.[1] |
| Fungi (Yeasts) | 10 to >73 µg/mL | Similar to Gram-negative bacteria, higher concentrations are needed.[1] |
| Viruses | Ineffective against polioviruses and adenoviruses. Activity against herpes viruses is not definitively established.[1] | Efficacy is limited and virus-dependent. |
| Oral Biofilms (in vitro) | 0.1% - 0.2% | Mouthwash concentrations show significant anti-plaque and anti-inflammatory effects.[2] |
Table 2: Inactivation of this compound by Anionic Compounds
| Anionic Compound | Effect | Reference |
| Sodium Lauryl Sulfate (SLS) | Forms insoluble salts, reducing antibacterial activity. | [1] |
| Carbomer | Inactivates this compound. | [1] |
| Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Inactivates this compound. | [1] |
| EDTA | Forms a white precipitate with this compound. | [4] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound: Topics by Science.gov [science.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The sporicidal activity and inactivation of this compound gluconate in aqueous and alcoholic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature changes in 2% this compound gluconate using two activation methods with different intensity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the effect of two this compound preparations on biofilm bacteria in vitro: a three-dimensional quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Increased Resistance to this compound and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. This compound Use Can Lead to Colistin Resistance [diagnosticsfirst.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. An effective method of inactivating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vitro effect of this compound mouth rinses on polyspecies biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of Bacterial Resistance to Chlorhexidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to chlorhexidine (B1668724).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacteria have evolved several mechanisms to resist the antimicrobial effects of this compound. The primary mechanisms include:
-
Efflux Pumps: These are membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its target sites.[1][2][3][4] Common efflux pump genes associated with this compound resistance include qac (quaternary ammonium (B1175870) compound) genes (e.g., qacA/B) and smr (staphylococcal multidrug resistance) genes in Gram-positive bacteria, and genes encoding pumps like cepA and smvA in Gram-negative bacteria.[3][4][5]
-
Alterations in the Cell Membrane and Wall: Changes in the composition of the bacterial cell envelope can reduce this compound uptake or binding.[1][4] This can involve modifications to the lipopolysaccharide (LPS) in Gram-negative bacteria or thickening of the cell wall in Gram-positive bacteria.[1][6]
-
Biofilm Formation: Bacteria within a biofilm are encased in a protective extracellular matrix that can limit the penetration of this compound, preventing it from reaching the bacterial cells.[2][7]
Q2: Which genes are commonly associated with this compound resistance?
A2: Several genes have been identified that contribute to this compound resistance. The most frequently cited are:
-
qacA/B : Encodes for a multidrug efflux pump in the Major Facilitator Superfamily (MFS) and is commonly found in Staphylococcus aureus.[3][8]
-
smr : Also known as qacC/D, this gene encodes a small multidrug resistance (SMR) family efflux pump.[3]
-
cepA : A cation efflux pump gene identified in Klebsiella pneumoniae associated with this compound resistance.[5]
-
smvA/smvR : The smvA gene encodes an MFS efflux pump, and its expression can be upregulated by mutations in the smvR repressor gene, leading to increased this compound resistance in Klebsiella pneumoniae.[1][4]
-
phoPQ : Mutations in this two-component regulatory system have been linked to this compound adaptation and cross-resistance to colistin (B93849) in Klebsiella pneumoniae.[9][10]
Q3: What is the typical range for Minimum Inhibitory Concentration (MIC) of this compound against susceptible and resistant bacteria?
A3: The MIC of this compound can vary significantly depending on the bacterial species and the presence of resistance mechanisms. Strains considered to have reduced susceptibility or tolerance to this compound often have an MIC of ≥4 mg/L.[3][11] However, this is a general guideline, and "resistance" in the context of in-use concentrations is much higher.
Quantitative Data Summary
| Bacterial Species | Susceptibility Status | Typical this compound MIC Range (mg/L) | Reference |
| Staphylococcus aureus | Susceptible | 0.5 - 2 | [3] |
| Staphylococcus aureus | Tolerant (with qacA/B or smr) | 2 - 16 | [3] |
| Klebsiella pneumoniae | Wild-Type | 2 - 4 | [10] |
| Klebsiella pneumoniae | This compound-Adapted | 32 - 512 | [10] |
| Pseudomonas aeruginosa | Wild-Type | Varies | [12] |
| Pseudomonas aeruginosa | This compound-Resistant Mutants | ≥ eight-fold increase from wild-type | [12] |
| Escherichia coli | Susceptible | Varies | [13] |
| Enterococcus faecalis | Susceptible | Varies | [14] |
| Candida albicans | Susceptible | 0.78 - 6.25 | [15] |
Troubleshooting Guides
Scenario 1: Inconsistent or non-reproducible MIC results.
-
Question: Why am I getting variable this compound MIC values for the same bacterial strain across different experiments?
-
Possible Causes & Troubleshooting Steps:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) for each experiment. Inconsistent inoculum sizes will lead to variable MICs.
-
This compound Solution Stability: Prepare fresh this compound dilutions for each experiment. This compound can degrade over time, affecting its potency.
-
Binding to Plastics: this compound is a cationic molecule and can adsorb to the surface of standard polystyrene microtiter plates, reducing its effective concentration. Consider using low-binding plates.
-
Incubation Time and Temperature: Strictly adhere to a consistent incubation time and temperature as specified in your protocol. Variations can affect bacterial growth and, consequently, the apparent MIC.
-
Media Composition: Use the same batch of culture medium for comparative experiments. Variations in media components can influence bacterial growth and susceptibility.
-
Scenario 2: Failure to induce this compound resistance through serial passage.
-
Question: I have been sub-culturing my bacterial strain in the presence of sub-inhibitory concentrations of this compound, but the MIC is not increasing. What could be the reason?
-
Possible Causes & Troubleshooting Steps:
-
Insufficient Selection Pressure: The concentration of this compound used might be too low to select for resistant mutants. Gradually increase the concentration in each passage, ensuring it remains sub-inhibitory to allow for bacterial growth.
-
Number of Passages: The development of resistance can be a slow process. A higher number of passages (e.g., 10 or more) may be required.[16]
-
Genetic Stability of the Strain: Some bacterial strains may have a lower intrinsic mutation rate or lack the necessary genetic elements (e.g., mobile genetic elements carrying resistance genes) to readily develop resistance. Consider using a different strain or a known adaptable strain as a positive control.
-
Fitness Cost of Resistance: The acquired resistance mechanism might impose a significant fitness cost, causing resistant mutants to be outcompeted by the susceptible population in the absence of strong selective pressure.
-
Scenario 3: Suspected cross-resistance to antibiotics is not observed.
-
Question: My this compound-adapted strain shows a high MIC for this compound, but its antibiotic susceptibility profile remains unchanged. Why is this?
-
Possible Causes & Troubleshooting Steps:
-
Mechanism of Resistance: The mechanism of this compound resistance in your strain might be highly specific and not confer cross-resistance to the tested antibiotics. For example, some efflux pumps have a narrow substrate specificity.
-
Specific Antibiotic Classes: Cross-resistance is not universal across all antibiotics. It is most commonly observed with certain classes of antibiotics, such as colistin, where resistance mechanisms (e.g., membrane modification via the phoPQ system) can overlap with this compound resistance.[9][10] Test for cross-resistance against a panel of antibiotics with different mechanisms of action.
-
Genetic Basis of Resistance: The acquired resistance may be due to a specific mutation that does not affect antibiotic targets. Whole-genome sequencing of your adapted strain compared to the parent strain can help identify the genetic changes responsible for resistance.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound digluconate in sterile deionized water. Filter-sterilize the solution.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Controls:
-
Positive Control: A well containing only the bacterial inoculum in CAMHB (no this compound).
-
Negative Control: A well containing only CAMHB and this compound (no bacteria).
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Induction of this compound Resistance by Serial Passage
This protocol is based on methods described for developing resistance in vitro.[16]
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain using the broth microdilution protocol described above.
-
First Passage: In a culture tube, inoculate the bacterial strain into broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC). Incubate for 18-24 hours.
-
Subsequent Passages: After incubation, determine the MIC of the culture from the previous passage. Inoculate a fresh tube of broth containing a sub-inhibitory concentration of this compound based on the newly determined MIC.
-
Repeat: Repeat this process for a predetermined number of passages (e.g., 10-20 days).
-
Monitoring: Monitor the MIC at each passage to track the development of resistance.
-
Stabilize the Resistant Strain: After the final passage, streak the culture onto an agar plate containing this compound to isolate single colonies. Confirm the MIC of these isolates to ensure the resistance phenotype is stable.
Visualizations
Caption: Overview of this compound Action and Efflux Pump Resistance.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Pathway for this compound-Induced Cross-Resistance to Colistin.
References
- 1. Frontiers | Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Distribution of this compound resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. Mechanisms of Increased Resistance to this compound and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Decreased susceptibility to this compound and distribution of qacA/B genes among coagulase-negative Staphylococcus clinical samples | springermedizin.de [springermedizin.de]
- 12. This compound leads to the evolution of antibiotic-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eemb.ut.ee [eemb.ut.ee]
- 14. Susceptibility of some oral microorganisms to this compound and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is a highly effective topical broad-spectrum agent against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
Technical Support Center: Overcoming Chlorhexidine Interference in Microbial Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with chlorhexidine (B1668724) interference in microbial culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in microbial cultures, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| False Negative Results (No microbial growth when expected) | Residual this compound in the sample is inhibiting microbial growth. | Implement a validated this compound neutralization protocol using an appropriate neutralizer solution before culturing.[1][2] |
| The concentration of the neutralizer is insufficient to inactivate the amount of this compound present. | Increase the concentration of the neutralizer or the volume of neutralizing broth used. Validate the new concentration to ensure it effectively neutralizes the this compound without being toxic to the microorganisms.[3] | |
| The contact time between the sample and the neutralizer is too short. | Increase the incubation time of the sample in the neutralizing solution. A minimum of 5 minutes is often recommended, but this should be validated for your specific application.[4] | |
| Reduced Microbial Recovery (Lower than expected counts) | Incomplete neutralization of this compound, leading to bacteriostatic or bactericidal effects. | Review and optimize your neutralization protocol. This includes verifying the neutralizer formulation, concentration, and contact time.[1][5] |
| The neutralizing agent itself is toxic to the target microorganisms. | Perform a toxicity test of the neutralizer on the microorganisms of interest. If toxicity is observed, consider using a different neutralizer formulation or reducing the concentration. | |
| Inconsistent or Irreproducible Results | Variation in the amount of this compound carryover between samples. | Standardize the sampling and processing steps to ensure a consistent volume of the this compound-containing product is being transferred to the neutralizing medium. |
| The age or storage conditions of the neutralizing solution have reduced its efficacy. | Prepare fresh neutralizing solutions regularly and store them according to the manufacturer's or laboratory's standard operating procedures. | |
| Precipitate Formation in Culture Medium | Interaction between this compound and components of the culture medium. | This can occur when diluting this compound gluconate in certain broths.[6] Consider using a different culture medium or ensuring complete neutralization and removal of this compound before inoculation. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to neutralize this compound in microbial culture samples?
A1: this compound is a potent antiseptic with broad-spectrum antimicrobial activity.[7] If not effectively neutralized, residual this compound in a sample can continue to inhibit or kill microorganisms, leading to falsely low or no microbial recovery (false negatives).[1][2] This carry-over effect can significantly impact the accuracy of sterility testing, bioburden analysis, and other microbiological assays.[3]
Q2: What are the most common and effective neutralizers for this compound?
A2: The most commonly used neutralizers for this compound are a combination of lecithin (B1663433) and a non-ionic surfactant, typically polysorbate 80 (Tween 80). Lecithin is thought to neutralize the cationic this compound, while polysorbate 80 aids in dispersing and inactivating it.[8] Dey-Engley (D/E) Neutralizing Broth is a commercially available medium that contains these and other neutralizing agents for a broad spectrum of disinfectants.[9]
Q3: How do I choose the right neutralizer formulation and concentration?
A3: The choice of neutralizer and its concentration depends on the concentration of this compound in your product and the specific microorganisms you are testing. It is essential to validate the effectiveness of your chosen neutralizer. A common starting point is a combination of 3% Tween 80 and 0.3% L-alpha-lecithin or 4% polysorbate 20 and 0.5% lecithin.[4][5]
Quantitative Data on Neutralizer Formulations
The following table summarizes various neutralizer formulations that have been used to inactivate this compound in microbial testing. The effectiveness of a specific formulation can vary depending on the experimental conditions.
| Neutralizer Components | Concentration | Target Application/Microorganism | Reference |
| Polysorbate 80 (Tween 80) & L-alpha-lecithin | 3% & 0.3% | Inactivation of 2% this compound for culture of Enterococcus faecalis | [4] |
| Polysorbate 20 & Lecithin | 4% & 0.5% | Neutralization of ethanol-based hand rub with 1% this compound gluconate for Escherichia coli recovery | [10] |
| Polysorbate 80, Lecithin & Cysteine | 3%, 0.3% & 0.1% | Neutralization of 0.2% this compound mouthrinse for recovery of salivary flora | [11] |
| Polysorbate 80, Lecithin, L-histidine & Sodium thiosulfate | 3%, 0.3%, 0.1% & 0.5% | General purpose neutralizer for alcohol-based solutions | [12] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Neutralizing Broth
This protocol describes the preparation of a commonly used neutralizing broth containing lecithin and polysorbate 80.
Materials:
-
L-α-Lecithin
-
Polysorbate 80 (Tween 80)
-
Tryptic Soy Broth (TSB) powder
-
Purified water
-
Autoclave
-
Sterile bottles or flasks
Procedure:
-
For one liter of neutralizing broth, weigh out the appropriate amounts of TSB powder according to the manufacturer's instructions.
-
Add 30 mL of Polysorbate 80 (for a 3% solution) and 3 grams of L-α-lecithin (for a 0.3% solution).
-
Add purified water to a final volume of one liter.
-
Heat the mixture gently while stirring to dissolve all components completely. Lecithin may require gentle heating to fully dissolve.
-
Dispense the medium into appropriate containers (e.g., bottles or tubes).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the broth to cool to room temperature before use. The final medium should be stored at 2-8°C.
Protocol 2: Validation of this compound Neutralization (based on ASTM E1054-02)
This protocol provides a step-by-step guide to validate the effectiveness and non-toxicity of your chosen neutralizing agent.
Objective: To confirm that the neutralizing agent effectively inactivates this compound without harming the viability of the test microorganisms.
Procedure Overview: The validation process involves three key tests:
-
Neutralizer Effectiveness Test: To demonstrate that the neutralizer can inactivate the antimicrobial activity of this compound.
-
Neutralizer Toxicity Test: To ensure the neutralizer itself is not toxic to the test microorganisms.
-
Organism Viability Control: To establish a baseline count of the microorganisms in the absence of both this compound and the neutralizer.
Detailed Steps:
-
Prepare Microorganism Suspension: Culture the target microorganism and prepare a suspension in a suitable diluent (e.g., phosphate-buffered saline) to a known concentration (typically 1.5-5.0 x 10^3 CFU/mL).
-
Perform Neutralizer Effectiveness Test:
-
Add a specific volume of the this compound-containing product to a defined volume of the neutralizing broth.
-
Immediately inoculate this mixture with a small, known volume of the microorganism suspension.
-
After a specified contact time (e.g., 5 minutes), plate a suitable volume of the mixture onto a growth medium.
-
-
Perform Neutralizer Toxicity Test:
-
Add the same volume of a non-antimicrobial control (e.g., saline) to the same volume of neutralizing broth.
-
Inoculate this mixture with the same volume of the microorganism suspension used in the effectiveness test.
-
After the same contact time, plate a suitable volume of the mixture.
-
-
Perform Organism Viability Control:
-
Inoculate a suitable diluent (without neutralizer or this compound) with the same volume of the microorganism suspension.
-
After the same contact time, plate a suitable volume of the mixture.
-
-
Incubation and Counting: Incubate all plates under appropriate conditions and count the number of colony-forming units (CFUs).
-
Data Analysis: Compare the CFU counts from the three tests. The neutralizer is considered effective if the count from the "Neutralizer Effectiveness Test" is not significantly lower than the count from the "Organism Viability Control." The count from the "Neutralizer Toxicity Test" should also be comparable to the viability control, confirming its non-toxicity.
Visualizations
Mechanism of this compound Action and Neutralization
The following diagram illustrates the antimicrobial mechanism of this compound and the principle of its neutralization.
Caption: Mechanism of this compound action and its subsequent neutralization.
Experimental Workflow for Validating this compound Neutralization
This diagram outlines the key steps in the validation of a this compound neutralization protocol.
Caption: Workflow for validating the effectiveness and toxicity of a this compound neutralizer.
References
- 1. Insufficient neutralization in testing a this compound-containing ethanol-based hand rub can result in a false positive efficacy assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitfalls in efficacy testing – how important is the validation of neutralization of this compound digluconate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An effective method of inactivating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insufficient neutralization in testing a this compound-containing ethanol-based hand rub can result in a false positive efficacy assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. picnet.ca [picnet.ca]
- 7. This compound Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tulipgroup.com [tulipgroup.com]
- 9. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Effect of a neutralising agent on the evaluation of the antimicrobial activity of this compound on the bacterial salivary flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Chlorhexidine Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chlorhexidine (B1668724) precipitation in their experimental solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to precipitation?
This compound is a cationic bisbiguanide antiseptic used for its broad-spectrum antimicrobial properties.[1][2] Its precipitation is often due to its chemical nature. The positively charged this compound molecule can interact with negatively charged molecules (anions) in a solution, leading to the formation of insoluble salts that precipitate out.[1][3]
Q2: What are the most common causes of this compound precipitation?
Several factors can induce this compound precipitation:
-
Interaction with Anionic Compounds: Many common laboratory reagents and formulation excipients are anionic. These include detergents (like sodium lauryl sulfate), polymers (carbomers, acrylates), and even biological molecules.[3][4][5]
-
pH Shifts: Aqueous solutions of this compound are most stable within a pH range of 5-8.[6][7] Above pH 8.0, the this compound base can precipitate. In more acidic conditions (below pH 5), the compound's stability can gradually deteriorate.[6][7]
-
Presence of Certain Ions: Inorganic anions such as chlorides, phosphates, and carbonates can form poorly soluble salts with this compound, leading to precipitation.[8][9] This is a critical consideration when using buffers like phosphate-buffered saline (PBS).
-
Temperature Changes: Increased temperatures can accelerate the dissolution of some this compound salts but can also increase the rate of hydrolysis, especially at alkaline pH, leading to degradation and potential precipitation.[6][10] Conversely, freezing can cause the precipitation of this compound gluconate as the less soluble hydrochloride salt, a change that is often irreversible.[11]
-
Choice of this compound Salt: Different salts of this compound have varying solubilities. This compound gluconate is freely soluble in water, while the diacetate salt is moderately soluble, and the dihydrochloride (B599025) salt is relatively insoluble.[12]
Q3: How can I prevent this compound precipitation in my solutions?
Proactive measures can help prevent precipitation:
-
Review Formulation Components: Carefully examine all components of your solution for known anionic compounds.
-
Control pH: Maintain the pH of your solution within the optimal range of 5-8.[6]
-
Use Appropriate Solvents/Buffers: For aqueous buffers, consider dissolving this compound in an organic solvent like DMSO first and then diluting it.[13] Be cautious with buffers containing high concentrations of phosphate (B84403) or chloride ions.
-
Incorporate Stabilizers: The addition of nonionic surfactants, such as those with a hydrophile-lipophile balance (HLB) number greater than 11, can help prevent precipitation, particularly in the presence of chloride ions or during freeze-thaw cycles.[11]
-
Proper Storage: Store this compound solutions at controlled room temperature and avoid freezing.[11] Do not store aqueous solutions for more than one day unless their stability has been verified.[13]
Troubleshooting Guide
Problem: I observed a white or cloudy precipitate after adding this compound to my solution.
This is a common indication of this compound salt precipitation. Follow these steps to identify the cause and resolve the issue.
Experimental Protocols
Protocol 1: Visual Inspection and Turbidity Measurement for Detecting Precipitation
This protocol provides a simple method to assess the physical stability of a this compound solution.
Materials:
-
This compound solution (test sample)
-
Control solution (formulation buffer without this compound)
-
Clear glass vials or cuvettes
-
Turbidimeter or a spectrophotometer capable of measuring absorbance at 600 nm (for turbidity)
-
Light source and a dark background for visual inspection
Methodology:
-
Visual Inspection:
-
Place the test sample and the control solution in separate, identical clear glass vials.
-
View the vials against a dark background with a light source from the side.
-
Observe for any signs of cloudiness, haziness, or visible particulate matter in the test sample compared to the clear control.
-
-
Turbidity Measurement (Quantitative):
-
Calibrate the turbidimeter according to the manufacturer's instructions.
-
Measure the turbidity of the control solution to establish a baseline.
-
Measure the turbidity of the this compound test sample at various time points (e.g., immediately after preparation, 1 hour, 6 hours, 24 hours).[14]
-
A significant increase in turbidity compared to the baseline indicates precipitation.[14]
-
Alternatively, use a spectrophotometer to measure the absorbance at 600 nm. An increase in absorbance indicates increased light scattering due to precipitate formation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Assessing this compound Stability
HPLC is a robust analytical technique to quantify the concentration of soluble this compound and detect its degradation products.[15][16][17]
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like sulfuric acid)[18]
-
This compound standard solution of known concentration
-
Test samples (supernatant from centrifuged precipitated solution)
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
If a precipitate is present, centrifuge the test solution to pellet the insoluble material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. Set the UV detector to a wavelength of approximately 260 nm.[18]
-
Inject a known concentration of the this compound standard to establish a retention time and peak area for quantification.
-
Inject the prepared test sample supernatant.
-
Compare the peak area of this compound in the test sample to the standard to determine its concentration. A lower than expected concentration indicates that some of the this compound has precipitated out of the solution.
-
The appearance of new peaks may indicate the presence of degradation products, such as p-chloroaniline.[12]
-
Quantitative Data Summary
| Parameter | Condition | This compound Salt | Solubility/Stability | Reference |
| Solubility in Water | 20°C | This compound Base | 0.008% w/vol (practically insoluble) | [12] |
| 20°C | This compound Dihydrochloride | 0.06 g/100 mL | [1] | |
| 20°C | This compound Diacetate | 1.9% w/vol | [7][12] | |
| 20°C | This compound Digluconate | Freely soluble | [12] | |
| Solubility in Organic Solvents | - | This compound HCl | ~10 mg/mL in Ethanol, DMSO, DMF | [13] |
| Aqueous Solution Stability | pH 5-8 | All salts | Most stable range | [6][7] |
| > pH 8.0 | All salts | Precipitation of this compound base | [6][7] | |
| < pH 5.0 | All salts | Gradual deterioration of activity | [6][7] | |
| Concentration for Precipitation | > 0.05% w/v | This compound salts | May precipitate with inorganic acids and certain salts | [8] |
| < 0.01% w/v | This compound salts | Precipitation is less likely | [8] |
Visualizations
Caption: A flowchart outlining the logical steps to troubleshoot this compound precipitation.
Caption: Diagram illustrating the interaction leading to this compound precipitation.
References
- 1. This compound | C22H30Cl2N10 | CID 9552079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biosanas.com.br [biosanas.com.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sefh.es [sefh.es]
- 8. phexcom.com [phexcom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4199567A - Method for imparting freeze stability to this compound-containing medicaments - Google Patents [patents.google.com]
- 12. This compound | Basicmedical Key [basicmedicalkey.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Stability of diluted this compound for skin testing in drug allergy evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
- 16. researchgate.net [researchgate.net]
- 17. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 18. HPLC Method for Analysis of this compound in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Chlorhexidine-Induced Staining in In Vitro Dental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models of chlorhexidine-induced dental staining.
Frequently Asked Questions (FAQs)
1. What is the fundamental mechanism of This compound (B1668724) (CHX)-induced staining in vitro?
This compound-induced staining is primarily an extrinsic phenomenon resulting from the interaction between this compound, the acquired pellicle on the tooth surface, and dietary chromogens.[1][2] this compound is a cationic (positively charged) molecule that adsorbs onto the negatively charged surfaces within the oral cavity, including the salivary pellicle on enamel.[3] This adsorbed layer of this compound then attracts and binds anionic (negatively charged) chromogens from sources like tea, coffee, and red wine, leading to the formation of a colored surface stain.[3][4] The combination of this compound and chromogens like those in black tea has been shown to greatly increase binding to hydroxyapatite (B223615) compared to either substance alone.[1][2]
2. What are the key factors that influence the intensity of CHX staining in an in vitro model?
Several factors can significantly impact the degree of staining observed in experimental setups:
-
Presence and Type of Chromogens: Dietary components rich in tannins, such as tea, coffee, and red wine, are potent staining agents when combined with this compound.[5]
-
Role of Saliva/Pellicle: An acquired pellicle, formed from salivary proteins, is crucial for this compound retention on the tooth surface.[1][2] The composition of the pellicle can modulate the binding of both this compound and chromogens.[1][2]
-
This compound Concentration: Staining tends to increase with higher concentrations of this compound, although an optimum concentration for staining has been noted around 0.1%.
-
Formulation Excipients: The presence of other ingredients in a mouthwash formulation, such as an Anti-Discoloration System (ADS), can significantly reduce staining.[6][7]
-
Temperature: Lower temperatures (4°C and 23°C) of the this compound rinse have been shown to cause more significant staining on dentin samples compared to higher temperatures (37°C and 50°C).
-
Substrate Type: The material being tested (e.g., human enamel, bovine enamel, composite resins) can exhibit different susceptibilities to staining.
3. How is this compound-induced staining quantified in vitro?
The most common methods for quantifying dental staining in vitro are:
-
Spectrophotometry: This technique measures the color of the dental substrate using a spectrophotometer. The color is typically recorded in the CIE Lab* color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. The total color change (ΔE) is calculated to provide a quantitative measure of staining.[1][4][8]
-
Digital Image Analysis: Standardized photographs of the samples are taken before and after the staining protocol. Image analysis software is then used to quantify the color change, often by analyzing the Red, Green, and Blue (RGB) color values of a defined area.[5][9][10]
4. What is an Anti-Discoloration System (ADS) and does it work?
An Anti-Discoloration System (ADS) is a combination of chemicals added to some this compound mouthwash formulations to reduce the incidence of staining.[7] In vitro studies have shown that this compound formulations containing ADS can lead to significantly less color change (lower ΔE values) on dental materials compared to conventional this compound solutions, suggesting they are effective at mitigating staining.[6][11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability in Staining Between Samples | 1. Inconsistent substrate preparation (e.g., surface roughness, cleanliness).2. Non-uniform pellicle formation.3. Variations in incubation conditions (temperature, time).4. Inconsistent application of staining and CHX solutions. | 1. Standardize sample preparation: Use a consistent polishing technique and ensure all samples are thoroughly cleaned before the experiment.2. Use a standardized protocol for pellicle formation with artificial saliva, ensuring all samples are incubated for the same duration under identical conditions.3. Maintain strict control over incubation temperature and timing for all steps.4. Use precise volumes and ensure complete immersion of samples during each treatment cycle. |
| No or Minimal Staining Observed | 1. Absence of a potent chromogen source in the experimental model.2. Insufficient incubation time or CHX concentration.3. The experimental substrate is highly resistant to staining.4. The measurement technique is not sensitive enough to detect subtle color changes. | 1. Introduce a known dietary chromogen, such as black tea or coffee solution, into your staining cycle.2. Increase the duration of the staining cycles or the overall experimental period (e.g., extend from 7 to 21 days). Consider using a clinically relevant CHX concentration (e.g., 0.12% or 0.2%).3. Consider using a different substrate known to be more susceptible to staining, such as bovine enamel or dentin.4. Ensure your spectrophotometer or camera is calibrated correctly. For very subtle stains, ensure the measurement area is consistent across all readings. |
| Stain Appears to Fade or is Easily Removed | 1. The formed stain is not mechanically resistant.2. The rinsing steps between treatments are too aggressive.3. The storage solution (e.g., artificial saliva) is affecting the stain's stability. | 1. This may be a characteristic of the specific chromogen used. Document this finding. Some studies note that the mechanical resistance of the stain differs depending on the beverage.[4]2. Standardize the rinsing procedure. Use a gentle stream of distilled water for a fixed duration rather than vigorous washing.3. Ensure the composition and pH of your artificial saliva are stable and appropriate for the study, as this can influence the acquired pellicle and stain layer. |
| Unexpected Color of Stain (e.g., not brown) | 1. Interaction of CHX with metallic ions in the solutions or from the substrate.2. The specific chromogen source produces a different color profile.3. Contamination of solutions. | 1. The formation of metal sulfides can lead to brown or black discoloration. Ensure all solutions are prepared with high-purity water and analyze the composition of your artificial saliva and other reagents.2. Different dietary agents will produce different hues. Document the observed color and correlate it with the chromogen source.3. Prepare fresh solutions and use sterile techniques where appropriate to avoid microbial or chemical contamination. |
Data Presentation: Quantitative Staining Analysis
The following tables summarize quantitative data on color change (ΔE) from in vitro studies. A higher ΔE value indicates a greater color change from baseline and thus more significant staining.
Table 1: Effect of Different Beverages in Combination with 0.2% this compound on Enamel Staining
| Staining Condition (CHX + Beverage) | Mean Color Change (ΔE) | Standard Deviation |
| Black Tea | 15.8 | 2.1 |
| Red Wine | 14.5 | 1.8 |
| Coffee | 7.2 | 1.5 |
| Black Tea with Milk | 6.5 | 1.2 |
| Lager Beer | 5.5 | 1.1 |
| Water (Control) | 2.1 | 0.5 |
Data synthesized from a study investigating the staining potential of common beverages.[1][4]
Table 2: Comparison of this compound Gels With and Without Anti-Discoloration Systems (ADS) on PMMA Resin
| Product | Mean Color Change (ΔE) | Interpretation |
| 1% CHX Gel with PVP (ADS) | 3.60 | Clinically perceptible change |
| Curasept 1% CHX Gel (ADS) | 3.67 | Clinically perceptible change |
| 1% CHX Gel with Citric Acid (ADS) | < 2.70 | Clinically acceptable change |
| Curasept 0.5% CHX Gel (ADS) | < 2.70 | Clinically acceptable change |
Data adapted from a study on PMMA resin. Note: A ΔE value < 2.7 is often considered clinically acceptable (not easily noticeable).[6]
Experimental Protocols
1. Protocol for In Vitro Staining of Human Enamel Samples
This protocol describes a cyclic treatment model to simulate daily exposure to this compound and a staining beverage.
-
Sample Preparation:
-
Use caries-free extracted human molars.
-
Section the crowns from the roots.
-
Embed the crowns in acrylic resin, leaving the enamel surface exposed.
-
Polish the enamel surfaces with a slurry of pumice to create a standardized, clean surface.
-
Record baseline color measurements of each sample using a calibrated spectrophotometer (CIE Lab* values).
-
-
Staining Cycle (repeat 14-28 times to simulate 1-2 weeks of use):
-
Pellicle Formation: Immerse samples in artificial saliva for a minimum of 2 minutes (can be extended to 2 hours for initial pellicle formation).
-
Rinse: Gently rinse with distilled water.
-
This compound Treatment: Immerse samples in 0.2% this compound solution for 1 minute.
-
Rinse: Gently rinse with distilled water.
-
Staining: Immerse samples in the chromogen solution (e.g., freshly brewed black tea) for 10 minutes at 37°C.
-
Rinse: Gently rinse with distilled water and air dry.
-
-
Final Measurement:
-
After the final cycle, perform color measurements on the dried samples using the same spectrophotometer.
-
Calculate the color change (ΔE) using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5.
-
2. Protocol for Preparation of Artificial Saliva
A standardized artificial saliva is critical for forming a consistent in vitro pellicle.
-
Components:
-
Potassium Chloride (KCl): 0.062%
-
Magnesium Chloride (MgCl₂): 0.005%
-
Potassium Phosphate (K₃PO₄): 0.034%
-
Sodium Fluoride (NaF): 0.01%
-
Methyl Paraben (preservative): 0.2%
-
Viscosity-enhancing agent (e.g., Sodium Carboxymethylcellulose)
-
High-purity distilled or deionized water
-
-
Preparation:
-
In a beaker with heated (approx. 60°C) and stirring high-purity water, dissolve the methyl paraben, magnesium chloride, and any other heat-stable salts.
-
Allow the solution to cool to room temperature.
-
In a separate container, dissolve the remaining salts (KCl, K₃PO₄, NaF) in room temperature water.
-
Slowly add the viscosity-enhancing agent while stirring to avoid clumping.
-
Combine the two solutions and adjust the final volume with high-purity water.
-
Adjust the pH to a neutral range (e.g., 6.8 - 7.0) using a suitable acid or base if necessary.
-
Filter-sterilize the final solution if required for long-term experiments involving bacterial models.
-
Visualizations
Caption: Mechanism of this compound-Induced Extrinsic Stain Formation.
Caption: General Experimental Workflow for In Vitro CHX Staining Studies.
References
- 1. The Impact on Dental Staining Caused by Beverages in Combination with this compound Digluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro model of this compound-induced tooth staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pilot Study on the Degree of Tooth Staining Caused by Pollen Water and this compound: In Vitro Study [opendentistryjournal.com]
- 4. The Impact on Dental Staining Caused by Beverages in Combination with this compound Digluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro analysis model for investigating the staining effect of various this compound-based mouthwashes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of color changes in teeth and composite resins under the influence of this compound with and without anti-discoloration system: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric analysis of color stability of esthetic restorative material in this compound mouthwash: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro analysis model for investigating the staining effect of various this compound-based mouthwashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researcher.manipal.edu [researcher.manipal.edu]
Technical Support Center: Mitigating Chlorhexidine Cytotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving chlorhexidine (B1668724) (CHX).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high levels of cell death even at low concentrations of this compound?
A1: this compound cytotoxicity is highly dependent on several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to CHX. For instance, osteoblasts may show higher sensitivity compared to keratinocytes.[1][2]
-
Exposure Time: Even brief exposure (1-3 minutes) to CHX can induce significant cytotoxicity.[1][2][3][4] Toxicity is both time and concentration-dependent.[1]
-
Serum Concentration: The presence of proteins in Fetal Bovine Serum (FBS) can bind to and inactivate CHX, reducing its cytotoxic effects.[5] Experiments conducted in low-serum or serum-free media will show higher toxicity.
-
Cell Confluency: The density of your cell culture can influence the perceived cytotoxicity.
Q2: What is the mechanism of this compound-induced cell death?
A2: this compound induces cytotoxicity through multiple mechanisms, often leading to apoptosis at lower concentrations and necrosis at higher concentrations.[6][7][8] Key mechanisms include:
-
Inhibition of Protein and DNA Synthesis: CHX can interfere with essential cellular processes like the synthesis of proteins and DNA.[6]
-
Mitochondrial Dysfunction: It can damage mitochondrial membranes, leading to a decrease in mitochondrial membrane potential, ATP depletion, and the release of pro-apoptotic proteins.
-
Oxidative Stress: CHX can induce the generation of Reactive Oxygen Species (ROS), leading to cellular damage.[9]
-
Endoplasmic Reticulum (ER) Stress: CHX can cause an accumulation of proteins in the ER, leading to ER stress and triggering cell death pathways.[6][8][10]
-
Membrane Damage: CHX can disrupt cell membrane integrity.
Q3: How can I reduce the cytotoxic effects of this compound in my experiments while still studying its primary effects?
A3: Mitigating CHX cytotoxicity is crucial for obtaining meaningful data. Here are several strategies:
-
Optimize Concentration and Exposure Time: Determine the minimal concentration and exposure duration of CHX that is relevant to your experimental question.
-
Incorporate Fetal Bovine Serum (FBS): The presence of FBS in the culture medium can significantly reduce CHX cytotoxicity due to the binding of CHX to serum proteins like albumin.[5]
-
Use of Neutralizing Agents: For experiments requiring the termination of CHX activity at a specific time point, use a neutralizing solution. A common formulation includes Tween 80 and lecithin.[11]
-
Consider Antioxidants: Since CHX can induce oxidative stress, co-treatment with antioxidants might offer a protective effect, although this needs to be validated for your specific cell type and experimental setup.[12]
Q4: Are there specific agents I can use to neutralize this compound in my cell culture plates?
A4: Yes, neutralizing agents are critical for accurately controlling the exposure time to CHX. A widely used and effective neutralizer combination is 3% Tween 80 and 0.3% L-alpha-lecithin.[11] It is essential to validate that the neutralizer itself is not toxic to your cells by including a neutralizer-only control group in your experiments.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Incomplete Neutralization of CHX | Ensure immediate and thorough washing of cells after CHX exposure, followed by the addition of a validated neutralizing agent if precise timing is critical. Residual CHX can continue to affect cells. |
| Variability in Cell Seeding Density | Maintain a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can respond differently to cytotoxic agents. |
| Inconsistent Exposure Time | Use a timer and a consistent workflow to ensure all wells are exposed to CHX for the exact same duration. For short exposure times, process a smaller number of wells at a time. |
| Presence of Organic Matter | The presence of serum proteins (e.g., from FBS) can bind to CHX and reduce its effective concentration.[5] Standardize the serum concentration in your media for all experiments. |
Problem 2: High background in cytotoxicity assays (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step |
| CHX Interference with Assay Reagents | This compound may directly interact with the assay reagents. Include a "no-cell" control with CHX and the assay reagent to check for any direct chemical reaction. |
| Contamination of Cell Cultures | Microbial contamination can affect metabolic assays. Regularly check your cultures for any signs of contamination. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the duration of the assay. |
Problem 3: Cells detach from the plate after CHX treatment.
| Possible Cause | Troubleshooting Step |
| High CHX Concentration Leading to Necrosis | High concentrations of CHX can cause rapid cell death and detachment.[8] Try using a lower concentration range or shorter exposure times. |
| Sub-optimal Plate Coating | Ensure your culture plates are appropriately coated (if required for your cell type) to promote strong cell adhesion. |
| Harsh Washing Steps | Be gentle during the washing steps after CHX exposure to avoid dislodging the cells. |
Quantitative Data Summary
Table 1: Cytotoxic Concentrations of this compound on Various Cell Types
| Cell Type | CHX Concentration | Exposure Time | Observed Effect | Reference |
| Human Fibroblasts, Myoblasts, Osteoblasts | ≥ 0.02% | 1, 2, or 3 min | < 6% cell survival | [2][3][4] |
| Human Fibroblasts | 0.002% | 1 min | 96.4% cell survival | [2][4] |
| Odontoblast-like cells (MDPC-23) | 0.02% | Not specified | 70.8% reduction in cell metabolism | |
| Odontoblast-like cells (MDPC-23) | 0.0024% - 0.004% | Not specified | Slight cytopathic effects | |
| Human Gingival Fibroblasts | 10% of commercial mouthwash | 1, 5, or 15 min | Maximum cell death in MTT assay | [13] |
| L929 Fibroblasts | Lower concentrations | Not specified | Apoptosis | [8] |
| L929 Fibroblasts | Higher concentrations | Not specified | Necrosis | [8] |
| Human Gingival Fibroblasts | 0.2% | Not specified | Immediate cell fixation | [14] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Preparation of CHX dilutions: Prepare a stock solution of this compound and perform serial dilutions in serum-free or complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add the different concentrations of CHX. Include a vehicle control (medium without CHX).
-
Incubation: Expose the cells to CHX for the desired time period (e.g., 1, 5, 15 minutes or longer).
-
Washing and Neutralization: Carefully aspirate the CHX solution. Wash the cells twice with Phosphate Buffered Saline (PBS). To stop the CHX activity, you can add a neutralizing solution (e.g., 3% Tween 80 and 0.3% L-alpha-lecithin) for a short incubation period, followed by washing.[11]
-
Recovery: Add fresh complete medium and incubate the cells for a recovery period (e.g., 24 or 48 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm using a microplate reader.[15]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Scratch Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Use a sterile p200 pipette tip to create a uniform "scratch" in the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
CHX Treatment: Treat the cells with the desired concentrations of CHX for a specific duration. Include a vehicle control.
-
Washing and Recovery: Wash the cells to remove the CHX and add fresh culture medium.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different points for each image. The rate of wound closure is an indicator of cell migration.
Signaling Pathways and Experimental Workflows
References
- 1. Insights into the Cytotoxicity and Irritant Potential of this compound Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JBJI - Cytotoxicity evaluation of this compound gluconate on human fibroblasts, myoblasts, and osteoblasts [jbji.copernicus.org]
- 5. An in vitro study on the cytotoxicity of this compound digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced apoptosis or necrosis in L929 fibroblasts: A role for endoplasmic reticulum stress (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of this compound and neem extract on cultured human gingival fibroblasts through fluorescence-activated cell sorting analysis : An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT (Assay protocol [protocols.io]
Validation & Comparative
A Comparative In Vitro Analysis of Chlorhexidine and Povidone-Iodine Antimicrobial Efficacy
In the landscape of antiseptic agents, chlorhexidine (B1668724) and povidone-iodine stand as two of the most widely utilized compounds for infection control. This guide provides a detailed comparison of their in vitro antimicrobial efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The following sections delve into their mechanisms of action, quantitative antimicrobial performance, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound, a cationic bisbiguanide, exerts its antimicrobial effect by disrupting the integrity of bacterial cell membranes. This disruption leads to the leakage of intracellular components and, at higher concentrations, coagulation of the cytoplasm, resulting in cell death.[1][2] It demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] A key characteristic of this compound is its ability to bind to the stratum corneum of the skin, providing a persistent or residual antimicrobial effect for several hours after application.[1]
Povidone-iodine's antimicrobial action is attributed to the release of free iodine.[4] This free iodine penetrates microbial cell walls and disrupts protein and nucleic acid structure and synthesis, leading to rapid cell death.[1][5] It possesses a broad antimicrobial spectrum, effective against bacteria, viruses, fungi, and some spores.[1] Unlike this compound, povidone-iodine's antimicrobial activity is generally not sustained long after it has dried or been removed from the skin.[1]
Quantitative Antimicrobial Efficacy
A 2024 study by Batista et al. provides a direct in vitro comparison of the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of aqueous this compound and povidone-iodine against several bacterial strains. The results, summarized below, indicate that this compound is effective at significantly lower concentrations than povidone-iodine.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data
The following table presents the MIC and MBC values for this compound and povidone-iodine against a panel of six common bacterial pathogens. These values represent the lowest concentration of the antiseptic that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
| Bacterial Strain | This compound MIC (%) | This compound MBC (%) | Povidone-Iodine MIC (%) | Povidone-Iodine MBC (%) |
| Pseudomonas aeruginosa | 0.0016 | 0.0032 | 0.625 | 0.625 |
| Escherichia coli | 0.0002 | 0.0004 | 0.312 | 0.312 |
| Streptococcus agalactiae | 0.0001 | 0.0002 | 0.156 | 0.625 |
| Staphylococcus aureus | 0.0001 | 0.0002 | 0.078 | 0.156 |
| Enterococcus faecalis | 0.0004 | 0.0004 | 0.039 | 0.312 |
| Staphylococcus epidermidis | 0.0001 | 0.0004 | 0.312 | 0.625 |
Data sourced from Batista et al. (2024)[6]
Experimental Protocols
The in vitro efficacy data presented above was obtained through established microbiological methods. A detailed description of these protocols is essential for the replication and validation of such findings.
Minimum Inhibitory Concentration (MIC) Determination
The MICs of this compound and povidone-iodine were determined using the broth microdilution method in accordance with EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.[2]
-
Bacterial Inoculum Preparation: For each bacterial strain, four to five colonies were isolated and suspended in 5 mL of sterile saline solution. The turbidity of the suspension was then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU) per mL.[2]
-
Serial Dilution: A series of dilutions of this compound (ranging from 0.0512% to 0.000025%) and povidone-iodine (ranging from 2.5% to 0.0195%) were prepared in a liquid growth medium in microtiter plates.[2]
-
Inoculation and Incubation: The standardized bacterial suspensions were further diluted and added to each well of the microtiter plates containing the antiseptic dilutions, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. The plates were then incubated under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antiseptic that showed no visible bacterial growth after incubation.[6]
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC was ascertained to evaluate the bactericidal activity of the antiseptics.
-
Subculturing: A small volume from each well of the microtiter plate that showed no visible growth in the MIC assay was subcultured onto an agar (B569324) medium that does not contain any antiseptic.[7]
-
Incubation: The agar plates were incubated for a sufficient period to allow for bacterial growth.
-
MBC Determination: The MBC was identified as the lowest concentration of the antiseptic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[7]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro assessment of antimicrobial efficacy, from preparation of the microorganisms to the final determination of MIC and MBC values.
Caption: Workflow for in vitro MIC and MBC determination.
Conclusion
The in vitro data presented in this guide, particularly the MIC and MBC values, consistently demonstrate that this compound exhibits superior antimicrobial efficacy at lower concentrations compared to povidone-iodine against the tested bacterial strains.[2][6] While both are broad-spectrum antiseptics, the experimental evidence suggests that this compound is a more potent bactericidal agent in a laboratory setting.[6] It is important to note that in vitro efficacy is one of many factors to consider when selecting an antiseptic for a specific application. Other considerations include the clinical context, potential for adverse reactions, and the specific microorganisms being targeted.
References
- 1. trocarsupplies.com [trocarsupplies.com]
- 2. Comparing the in vitro efficacy of this compound and povidone-iodine in the prevention of post-surgical endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Comparing the efficacy of this compound and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Iodine & Silver: Uses and Modes of Action - Video | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the in vitro efficacy of this compound and povidone-iodine in the prevention of post-surgical endophthalmitis | springermedizin.de [springermedizin.de]
A Comparative Analysis of Chlorhexidine and Octenidine Dihydrochloride for Antimicrobial Applications
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of two leading antiseptics.
In the landscape of antimicrobial agents, chlorhexidine (B1668724) and octenidine (B1677106) dihydrochloride (B599025) have emerged as prominent broad-spectrum antiseptics. This guide provides a detailed comparative study of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.
Mechanism of Action: A Tale of Two Cations
Both this compound and octenidine dihydrochloride are cationic antiseptics that exert their antimicrobial effects primarily through interaction with and disruption of microbial cell membranes. However, their specific interactions and the consequences for the microbial cell differ in subtle but significant ways.
This compound: At physiological pH, this compound salts dissociate, releasing a positively charged this compound cation.[1] This cation binds to the negatively charged bacterial cell walls.[1] At lower concentrations, this interaction increases the permeability of the cell membrane, leading to the leakage of low-molecular-weight substances like potassium and phosphorus, resulting in a bacteriostatic effect.[2][] At higher concentrations, this leads to extensive membrane disruption and coagulation of intracellular components, causing cell death.[1][2]
Octenidine Dihydrochloride: As a dicationic molecule, octenidine is electrostatically attracted to the negatively charged components of the bacterial cell envelope, particularly the lipopolysaccharide (LPS) layer in Gram-negative bacteria.[4][5] This initial binding is followed by the penetration of its long hydrophobic hydrocarbon chains into the cell membrane, disrupting the lipid bilayer's ordered structure.[4][6] This disruption leads to a rapid and non-specific increase in membrane permeability, causing the leakage of essential intracellular components such as ions and ATP, ultimately resulting in cell lysis and death.[4][6]
Antimicrobial Efficacy: A Quantitative Comparison
In vitro studies consistently demonstrate the potent, broad-spectrum antimicrobial activity of both agents against a wide array of bacteria and fungi.[7] However, octenidine often exhibits lower minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against several microorganisms compared to this compound.[7]
| Microorganism | This compound MIC (mg/L) | Octenidine Dihydrochloride MIC (mg/L) | Reference |
| Staphylococcus aureus | 16 - 32 | 8 | [8] |
| Staphylococcus epidermidis | 0.05% | 0.0125% | [7] |
| Escherichia coli | 16 - 32 | 16 - 32 | [8] |
| Pseudomonas aeruginosa | 16 - 32 | 16 - 32 | [8] |
| Candida albicans | 16 - 32 | 16 - 32 | [8] |
| Microorganism | This compound MBC (mg/L) | Octenidine Dihydrochloride MBC (mg/L) | Reference |
| Staphylococcus aureus | 16 - 32 | 16 - 32 | [8] |
| Escherichia coli | 16 - 32 | 16 - 32 | [8] |
| Pseudomonas aeruginosa | 16 - 32 | 16 - 32 | [8] |
| Candida albicans | 16 - 32 | 16 - 32 | [8] |
Note: The above data is a summary from various in vitro studies and concentrations may vary depending on the specific strain and experimental conditions.
Clinical Performance: Insights from Dental Studies
Clinical trials, particularly in the context of oral health, have provided valuable insights into the in vivo efficacy of these antiseptics. A randomized clinical trial comparing 0.1% octenidine and 0.2% this compound mouthwashes in patients with gingivitis and periodontitis found that octenidine demonstrated significantly better results in reducing the O'Leary plaque index, gingival bleeding index, probing depth, and clinical attachment loss after 90 days.[9][10][11]
| Clinical Parameter | This compound Group | Octenidine Group | Outcome | Reference |
| O'Leary Plaque Index | Significant Reduction | Superior Reduction | Octenidine showed better results | [9][11] |
| Gingival Bleeding Index | Significant Reduction | Superior Reduction | Octenidine showed better results | [9][11] |
| Probing Depth | Significant Reduction | Superior Reduction | Octenidine showed better results | [9][11] |
| Clinical Attachment Loss | Significant Reduction | Superior Reduction | Octenidine showed better results | [9][11] |
Cytotoxicity Profile: A Critical Safety Consideration
While potent antimicrobial activity is crucial, the cytotoxic effect of an antiseptic on host cells is a key determinant of its safety and clinical utility. In vitro studies on human cell lines have shown conflicting results regarding which agent is less toxic, suggesting that cytotoxicity is likely cell-type dependent.[7]
One study on primary human articular chondrocytes found that this compound gluconate was less toxic than octenidine dihydrochloride at the same concentrations (0.003125% to 0.1%).[12] Conversely, a 2016 in vitro study on gingival fibroblasts and epithelial cells indicated that octenidine had a less cytotoxic effect, particularly on epithelial cells, compared to this compound after a 15-minute exposure.[13]
| Cell Type | Finding | Reference |
| Human Articular Chondrocytes | This compound gluconate less toxic than octenidine dihydrochloride at the same concentrations. | [12] |
| Gingival Fibroblasts and Epithelial Cells | Octenidine showed a less cytotoxic effect, especially on epithelial cells, compared to this compound. | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined to assess the antimicrobial efficacy of the test substances.[7]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: Two-fold serial dilutions of this compound and octenidine dihydrochloride are prepared in a multi-well plate containing a growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antiseptic that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated. The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]
Methodology:
-
Cell Seeding: Human cells (e.g., fibroblasts, keratinocytes) are seeded into a 96-well plate and allowed to adhere overnight.[15]
-
Exposure to Antiseptics: The cell culture medium is replaced with medium containing various concentrations of this compound or octenidine dihydrochloride.
-
Incubation: The cells are incubated with the antiseptics for a specified period (e.g., 15 minutes to 24 hours).[13][16]
-
MTT Addition: The antiseptic-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14]
-
Formazan Formation: The plate is incubated, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14]
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Conclusion
Both this compound and octenidine dihydrochloride are highly effective broad-spectrum antiseptics. In vitro data suggests that octenidine may possess superior antimicrobial activity against certain pathogens, often at lower concentrations.[7] Clinical evidence from dental studies also indicates a potential advantage for octenidine in controlling plaque and gingivitis.[9][11] The cytotoxicity of these agents appears to be dependent on the cell type and experimental conditions, highlighting the importance of selecting the appropriate antiseptic based on the specific application and desired safety profile. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and professionals in the ongoing development and application of antimicrobial technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. What is the mechanism of Octenidine hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative Evaluation of Octenidine with this compound Mouthwash in Gingivitis and Periodontitis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Octenidine with this compound Mouthwash in Gingivitis and Periodontitis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of different mouthwash solutions on primary human articular chondrocytes and normal human articular cartilage – an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Octenidine dihydrochloride - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity evaluation of antiseptics and antibiotics on cultured human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Chlorhexidine Disinfection Protocols for Reusable Medical Devices
For Researchers, Scientists, and Drug Development Professionals
The disinfection of reusable medical devices is a critical process in preventing healthcare-associated infections (HAIs). Chlorhexidine-based disinfectants are widely used due to their broad-spectrum antimicrobial activity and persistent effect. However, validating the efficacy of This compound (B1668724) protocols against various pathogens and comparing its performance with other common disinfectants is crucial for ensuring patient safety and regulatory compliance. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of Disinfectants
The selection of a disinfectant for reusable medical devices depends on the device's classification (critical, semi-critical, or non-critical) and its material compatibility.[1] High-level disinfection, which is required for semi-critical devices that contact mucous membranes or non-intact skin, necessitates a significant reduction in microbial load. The Food and Drug Administration (FDA) requires manufacturers of reusable medical devices to provide validated cleaning and disinfection instructions.[2][3][4]
The following table summarizes the comparative efficacy of this compound and other common high-level disinfectants based on available in-vitro studies. Efficacy is typically measured by the log reduction of specific microorganisms. A higher log reduction indicates a more effective disinfectant.
| Disinfectant | Concentration | Test Organism | Contact Time | Achieved Log Reduction | Reference |
| This compound Gluconate | 2% | Staphylococcus aureus | 5 minutes | Not effective against Lactobacillus | [5][6] |
| Streptococcus mutans | 5 minutes | Not effective against Lactobacillus | [5][6] | ||
| Lactobacillus acidophilus | 5 minutes | Not effective | [5][6] | ||
| Glutaraldehyde (B144438) | 2% | Staphylococcus aureus | 10 minutes | Effective | [5][6] |
| Mycobacterium spp. | 20 minutes | > 5 log | [7] | ||
| Ortho-phthalaldehyde (OPA) | 0.55% | Mixed microbial load | 10 minutes | Equivalent to 2% Glutaraldehyde | [8] |
| Peracetic Acid | 0.2% | Biofilm contamination | 5 minutes | 7.30 log | [9] |
| Povidone-Iodine | 5% | Streptococcus mutans | 10 minutes | Most effective in the study | [5][6] |
| Lactobacillus acidophilus | 10 minutes | Most effective in the study | [5][6] |
Note: The effectiveness of a disinfectant can be influenced by factors such as the presence of organic soil, temperature, pH, and the material of the device.[7] Therefore, validation studies should be conducted under conditions that represent the actual use of the device.
Experimental Protocols for Disinfection Validation
A robust validation protocol is essential to demonstrate the efficacy of a disinfection process. The following is a generalized experimental protocol for validating a disinfectant for a reusable medical device, based on guidelines from the FDA and AAMI.[2][10][11]
Device Preparation and Soiling
-
Cleaning Validation: Prior to disinfection validation, a separate cleaning validation must be performed to ensure that the cleaning process effectively removes soil and contaminants.[12]
-
Test Device Selection: Select the "worst-case" device in a product family for validation.[10]
-
Artificial Soil Application: The device is soiled with an artificial test soil (ATS) that mimics the biological material the device would encounter during clinical use. The soil often contains proteins, hemoglobin, and carbohydrates.[1]
-
Microbial Inoculation: The ATS is inoculated with a known concentration of relevant test microorganisms. The choice of organisms depends on the intended use of the device and the level of disinfection being validated. For high-level disinfection, Mycobacterium species are typically required.[1]
Disinfection Process
-
The soiled and inoculated device is subjected to the disinfection process as specified in the manufacturer's instructions for use (IFU).
-
Key parameters such as disinfectant concentration, contact time, and temperature must be carefully controlled and monitored.
Microbial Extraction and Enumeration
-
After the disinfection process, any remaining microorganisms are extracted from the device using a validated extraction method.
-
The number of viable microorganisms in the extract is determined using standard microbiological techniques, such as plate counts.
Log Reduction Calculation
-
The log reduction is calculated by comparing the number of viable microorganisms on the inoculated, undisinfected control devices to the number of viable microorganisms on the disinfected devices.
-
Regulatory agencies like the FDA have specific log reduction requirements for different levels of disinfection. For high-level disinfection, a 6-log reduction of a mixed suspension of vegetative organisms and a 6-log reduction of an appropriate mycobacterium species are generally required.[11] For intermediate-level disinfection, a 3-log reduction of Mycobacterium spp. is required.[11]
Experimental Workflow for Disinfection Validation
The following diagram illustrates a typical workflow for validating a disinfection protocol for a reusable medical device.
Conclusion
Validating this compound disinfection protocols is a multi-faceted process that requires careful planning and execution. This guide provides a framework for comparing the efficacy of this compound with other disinfectants and outlines a general methodology for conducting validation studies. It is imperative for researchers and manufacturers to adhere to regulatory guidelines and employ robust scientific methods to ensure the safety and effectiveness of reprocessed medical devices. The provided data and protocols should serve as a valuable resource for developing and validating effective disinfection strategies.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. microchemlab.com [microchemlab.com]
- 3. fda.gov [fda.gov]
- 4. Reprocessing of Reusable Medical Devices: Information for Manufacturers | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Antimicrobial effectiveness of 2% glutaraldehyde versus other disinfectants for hospital equipment, in an in vitro test based on germ-carriers with a high microbial contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of efficacy and cost-effectiveness of 0.55% ortho-phthalaldehyde and 2% glutaraldehyde for disinfection of laryngoscopes: A prospective pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. lexamed.com [lexamed.com]
- 12. lexamed.com [lexamed.com]
A Comparative Analysis of Chlorhexidine and Essential Oil Mouthwashes in Oral Biofilm Models
For the Attention of Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading Antimicrobial Oral Rinses
The oral cavity harbors a complex and dynamic microbial community that can form resilient biofilms, commonly known as dental plaque. The effective management of these biofilms is paramount in preventing and treating oral diseases such as gingivitis and periodontitis. For decades, chlorhexidine (B1668724) (CHX) has been the gold standard in antimicrobial oral rinses due to its broad-spectrum efficacy and substantivity. However, the emergence of essential oil (EO)-based mouthwashes presents a viable alternative, warranting a detailed comparison of their performance in preclinical oral biofilm models. This guide provides a comprehensive analysis of the available experimental data, detailed methodologies of key assays, and a visual representation of their mechanisms of action.
Quantitative Performance in Oral Biofilm Models
The following tables summarize the quantitative data from various in vitro and in situ studies comparing the efficacy of this compound and essential oil mouthwashes on oral biofilm models.
Table 1: In Situ Biofilm Reduction and Viability
| Parameter | This compound (0.2%) | Essential Oil Mouthwash | Control (Water) | Study Model | Citation |
| Bacterial Vitality (%) | 13.19 ± 18.09 | 14.67 ± 5.54 | 56.53 ± 14.40 | 4-day in situ plaque-like biofilm | [1][2][3][4] |
| Biofilm Thickness (μm) | 6.48 ± 1.82 | 9.99 ± 3.27 | 23.44 ± 4.78 | 4-day in situ plaque-like biofilm | [1][2][3][4] |
| Biofilm Covering Grade (%) | 20.0 | 54.3 | Not Reported | 4-day in situ plaque-like biofilm | [1][2][3][4] |
| Bacterial Vitality Reduction (30s post-rinse) | Not explicitly stated, but results were not as favorable as EO | 98.82% reduction from baseline | Not Applicable | 48-hour de novo in situ biofilm | [5] |
| Bacterial Vitality Reduction (7h post-rinse) | Not explicitly stated, but results were not as favorable as EO | 47.86% reduction from baseline | Not Applicable | 48-hour de novo in situ biofilm | [5] |
Table 2: In Vitro Multispecies Biofilm Inhibition
| Mouthwash Type | Biofilm Reduction (%) (Preventive) | Biofilm Reduction (%) (Therapeutic - 30 mins) | Biofilm Reduction (%) (Therapeutic - 3h) | Biofilm Reduction (%) (Therapeutic - 6h) | Biofilm Composition | Citation |
| This compound (CHX) | ~60% | ~55% | ~75% | ~85% | S. mutans, P. gingivalis, F. nucleatum | [1] |
| Essential Oil (EO) | ~70% | ~65% | ~70% | ~75% | S. mutans, P. gingivalis, F. nucleatum | [1] |
Table 3: In Vitro Minimum Inhibitory Concentration (MIC) and Colony Forming Unit (CFU) Reduction against Periodontal Pathogens
| Bacterial Strain | This compound (MIC in μg/ml) | Herbal Mouthwash (MIC in μg/ml) | This compound (Mean CFU) | Herbal Mouthwash (Mean CFU) | Study Type | Citation |
| Streptococcus mutans | 6.25 | 12.5 | 0.51 ± 0.73 | 1.92 ± 0.13 | In vitro agar (B569324) dilution | [6] |
| Streptococcus sanguinis | 12.5 | 25 | 0.26 ± 0.58 | 2.17 ± 0.08 | In vitro agar dilution | [6] |
| Aggregatibacter actinomycetemcomitans | 6.25 | 25 | 0.59 ± 0.81 | 1.88 ± 0.28 | In vitro agar dilution | [6] |
| Porphyromonas gingivalis | >50 | >50 | 0 | 0.10 ± 0.21 | In vitro agar dilution | [6] |
| Pseudomonas aeruginosa | 12.5 | 50 | Not Reported | Not Reported | In vitro broth dilution | [6] |
| Fusobacterium nucleatum | 1.6 | 25 | Not Reported | Not Reported | In vitro broth dilution | [6] |
Mechanisms of Action
This compound and essential oil mouthwashes employ distinct mechanisms to exert their antimicrobial effects on oral biofilms.
This compound: As a cationic biguanide, this compound's primary mode of action involves its electrostatic attraction to the negatively charged components of the bacterial cell wall, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8][9] This binding disrupts the integrity of the cell membrane, leading to increased permeability, leakage of intracellular components like potassium ions and ATP, and ultimately, cell death.[10][11][12] At higher concentrations, this compound can cause the precipitation of cytoplasmic contents.[8][12]
Essential Oils: The antimicrobial activity of essential oil mouthwashes is largely attributed to their high concentration of phenolic compounds, such as thymol, eucalyptol, and menthol.[13] Being lipophilic, these components readily partition into the lipid bilayer of the bacterial cell membrane.[14] This disrupts the membrane's structure and function, leading to increased permeability and the loss of essential ions and cellular contents.[2][13] Furthermore, essential oils can inhibit bacterial enzymatic activity, disrupt the proton motive force, and interfere with quorum sensing, a cell-to-cell communication system crucial for biofilm formation.[15]
Caption: Mechanisms of action of this compound and Essential Oils on bacterial cells.
Experimental Protocols
A variety of in vitro and in situ models are employed to evaluate the efficacy of oral care products. Below are detailed protocols for key experiments cited in this guide.
In Situ Oral Biofilm Model using an Intra-oral Appliance
This model allows for the formation of a natural, plaque-like biofilm (PL-Biofilm) under in vivo conditions.[1][2][3][4][5]
-
Appliance Fabrication: Custom intra-oral appliances are fabricated for each volunteer to hold sterile glass or enamel slabs. These appliances are typically designed to fit over the mandibular or maxillary posterior teeth.
-
Biofilm Formation: Volunteers wear the appliance for a specified period (e.g., 48 hours to 4 days) to allow for the accumulation of an oral biofilm on the slabs.[1][2][3][4][5] During this period, volunteers are typically instructed to abstain from oral hygiene practices on the side of the appliance.
-
Treatment Regimen: Following the biofilm formation period, volunteers undergo a washout period and are then randomly assigned to a rinsing sequence with the test mouthwashes (e.g., this compound, essential oil, and a negative control like water). Rinsing is typically performed twice daily for a set duration (e.g., 30-60 seconds).[1][2][3][4][5]
-
Sample Collection and Analysis: After the treatment period, the slabs are removed from the appliance. The biofilm is then analyzed using techniques such as Confocal Laser Scanning Microscopy (CLSM) to determine bacterial vitality, biofilm thickness, and surface coverage.
Caption: Experimental workflow for the in situ oral biofilm model.
Crystal Violet Assay for Biofilm Quantification
This is a common in vitro method to quantify the total biomass of a biofilm.[1]
-
Biofilm Culture: Bacterial strains (single or multi-species) are inoculated into the wells of a microtiter plate and incubated under appropriate conditions to allow for biofilm formation.
-
Removal of Planktonic Cells: The culture medium is carefully removed, and the wells are washed with a buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic bacteria.
-
Staining: A 0.1% crystal violet solution is added to each well to stain the biofilm. The plate is incubated at room temperature for 10-15 minutes.
-
Washing: The crystal violet solution is removed, and the wells are washed again to remove excess stain.
-
Solubilization and Quantification: A solvent (e.g., 30% acetic acid or ethanol) is added to each well to solubilize the crystal violet that has bound to the biofilm. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the amount of biofilm.
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM is a powerful imaging technique used to visualize the three-dimensional structure of biofilms and to differentiate between live and dead bacterial cells.
-
Staining: The biofilm sample is stained with a combination of fluorescent dyes, such as SYTO 9 and propidium (B1200493) iodide. SYTO 9 penetrates both live and dead cells and fluoresces green, while propidium iodide only enters cells with damaged membranes (dead cells) and fluoresces red.
-
Imaging: The stained biofilm is then imaged using a confocal laser scanning microscope. The microscope scans the sample with a laser beam at different focal planes to create a series of optical sections.
-
Image Analysis: The series of images is then reconstructed to create a three-dimensional image of the biofilm. Image analysis software can be used to quantify the proportions of live (green) and dead (red) cells, providing a measure of bacterial viability. This technique also allows for the measurement of biofilm thickness and overall structure.
Conclusion
Both this compound and essential oil mouthwashes demonstrate significant efficacy in reducing and inhibiting oral biofilms. This compound, the established "gold standard," exhibits strong bactericidal activity and substantivity. Essential oil mouthwashes, while in some studies showing slightly less efficacy in reducing biofilm thickness and coverage, demonstrate comparable antibacterial activity and may offer a valuable alternative, particularly for long-term use where the side effects of this compound, such as staining, can be a concern. The choice between these two agents may depend on the specific clinical context and patient needs. The experimental models and protocols detailed in this guide provide a framework for the continued evaluation and development of novel anti-biofilm oral care products.
References
- 1. A Comparison of Commercial Mouthwashes Towards Oral Pathogens Biofilms in vitro | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. Essential Oils and Their Components as Modulators of Antibiotic Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplaque Effect of Essential Oils and 0.2% this compound on an In Situ Model of Oral Biofilm Growth: A Randomised Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplaque Effect of Essential Oils and 0.2% this compound on an In Situ Model of Oral Biofilm Growth: A Randomised Clinical Trial | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of the efficacy of a herbal mouthwash and this compound mouthwash on select periodontal pathogens: An in vitro and ex vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Actions of this compound on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. Molecular mechanism of antimicrobial activity of this compound against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To compare the effectiveness of different mouthrinses on Streptococcus mutans count in caries active children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Bactericidal Efficacy of Chlorhexidine and Sodium Hypochlorite in Endodontics
For Researchers, Scientists, and Drug Development Professionals
The success of endodontic treatment hinges on the effective disinfection of the root canal system. Sodium hypochlorite (B82951) (NaOCl) and chlorhexidine (B1668724) gluconate (CHX) are two of the most widely used irrigating solutions, each with a distinct mechanism of action and antimicrobial spectrum. This guide provides an objective comparison of their bactericidal efficacy, supported by experimental data, to aid in the selection of the most appropriate disinfectant for specific clinical and research applications.
Quantitative Comparison of Bactericidal Efficacy
The antimicrobial efficacy of this compound and sodium hypochlorite has been extensively studied, often focusing on their effectiveness against Enterococcus faecalis, a bacterium frequently implicated in persistent endodontic infections. The following tables summarize quantitative data from various in vitro studies.
Table 1: Efficacy Against Enterococcus faecalis
| Irrigant | Concentration | Test Method | Results | Reference |
| Sodium Hypochlorite | 5.25% | Agar (B569324) Diffusion | Smaller inhibition zones compared to 2% CHX gel. | [1] |
| 3% | In Vitro (infected root canals) | 100% reduction in bacterial growth. | [2] | |
| 2.5% | In Vitro | Less effective than 2% CHX. | [3] | |
| 1% | Agar Diffusion | Smallest inhibition zones. | [1] | |
| This compound | 2% (Gel) | Agar Diffusion | Largest mean microbial growth inhibition zone. | [1] |
| 2% (Liquid) | In Vitro (infected root canals) | Significant reduction in postoperative growth, but less than 3% NaOCl. | [2] | |
| 0.2% | In Vitro | Equivalent efficacy to 2.5% NaOCl. | [3] |
Table 2: General Antimicrobial Effectiveness
| Irrigant | Concentration | Target Microorganisms | Key Findings | Reference |
| Sodium Hypochlorite | 6% | P. micros, P. intermedia, S. sanguis | More effective than 3% NaOCl and 2% CHX. | [4] |
| 3% | L. acidophilus | Less effective than 6% NaOCl but more effective than 2% CHX. | [4] | |
| This compound | 2% | P. micros, P. intermedia, S. sanguis | Less effective than NaOCl and doxycycline (B596269) at the tested concentrations. | [4] |
| 0.12% | General | Least effective among the tested concentrations of CHX and NaOCl. | [4] |
Mechanisms of Action
The bactericidal properties of sodium hypochlorite and this compound stem from their distinct chemical interactions with microbial cells.
Sodium Hypochlorite (NaOCl): NaOCl is a potent oxidizing agent that acts non-specifically.[5] Its antimicrobial efficacy is attributed to several mechanisms:
-
Saponification: It degrades lipids and fatty acids in the cell membrane, leading to cell lysis.[6][7]
-
Amino Acid Neutralization: It reacts with amino acids, forming water and salt.[6][7]
-
Chloramination: Hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) react with amino groups to form chloramines, which disrupt cellular metabolism.[7][8]
-
Enzyme Inhibition: The strong oxidative power irreversibly inhibits essential bacterial enzymes by oxidizing their sulfhydryl groups.[6]
This compound (CHX): CHX is a cationic bisbiguanide that targets the bacterial cell membrane.[9][10] Its action is concentration-dependent:
-
Low Concentrations (Bacteriostatic): The positively charged CHX molecule binds to the negatively charged bacterial cell wall, increasing membrane permeability and causing leakage of low molecular weight intracellular components like potassium and phosphorus.[9][11][12]
-
High Concentrations (Bactericidal): At higher concentrations, CHX causes extensive damage to the cell membrane, leading to the precipitation of cytoplasmic contents and cell death.[9][11]
Experimental Protocols
A variety of in vitro methods are employed to assess the bactericidal efficacy of endodontic irrigants. The agar diffusion test and the direct contact test are two commonly used methodologies.
Agar Diffusion Test: Detailed Methodology
This test evaluates the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a seeded microorganism.
-
Microorganism Preparation: A standardized suspension of the test microorganism (e.g., Enterococcus faecalis) is prepared. The turbidity is adjusted to a McFarland standard (e.g., 0.5) to ensure a consistent bacterial concentration.
-
Agar Plate Inoculation: The surface of an appropriate agar medium (e.g., Brain Heart Infusion agar) in a petri dish is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Application of Irrigants: Sterile paper discs are impregnated with a standardized volume of the irrigating solutions to be tested (e.g., different concentrations of NaOCl and CHX). A negative control disc with sterile saline is also included.
-
Incubation: The discs are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Measurement and Interpretation: Following incubation, the diameter of the zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Direct Contact Test: Detailed Methodology
This method assesses the bactericidal effect of direct contact between the antimicrobial agent and the test microorganism.
-
Preparation of Test Substance: The irrigating solutions are placed in the wells of a microtiter plate.
-
Bacterial Suspension: A standardized bacterial suspension is prepared as described for the agar diffusion test.
-
Direct Contact: A small volume of the bacterial suspension is added to the wells containing the irrigants and allowed to remain in direct contact for specific time intervals (e.g., 1, 5, 10 minutes).
-
Neutralization: After the designated contact time, a neutralizing agent is added to stop the action of the antimicrobial agent.
-
Culturing and Quantification: The mixture is then serially diluted, plated on an appropriate agar medium, and incubated. The number of colony-forming units (CFUs) is counted to determine the percentage of bacterial killing compared to a control group.
Visualizations
References
- 1. Efficacy of sodium hypochlorite combined with this compound against Enterococcus faecalis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of antibacterial efficacy of 3% sodium hypochlorite, high-frequency alternating current and 2% this compound on Enterococcus faecalis: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial activity of sodium hypochlorite and this compound against Enterococcus faecalis: A review on agar diffusion and direct contact methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the antimicrobial activity of six irrigants on primary endodontic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sodium Hypochlorite? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. This compound in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Chlorhexidine and Hydrogen Peroxide
An objective, data-driven comparison of the antimicrobial efficacy, cytotoxicity, and wound healing properties of chlorhexidine (B1668724) and hydrogen peroxide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of two widely used antiseptics, this compound (CHX) and hydrogen peroxide (H₂O₂). The following sections present a detailed analysis of their performance based on published experimental data, focusing on their antimicrobial activity, cytotoxicity, and impact on wound healing processes. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key studies.
Antimicrobial Efficacy
This compound is a broad-spectrum biocide effective against Gram-positive and Gram-negative bacteria, while hydrogen peroxide exerts its antimicrobial effect through the production of reactive oxygen species. In vitro studies have demonstrated that both agents are effective against a range of microorganisms, although their efficacy can vary depending on the bacterial strain and concentration used.
A study comparing the effect of 0.12% CHX and 3% H₂O₂ on Staphylococcus aureus associated with peri-implantitis found that both agents were effective in reducing bacterial colonies.[1] While CHX appeared to be slightly more lethal, the difference was not statistically significant.[1] Another study investigating anaerobic bacteria from the gingival sulcus found that a 0.2% CHX solution alone was more effective at inhibiting bacterial growth compared to a combination of 0.2% CHX and 3% H₂O₂.[2]
Interestingly, some research suggests a synergistic antimicrobial effect when CHX and H₂O₂ are used in combination. This synergistic action is thought to occur because CHX increases the permeability of the bacterial cell membrane, allowing H₂O₂ to penetrate more easily and damage intracellular components.[2] However, the effectiveness of this combination can be concentration-dependent and may not always surpass the efficacy of CHX alone.[2][3] For instance, one study found that while a combination of CHX and H₂O₂ showed a lower number of colony-forming units (CFU) in the initial culture, CHX alone demonstrated more effective long-term antibacterial action against Enterococcus faecalis.[3]
Quantitative Antimicrobial Data
| Agent(s) | Target Microorganism | Key Findings | Reference |
| 0.12% this compound | Staphylococcus aureus | Showed slightly better, but not statistically significant, decontamination compared to 3% H₂O₂. | [1] |
| 3% Hydrogen Peroxide | Staphylococcus aureus | Effective in reducing bacterial colonies, but slightly less so than 0.12% CHX. | [1] |
| 0.2% this compound | Anaerobic gingival sulcus bacteria | Demonstrated a higher mean difference in bacterial growth inhibition compared to the combination with 3% H₂O₂. | [2] |
| 0.2% this compound + 3% Hydrogen Peroxide | Anaerobic gingival sulcus bacteria | Showed less bacterial growth inhibition than 0.2% CHX alone. | [2] |
| This compound | Enterococcus faecalis | Showed the most effective residual antibacterial action over time. | [3] |
| Hydrogen Peroxide | Enterococcus faecalis | Showed the least effective antibacterial action at all time points. | [3] |
| This compound + Hydrogen Peroxide | Enterococcus faecalis | Had the lowest number of CFU in the first culture, indicating a strong initial synergistic effect. | [3] |
Cytotoxicity
A critical aspect of any antiseptic is its potential to harm host cells. In vitro cytotoxicity studies on human periodontal ligament (PDL) fibroblasts have revealed that both this compound and hydrogen peroxide can be toxic to cells, with the effect being highly dependent on concentration.[4][5][6]
One study found that 2% CHX was significantly more toxic than 0.2% CHX.[4][5][6] The combination of 2% CHX with 3% H₂O₂ was the most cytotoxic solution tested.[4][5][6] Conversely, the cytotoxicity of 0.2% CHX was not significantly increased when combined with 1% or 3% H₂O₂.[4][5] This suggests that lower concentrations of CHX can be combined with H₂O₂ to potentially benefit from their synergistic antimicrobial effects with minimal increase in cytotoxicity.[4][5][6] Another study reported that various oral rinses containing this compound gluconate and carbamide peroxide (a form of hydrogen peroxide) caused 100% death of gingival fibroblasts after a single 30-second exposure.[7]
Quantitative Cytotoxicity Data
| Agent(s) | Cell Type | Key Findings | Reference |
| 0.2% this compound | Human Periodontal Ligament Fibroblasts | Least cytotoxic solution tested. | [4][5][6] |
| 2% this compound | Human Periodontal Ligament Fibroblasts | Significantly more toxic than 0.2% CHX. | [4][5][6] |
| 0.2% this compound + 1% H₂O₂ | Human Periodontal Ligament Fibroblasts | Cytotoxicity not significantly different from 0.2% CHX alone. | [4][5] |
| 0.2% this compound + 3% H₂O₂ | Human Periodontal Ligament Fibroblasts | Cytotoxicity not significantly increased compared to 0.2% CHX with 1% H₂O₂. Recommended combination for synergistic antimicrobial effect with minimal cytotoxicity. | [4][5][6] |
| 2% this compound + 3% H₂O₂ | Human Periodontal Ligament Fibroblasts | Most cytotoxic solution tested. | [4][5][6] |
| This compound gluconate rinse | Human Gingival Fibroblasts (HGF-1) | Caused 100% cell death after a 30-second rinse. | [7] |
| Carbamide peroxide rinse | Human Gingival Fibroblasts (HGF-1) | Caused 100% cell death after a 30-second rinse. | [7] |
Effects on Wound Healing
The impact of these antiseptics on the complex process of wound healing is a crucial consideration. Some in vitro and in vivo studies suggest that hydrogen peroxide may not negatively affect wound healing and, in some cases, might even accelerate re-epithelialization.[8] However, its bactericidal effect in a wound environment can be diminished by the presence of tissue catalases.[8] Clinical studies have shown H₂O₂ to be ineffective at reducing bacterial load in wounds.[8]
This compound has shown varied effects on wound healing in animal studies, with some indicating accelerated healing while others report inhibition of granulation tissue and decreased wound tensile strength.[8] Lower concentrations (0.02%) are generally recommended for wound irrigation to minimize tissue toxicity.[8] A clinical trial on healing after impacted third molar surgery found that a mouthwash containing hydrogen peroxide (Nanosil) resulted in significantly better healing on the third postoperative day compared to this compound.[9]
Experimental Protocols
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method was used to evaluate the bacterial growth inhibitory capacity of this compound and a combination of this compound and hydrogen peroxide on anaerobic gingival sulcus bacteria.[2]
-
Bacterial Sample: Anaerobic bacteria were isolated from a human gingival sulcus.
-
Culture Medium: The bacteria were cultured on a blood agar (B569324) plate.
-
Test Solutions:
-
0.2% this compound
-
0.2% this compound combined with 3% Hydrogen Peroxide
-
-
Procedure:
-
Paper discs impregnated with the test solutions were placed on the surface of the agar plate previously inoculated with the bacterial sample.
-
The plates were incubated under anaerobic conditions.
-
-
Data Collection: The diameter of the zone of inhibition (the area around the disc where bacteria did not grow) was measured using a sliding caliper.
Cytotoxicity Assay (MTT Assay)
This assay was employed to assess the effects of this compound, hydrogen peroxide, and their combinations on the viability of human periodontal ligament (PDL) fibroblasts.[4][6]
-
Cell Culture: Human PDL cells were cultured from healthy third molar teeth.
-
Test Solutions:
-
0.2% this compound
-
2% this compound
-
0.2% CHX + 1% H₂O₂
-
0.2% CHX + 3% H₂O₂
-
2% CHX + 1% H₂O₂
-
2% CHX + 3% H₂O₂
-
-
Procedure:
-
The cultured PDL cells were exposed to the six prepared solutions.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
-
Data Analysis: The absorbance was measured, and cell viability was calculated relative to untreated control cells.
Conclusion
The in vitro evidence suggests that both this compound and hydrogen peroxide are potent antimicrobial agents. This compound generally demonstrates superior or comparable standalone efficacy, particularly in terms of residual antibacterial activity. While a synergistic effect with hydrogen peroxide is noted, this does not always translate to superior performance over this compound alone and is highly dependent on the concentrations used.
A significant consideration is cytotoxicity. Higher concentrations of this compound, especially when combined with hydrogen peroxide, exhibit considerable toxicity to human fibroblasts. However, low concentrations of this compound (e.g., 0.2%) can be combined with hydrogen peroxide to leverage their synergistic antimicrobial properties with minimal impact on cell viability.
Regarding wound healing, the data is less definitive and sometimes contradictory. Some evidence suggests hydrogen peroxide may have a slight advantage in the early stages of healing. The choice between this compound and hydrogen peroxide, or their combination, should be carefully considered based on the specific application, weighing the required antimicrobial potency against the potential for cytotoxicity and impact on wound healing. Further in vivo and clinical studies are warranted to fully elucidate their comparative performance in a physiological setting.
References
- 1. ispcd.org [ispcd.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Hydrogen Peroxide on the Antibacterial Substantivity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of this compound-hydrogen peroxide combination in different concentrations on cultured human periodontal ligament fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Comparative effects of hydrogen peroxide (Nanosil) and this compound mouthwashes on healing and pain after impacted mandibular third molar surgery: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Battle Against Microbes: A Comparative Guide to Chlorhexidine's Residual Antimicrobial Activity
For researchers, scientists, and drug development professionals, understanding the persistent efficacy of antimicrobial agents is paramount. Chlorhexidine (B1668724), a widely used antiseptic, is prized for its residual activity—the ability to remain effective on the skin long after application. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies, to aid in the development and validation of novel antimicrobial solutions.
This compound's sustained antimicrobial effect is a critical factor in preventing healthcare-associated infections.[1] Its ability to bind to the stratum corneum and provide prolonged bactericidal or bacteriostatic action sets it apart from many other antiseptic agents.[2][3] However, the formulation of the this compound-containing product significantly impacts its residual efficacy.[1] Furthermore, the conditions under which it is tested, such as the presence of moisture, can influence its performance.[4]
Comparative Efficacy of this compound Formulations
The concentration of this compound and the presence of other agents, like alcohol, play a crucial role in its immediate and residual antimicrobial properties. Studies have shown that alcohol-based this compound solutions can offer superior performance compared to aqueous or scrub formulations.[1]
| Formulation | Organism | Log Reduction (CFU) | Time Point | Reference |
| 4% this compound Gluconate (CHG) Scrub | Serratia marcescens | 1.32 | 20 minutes post-application | [1] |
| 0.5% CHG Aqueous Solution | Serratia marcescens | 3.81 | 20 minutes post-application | [1] |
| 0.5% CHG Ethanol Solution | Serratia marcescens | >4.53 (No bacterial growth observed) | 20 minutes post-application | [1] |
| 2% CHG in 70% Isopropyl Alcohol | Resident Skin Flora | Not specified, but effective for up to 24 hours | 60s, 3h, 24h | [5] |
This compound vs. Other Antiseptics: A Head-to-Head Comparison
This compound consistently demonstrates superior residual activity when compared to other common antiseptics, most notably povidone-iodine.[2][3][6] This prolonged efficacy makes it a preferred choice for preoperative skin preparation, especially in lengthy surgical procedures.[2][3]
| Antiseptic | Organism(s) | Key Findings | Reference |
| This compound | Surgical site infection pathogens | Statistically lower rates of overall, superficial, and deep surgical site infections compared to povidone-iodine.[2][3][6] | [2][3][6] |
| Povidone-Iodine | Surgical site infection pathogens | Generally lacks residual activity post-application and its efficacy can be compromised by organic matter like blood or pus.[2] | [2] |
| Octenidine (B1677106) Dihydrochloride (B599025) (0.1% w/v) | Staphylococcus aureus | Demonstrated a microbicidal efficacy of greater than 5-log10 reduction after 24 hours of contact.[7][8] | [7][8] |
| This compound Digluconate (0.144% w/v) | Staphylococcus aureus | Demonstrated a microbicidal efficacy of greater than 5-log10 reduction after 24 hours of contact.[7][8] | [7][8] |
| Octenidine Dihydrochloride (0.1% w/v) | Pseudomonas aeruginosa | Reduced by approximately 2 log10 at 24 hours, suggesting a more microbiostatic effect.[7][8] | [7][8] |
| This compound Digluconate (0.144% w/v) | Pseudomonas aeruginosa | Reduced by approximately 2 log10 at 24 hours, suggesting a more microbiostatic effect.[7][8] | [7][8] |
| Triclosan (1% in 70% Isopropyl Alcohol) | Resident Skin Flora | Compared for residual effect against 2% CHG in 70% isopropyl alcohol.[5] | [5] |
Experimental Protocols for Validating Residual Antimicrobial Activity
Accurate assessment of residual antimicrobial activity is crucial. The following are detailed methodologies for key experiments cited in the literature.
In Vivo Forearm Test for Residual Activity
This method evaluates the persistent antimicrobial effect of a topical antiseptic on the skin of healthy volunteers.
Protocol:
-
Subject Recruitment and Baseline Sampling: Recruit healthy volunteers and establish a baseline bacterial count on their forearms.
-
Antiseptic Application: Apply a standardized volume of the antiseptic formulation to a defined area on the subject's forearm.
-
Drying Time: Allow the antiseptic to air dry for a specified period (e.g., 20 minutes).[1]
-
Bacterial Challenge: Inoculate the treated area with a known concentration of a challenge organism (e.g., Serratia marcescens).[1]
-
Incubation: Allow a short contact time for the challenge organism to interact with the treated skin (e.g., 5 minutes).[1]
-
Sampling: Use the cup scrub technique to collect surviving microorganisms from the test site. This involves placing a cylinder over the area, adding a neutralizing broth, and scrubbing with a sterile rod.[1][5]
-
Quantification: Perform serial dilutions of the collected sample and plate on appropriate agar (B569324) media.
-
Incubation and Colony Counting: Incubate the plates and count the colony-forming units (CFU).
-
Log Reduction Calculation: Calculate the log reduction in bacterial count compared to an untreated control site.[1]
Caption: Workflow for In Vivo Forearm Test of Residual Antimicrobial Activity.
Ex Vivo Porcine Skin Model
This model provides a controlled environment to simulate surgical conditions and assess the durability of the antiseptic's residual effect.[9][10]
Protocol:
-
Skin Preparation: Obtain and prepare excised porcine skin.
-
Antiseptic Application: Apply the this compound preparation to designated sites on the skin.
-
Challenge Simulation: Subject the treated sites to repetitive saline soaks and wiping with gauze to simulate surgical irrigation and blotting.[9][10]
-
Bacterial Inoculation: Inoculate both challenged and unchallenged treated sites with a specific indicator organism.[9][10]
-
Sample Collection and Analysis: Recover the bacteria from the skin surface and determine the log recovery.[9][10]
-
Chemical Analysis (Optional): Use high-performance liquid chromatography (HPLC) to quantify the amount of this compound remaining on the skin.[9][10]
Caption: Ex Vivo Porcine Skin Model for Evaluating Residual Activity.
The Influence of Application Method and Formulation on Residual Activity
A noteworthy finding is that the method of contamination can significantly affect the observed residual activity of this compound. One study demonstrated that while this compound showed significant residual kill when bacteria were applied in a liquid suspension, no significant activity was observed with dry contact contamination.[4] This suggests that resolubilization of the this compound on the skin is necessary for its bactericidal effect against transient microorganisms.[4][11] This has important implications for real-world healthcare settings where contamination often occurs through contact with dry surfaces.
Furthermore, the inclusion of a film-forming copolymer in a this compound formulation has been shown to improve its retention on the skin, even after simulated surgical irrigation and wiping.[9][10] This enhanced retention can lead to better and more prolonged antimicrobial activity.[9][10]
Conclusion
The validation of this compound's residual antimicrobial activity is a complex process influenced by formulation, application, and environmental factors. The evidence strongly supports the superior persistent efficacy of this compound, particularly in alcohol-based formulations, when compared to povidone-iodine for preventing surgical site infections. However, researchers and drug development professionals must consider the nuances of testing methodologies and real-world contamination scenarios to accurately assess and optimize the performance of this compound-based antiseptics. The experimental protocols and comparative data presented in this guide offer a robust framework for the continued development and validation of effective antimicrobial solutions.
References
- 1. thcu.ac.jp [thcu.ac.jp]
- 2. Comparing the efficacy of this compound and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gojo.com [gojo.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Frontiers | this compound versus povidone-iodine for surgical site infection prevention: an updated meta-analysis and trial sequential analysis of randomized controlled trials [frontiersin.org]
- 7. Residual antimicrobial effect of this compound digluconate and octenidine dihydrochloride on reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Ex vivo and in vivo evaluation of residual this compound gluconate on skin following repetitive exposure to saline and wiping with 2% this compound gluconate/70% isopropyl alcohol pre-operative skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Synergistic Effect of Chlorhexidine with Other Antimicrobials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antimicrobial effects of chlorhexidine (B1668724) when combined with other agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Quantitative Assessment of Synergistic Activity
The synergistic effect of this compound with various antimicrobial agents has been demonstrated against a range of microorganisms, including multidrug-resistant bacteria and fungal pathogens. The following tables summarize the quantitative data from several key studies, providing a comparative overview of the enhanced efficacy of these combinations.
Table 1: Synergistic Activity of this compound with Antibiotics against Acinetobacter baumannii
| Antibiotic | FICI Range (MDR strains) | FICI Range (XDR strains) | Interpretation | Reference |
| Doxycycline | 0.375–1 | 0.375–1 | Synergistic/Additive | [1][2] |
| Minocycline | 0.375–1 | 0.375–1 | Synergistic/Additive | [1][2] |
| Meropenem | 0.3125–1 | 0.3125–1 | Synergistic/Additive | [1][2] |
| Ciprofloxacin | 0.375–1 | 0.375–1 | Synergistic/Additive | [1][2] |
| Imipenem | 0.625–1.5 | 0.3125–1.5 | Additive/Indifferent | [1][2] |
| Levofloxacin | 0.375–0.75 | 0.5–1.5 | Synergistic/Indifferent | [1][2] |
Fractional Inhibitory Concentration Index (FICI) Interpretation: ≤ 0.5, Synergy; > 0.5 to ≤ 1, Additive; > 1 to ≤ 4, Indifference; > 4, Antagonism.[1]
Table 2: Synergistic Activity of this compound with Essential Oils against Planktonic and Biofilm-Forming Malassezia pachydermatis
| Essential Oil | FICI (Planktonic) Interpretation | FICI (Biofilm) Interpretation | Reference |
| Thyme | Synergistic (33.3% of isolates) | Additive | [3][4] |
| Rosemary | Synergistic (16.7% of isolates) | Additive | [3][4] |
| Bergamot | Additive | Synergistic (33.3% of isolates) | [3][4] |
| Oregano | Additive | Synergistic (16.7% of isolates) | [3][4] |
| Clove | Additive | Additive | [3][4] |
| Cinnamon | Additive | Additive | [3][4] |
Table 3: Synergistic Activity of this compound with Proteolytic Enzymes against Endodontic Multispecies Biofilm
| Combination | Log10 CFU/mL Reduction (without ultrasonics) | Log10 CFU/mL Reduction (with ultrasonics) | Biofilm Disruption | Reference |
| 2% CHX + 1% Trypsin | Significant | Highly Significant | More effective than CHX alone | [5] |
| 2% CHX + 1% Proteinase K | 5.05 ± 1.36 | 4.26 ± 0.58 | More effective than CHX alone | [5] |
| 2% CHX alone | Less effective | - | Less effective than combinations | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to conduct similar studies.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
1. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of this compound and the second antimicrobial agent at a concentration that is a multiple of the highest concentration to be tested.
-
Perform serial twofold dilutions of each agent in a suitable broth medium (e.g., Mueller-Hinton Broth) in separate 96-well microtiter plates.
2. Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar (B569324) medium.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to the desired final concentration (typically 5 x 10^5 CFU/mL).
3. Assay Setup:
-
In a new 96-well plate, add 50 µL of the diluted this compound solution along the x-axis (columns) and 50 µL of the diluted second antimicrobial along the y-axis (rows).
-
Each well will contain a unique combination of the two agents.
-
Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Add 100 µL of the prepared bacterial inoculum to each well.
4. Incubation and Interpretation:
-
Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determine the MIC of each agent alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results based on the FICI value as described in the footnote of Table 1.[1]
Time-Kill Curve Analysis
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.
1. Preparation:
-
Prepare cultures of the test microorganism to the mid-logarithmic phase of growth.
-
Prepare tubes or flasks containing broth with the antimicrobial agents alone and in combination at desired concentrations (e.g., at their MICs).
2. Inoculation and Sampling:
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at the appropriate temperature with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
3. Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).
4. Data Analysis:
-
Plot the log10 CFU/mL against time for each antimicrobial condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Biofilm Quantification Assays
Crystal Violet Assay (for total biofilm biomass):
-
Grow biofilms in a 96-well plate.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms with methanol (B129727) or by air-drying.
-
Stain the biofilms with a 0.1% crystal violet solution for 10-15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining (for biofilm structure and viability):
-
Grow biofilms on a suitable surface (e.g., glass-bottom dishes).
-
After incubation, gently rinse with a suitable buffer.
-
Stain the biofilm with a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium (B1200493) iodide for dead cells) according to the manufacturer's instructions.
-
Visualize the stained biofilm using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct a three-dimensional view of the biofilm.
-
Analyze the images to assess biofilm architecture, thickness, and the distribution of live and dead cells.
Visualizing Methodologies and Mechanisms
Diagrams created using Graphviz (DOT language) are provided to illustrate experimental workflows and the proposed mechanisms of synergistic action.
Caption: Workflow for assessing antimicrobial synergy.
Caption: Proposed synergistic mechanism of this compound.
Mechanism of Synergistic Action
The primary mechanism of this compound's antimicrobial activity involves its cationic molecules binding to the negatively charged surfaces of bacterial cell walls and membranes.[1] This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[1]
The synergistic effect with other antimicrobials is often attributed to this membrane-disrupting action. By increasing the permeability of the bacterial cell membrane, this compound facilitates the entry of other antimicrobial agents into the cell, allowing them to reach their intracellular targets more effectively. For instance, the combination of this compound with azithromycin (B1666446) has been shown to increase the cellular accumulation of the antibiotic.
Furthermore, some studies suggest that this compound may also interfere with bacterial efflux pumps, which are responsible for actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, this compound can enhance the intracellular concentration and efficacy of other drugs, contributing to the observed synergistic effect. The overexpression of efflux pumps like MexXY in Pseudomonas aeruginosa has been linked to this compound resistance, highlighting the importance of this mechanism.
References
- 1. Combination inhibition activity of this compound and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination inhibition activity of this compound and antibiotics on multidrug-resistant Acinetobacter baumannii in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of essential oils and this compound against planktonic and biofilm-forming cells of Malassezia pachydermatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effect of essential oils and this compound against planktonic and biofilm-forming cells of Malassezia pachydermatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of 2% this compound combined with proteolytic enzymes on biofilm disruption and killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Chlorhexidine-Resistant and Susceptible Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic and functional differences between chlorhexidine-resistant and susceptible bacterial strains, supported by experimental data and detailed methodologies.
This compound (B1668724) is a broad-spectrum bisbiguanide antiseptic critical to infection control protocols in both hospital and community settings. Its extensive use, however, has driven the emergence of bacterial strains with reduced susceptibility, posing a significant challenge to public health. Understanding the genetic underpinnings of this resistance is paramount for developing effective countermeasures and novel antimicrobial agents. This guide delves into the comparative genomics of this compound resistance, summarizing key genetic determinants, their functional impacts, and the experimental approaches used for their identification.
Mechanisms of this compound Resistance: A Genomic Perspective
The primary mechanisms of bacterial resistance to this compound are genetically encoded and typically involve either reducing the intracellular concentration of the antiseptic or altering the cellular structures it targets. Comparative genomic analyses have been instrumental in identifying these determinants.
The most common resistance strategies include:
-
Increased Efflux Pump Activity: Efflux pumps are membrane proteins that actively extrude toxic compounds, including this compound, from the bacterial cell. The overexpression or acquisition of genes encoding these pumps is a primary mechanism of resistance. Notable examples include the qac (quaternary ammonium (B1175870) compound) gene family found on mobile genetic elements in Staphylococcus aureus, the major facilitator superfamily (MFS) transporter SmvA in Klebsiella pneumoniae, and the AdeAB system in Acinetobacter baumannii.[1][2][3][4] The presence of tetracycline (B611298) resistance genes, such as tetA(B) on transposon Tn10, has also been associated with reduced this compound susceptibility in clinical isolates of Escherichia coli.[5][6]
-
Cell Envelope Alterations: this compound's primary target is the bacterial cell membrane.[3][7] Consequently, modifications to the cell envelope can confer resistance. In Gram-negative bacteria, this often involves changes to the lipopolysaccharide (LPS) layer. For instance, mutations in the two-component regulatory system phoPQ in K. pneumoniae can lead to modifications of the outer membrane, reducing susceptibility to this compound and, in some cases, causing cross-resistance to the last-resort antibiotic colistin.[7][8][9] In E. coli, mutations in the mlaA gene, which is involved in a retrograde phospholipid transport system, have been identified in strains adapted to this compound in vitro.[5][6][10]
-
Acquisition of Mobile Genetic Elements (MGEs): The dissemination of resistance is often facilitated by MGEs such as plasmids and transposons.[2][11] These elements can carry genes encoding efflux pumps (qacA/B, smr) and other resistance determinants, allowing for rapid horizontal transfer between different bacterial strains and species.[11]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, comparing this compound-susceptible and resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound in Susceptible vs. Resistant Strains
| Bacterial Species | Strain Type | Genetic Alteration/Basis of Resistance | This compound MIC (mg/L) | Fold Increase | Reference |
| Klebsiella pneumoniae | Wild-Type | - | 2-4 | - | [9] |
| Klebsiella pneumoniae | This compound-Adapted | Mutations in phoPQ and/or smvR | 128-512 | 32-128x | [9] |
| Pseudomonas aeruginosa | Wild-Type | - | Varies | - | [12] |
| Pseudomonas aeruginosa | This compound-Adapted | Proteome alterations (efflux pumps, LPS) | Not specified, 4-8x increase | 4-8x | [12] |
| Escherichia coli K-12 | Wild-Type | - | ~1-2 | - | [10] |
| Escherichia coli K-12 | This compound-Adapted | Mutation in mlaA | 4-8 | 2-4x | [10] |
| Staphylococcus aureus | Susceptible (qac-negative) | - | ≤2 | - | [13] |
| Staphylococcus aureus | Resistant (qac-positive) | Presence of qacA/B and/or smr genes | ≥4 | ≥2x | [13] |
Table 2: Key Genetic Determinants of this compound Resistance
| Gene(s) | Function of Gene Product | Bacterial Species | Location | Mechanism |
| qacA/B, smr | MFS Efflux Pumps | Staphylococcus aureus | Plasmid | Efflux of this compound |
| smvA | MFS Efflux Pump | Klebsiella pneumoniae | Chromosome | Efflux of this compound |
| smvR | Transcriptional Repressor of smvA | Klebsiella pneumoniae | Chromosome | Mutation leads to smvA upregulation |
| phoP/phoQ | Two-Component Regulatory System | Klebsiella pneumoniae | Chromosome | Regulates membrane modification; mutation confers resistance |
| adeAB | RND Efflux Pump System | Acinetobacter baumannii | Chromosome | Efflux of this compound |
| aceI | Drug Efflux Pump | Acinetobacter baumannii | Chromosome | Efflux of this compound |
| mlaA | Retrograde Phospholipid Transporter | Escherichia coli | Chromosome | Mutation associated with reduced susceptibility (in vitro) |
| tetA(B) | MFS Efflux Pump | Escherichia coli | Transposon (Tn10) | Efflux of tetracycline and this compound |
Experimental Protocols
The identification and characterization of this compound resistance mechanisms rely on a combination of microbiological, genomic, and transcriptomic techniques.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Method: Broth microdilution is the standard method.
-
Procedure:
-
Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control well (bacteria, no this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest this compound concentration in which no turbidity (bacterial growth) is observed.[14]
-
Whole-Genome Sequencing (WGS) and Analysis
WGS is used to compare the complete genetic makeup of resistant and susceptible strains to identify mutations, insertions, deletions, and the presence of resistance genes.
-
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from pure cultures of both resistant and susceptible bacterial strains.
-
Library Preparation: Shear the DNA into fragments and ligate sequencing adapters to both ends.
-
Sequencing: Sequence the prepared libraries using a high-throughput platform (e.g., Illumina NextSeq).[4]
-
Data Analysis:
-
Assemble the raw sequencing reads into a complete or draft genome.
-
Align the genome of the resistant strain against the susceptible (reference) strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).[7][9]
-
Use bioinformatics tools like ResFinder to screen the assembled genomes for known antimicrobial resistance genes (e.g., qac, tet).[4]
-
Perform Genome-Wide Association Studies (GWAS) on larger clinical collections to identify statistical associations between specific genes and the resistance phenotype.[5][6]
-
-
Gene Expression Analysis (RNA-Sequencing)
This technique measures the expression levels of all genes in a bacterium under specific conditions, revealing which genes are up- or down-regulated in response to this compound exposure.
-
Procedure:
-
Bacterial Culture and Exposure: Grow bacterial cultures to mid-log phase and expose a subset to a sub-inhibitory concentration of this compound for a defined period.
-
RNA Extraction: Isolate total RNA from both this compound-exposed and unexposed (control) bacterial cells.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and convert the remaining messenger RNA (mRNA) into a cDNA library suitable for sequencing.
-
Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform.
-
Data Analysis:
-
Map the sequencing reads to a reference genome.
-
Quantify the expression level for each gene.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to this compound.[1][15] This can highlight the activation of efflux pumps or stress response pathways.
-
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways involved in this compound resistance.
Caption: Experimental workflow for identifying and validating this compound resistance genes.
Caption: Simplified PhoPQ signaling pathway in Klebsiella pneumoniae leading to resistance.
References
- 1. Transcriptomic and biochemical analyses identify a family of this compound efflux proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance or Cross-Resistance, That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Toward this compound in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]
- 4. cambridge.org [cambridge.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Reduced this compound Susceptibility Is Associated with Tetracycline Resistance tet Genes in Clinical Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Increased Resistance to this compound and Cross-Resistance to Colistin following Exposure of Klebsiella pneumoniae Clinical Isolates to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Phenotypic and Multi-Omics Characterization of Escherichia coli K-12 Adapted to this compound Identifies the Role of MlaA and Other Cell Envelope Alterations Regulated by Stress Inducible Pathways in CHX Resistance [frontiersin.org]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. Frontiers | Proteomic Analysis of Resistance of Gram-Negative Bacteria to this compound and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Chlorhexidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of chlorhexidine (B1668724), a widely used antiseptic agent. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are evaluated based on experimental data from published studies. Detailed experimental protocols for each method are provided to support researchers in their selection of the most appropriate technique for their specific application, whether in pharmaceutical quality control or biological sample analysis.
Quantitative Performance Comparison
The selection of an analytical method for this compound quantification is critical for ensuring the safety and efficacy of pharmaceutical formulations and for conducting accurate pharmacokinetic and pharmacodynamic studies.[1][2] The following table summarizes the key performance parameters of the most frequently employed methods. High-Performance Liquid Chromatography (HPLC) is the most utilized technique for this compound analysis.[1][2][3]
| Method | Linearity Range (µg/mL) | Accuracy (%) | Precision (%RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-UV | 2.00 - 30.00 | 99.06 ± 0.69 - 101.69 ± 1.38 | < 2.0 | 0.057 | 0.47 | [4][5][6][7] |
| 1 - 100 | - | - | - | - | [3] | |
| 1 - 60 | - | - | - | - | [8] | |
| 5 - 80 | 98 - 102 | - | 1.61 | 4.87 | [3] | |
| LC-MS/MS | 0.5 - 50 (ng/mL) | 86.1 - 109.0 | < 12.0 | 0.05 (ng/mL) | 0.01 - 0.2 (ng/mL) | [9] |
| UV-Vis Spectrophotometry | 10 - 100 | - | - | 0.6577 | 1.9930 | [10] |
| 3 - 18 | 98 - 102 | - | - | - | [11] |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used method for the quantification of this compound in pharmaceutical formulations and biological samples.[2][3]
a) Method for Pharmaceutical Formulations [4][6][7]
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[12]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 75:25 v/v) is often used in an isocratic elution mode.[12] Another mobile phase consists of a mixture of methanol and 0.03 M monobasic sodium phosphate (B84403) buffer (60:40), with 0.4% triethylamine.[13] A mixture of acetonitrile (B52724) and a pH 3.0 phosphate buffer solution (32:68 v/v) has also been reported.[14]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection Wavelength: Detection is typically carried out at 258 nm or 260 nm.[6][12]
-
Sample Preparation: Samples are diluted with the mobile phase to a concentration within the linear range of the method. For instance, a stock solution can be prepared by dissolving 10 mg of this compound gluconate in a 20 ml volumetric flask with water and sonicating to dissolve completely.[12]
-
Injection Volume: A 20 µL injection volume is common.[12]
b) Method for Biological Fluids (Plasma/Urine) [15]
-
Column: BIST B+ column (4.6x150 mm, 5 µm, 100A).[15]
-
Mobile Phase: Acetonitrile and 0.2% H2SO4 buffer.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 260 nm.[15]
-
Sample Preparation: The plasma or urine sample is spiked with this compound and then diluted five times with acetonitrile. The resulting precipitate is removed by centrifugation, and the clear supernatant is injected into the HPLC system.[15]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it particularly suitable for the quantification of low concentrations of this compound in complex biological matrices.[3]
-
Chromatographic System: An LC system coupled to a triple quadrupole tandem mass spectrometer.
-
Column: A C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm).[9]
-
Mobile Phase: Gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard are used for quantification to ensure selectivity.
-
Sample Preparation: Protein precipitation is a common sample preparation technique for serum or plasma. For a 200 µl serum sample, 190 µl of phosphoric acid and 10 µl of the internal standard mixture solution are added. After vortexing, the supernatant is collected and loaded onto a solid-phase extraction (SPE) cartridge for cleanup.[9]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible method, often used for the quantification of this compound in bulk drug and simple pharmaceutical formulations. However, it may lack the specificity required for complex matrices due to potential interference from other components that absorb in the same UV region.
-
Instrument: A double beam UV-Visible spectrophotometer.
-
Solvent: n-Butanol is a suitable solvent.[10]
-
Analytical Wavelength (λmax): The absorbance is measured at the wavelength of maximum absorption for this compound, which is approximately 260 nm.[10]
-
Sample Preparation: A stock solution of this compound hydrochloride is prepared in the chosen solvent. This stock solution is then serially diluted to prepare working standards of different concentrations.
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this curve. The Beer-Lambert law is typically observed in a concentration range of 10-100 µg/ml.[10]
References
- 1. Analytical Methods for the Determination of this compound: A Review | Semantic Scholar [semanticscholar.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of this compound in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva [aps.journals.ekb.eg]
- 5. [PDF] HPLC Method for Determination of this compound in Pharmaceutical Formulations alone and in presence of Hexamidine and p-chlorocresol, and in Spiked Human Saliva | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of this compound in Biofluids: Blood Plasma and Urine on BIST B+ Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Chlorhexidine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of chlorhexidine-based waste in research and development settings.
This compound (B1668724), a widely used antiseptic in laboratory and clinical settings, requires careful management and disposal due to its toxicity to aquatic organisms.[1][2] Improper disposal can lead to environmental contamination and potential harm to ecosystems. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste.
Waste Classification and Disposal Principles
Concentrated this compound and materials heavily contaminated with it are generally considered hazardous waste due to their ecotoxicity.[1][2][3] For transportation purposes, this compound is often classified as an environmentally hazardous substance (UN 3082 for liquids and UN 3077 for solids).[1][2][4]
The primary principle for managing this compound waste is to prevent its release into the environment.[1][2][3] While some older safety data sheets (SDS) may suggest that very dilute solutions can be disposed of down the drain with large amounts of water, this practice is largely discouraged and may be illegal depending on local regulations.[5][6] University and laboratory safety guidelines often prohibit the drain disposal of hazardous chemicals and explicitly forbid the dilution of chemical waste to circumvent hazardous waste regulations.[6][7]
Procedural Guidance for this compound Disposal
The appropriate disposal method for this compound waste depends on its concentration and form. The following table summarizes the recommended procedures for different types of this compound waste.
| Waste Type | Recommended Disposal Procedure |
| Unused or Expired Concentrated this compound Solutions (e.g., 2-4% or higher) | 1. Do not pour down the drain. [7] 2. Treat as hazardous chemical waste. 3. Collect in a clearly labeled, sealed, and compatible waste container.[8] 4. Arrange for pickup and disposal by a licensed hazardous waste management company.[9] |
| Dilute this compound Solutions (e.g., working solutions for experiments) | 1. Avoid drain disposal as a primary method. 2. Collect in a designated, labeled hazardous waste container.[7] 3. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. They may have established protocols for the collection and disposal of dilute antiseptic solutions. |
| Contaminated Solid Waste (e.g., gloves, wipes, absorbent materials) | 1. Collect in a designated, leak-proof container or bag labeled as "this compound Contaminated Waste." 2. If heavily saturated, treat as hazardous waste and dispose of through a licensed waste management company. 3. For lightly contaminated items, consult your institutional EHS guidelines for appropriate disposal as chemical or biomedical waste. |
| Empty this compound Containers | 1. Triple-rinse the container with a suitable solvent (e.g., water). 2. Collect the rinsate as hazardous waste.[7] 3. Deface the label of the empty, rinsed container. 4. Dispose of the container according to your institution's guidelines for empty chemical containers, which may include recycling or disposal as regular trash.[8] |
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Ensure proper personal protective equipment (PPE) is worn, including gloves and eye protection.
-
Contain the spill using absorbent materials such as sand, earth, or vermiculite.[9]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][9]
-
Clean the spill area with soap and water, collecting the cleaning water for proper disposal if the spill was of a concentrated solution.
-
Ventilate the area if the spill involves a solution with a volatile solvent.
Potential Inactivation Methods
Recent research has explored methods for the chemical inactivation of this compound prior to disposal. One study found that a combination of 3% Tween 80 and 0.3% L-alpha-lecithin can effectively inactivate a 2% this compound solution.[10] While this presents a promising avenue for waste treatment, it is not yet a standard disposal protocol. Researchers interested in such methods should consult with their institution's EHS department to ensure compliance with all waste disposal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations for chemical waste disposal.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 5. southlandmed.com [southlandmed.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 10. An effective method of inactivating this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Chlorhexidine
Essential protocols for the safe handling, storage, and disposal of Chlorhexidine in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when working with chemical compounds. This guide provides immediate and essential safety and logistical information for handling this compound, a widely used antiseptic and disinfectant.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its concentrated forms, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1][2]
Eye and Face Protection:
-
Safety Glasses with Side Shields or Goggles: To protect against splashes, mists, or aerosols.[3][4]
-
Face Shield: In situations with a higher potential for direct facial contact with this compound solutions, a face shield should be worn in addition to safety glasses or goggles.[3][4]
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Consider double-gloving for added protection.[3][4] Nitrile gloves are a suitable option as they are resistant to a variety of chemicals.[2]
-
Laboratory Coat or Work Uniform: To protect the skin and personal clothing from contamination.[3][4]
-
Additional Protective Garments: For tasks with a higher risk of exposure, such as handling large quantities or during potential spills, additional garments like sleevelets, aprons, or disposable suits should be utilized to prevent skin contact.[4]
Respiratory Protection:
-
Ventilation: Work should be conducted in a well-ventilated area to minimize the inhalation of any vapors or aerosols.[5] An effective exhaust ventilation system is recommended.[5]
-
Respirator: If airborne concentrations are expected to exceed exposure limits or if dusts are generated, a respirator may be necessary.[6]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Use in a well-ventilated area.[5]
-
Take precautionary measures against static discharge, especially for formulations containing flammable components like alcohol.[5]
Storage:
-
Store away from heat, sparks, open flames, and other ignition sources.[5]
-
Keep out of direct sunlight.[7]
-
Do not freeze.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[1] If skin irritation occurs, consult a physician.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1][3]
Spill and Leak Procedures:
-
Ensure the clean-up is conducted by trained personnel only.[5]
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal.[5]
-
For large spills, dike the spilled material to prevent it from spreading and reaching waterways.[5]
-
Ventilate the area of the spill.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[5][7]
-
Where possible, recycling is preferred over disposal or incineration.[5]
-
Empty containers should be taken to an approved waste-handling site for recycling or disposal.[5]
-
Do not re-use empty containers.[5]
-
Avoid releasing this compound into the environment.[1][7] For some formulations, it is very toxic to aquatic life.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its formulations.
| Parameter | Value | Source |
| Flash Point (2% this compound with Isopropyl Alcohol) | 125°F (Closed Cap) | [9] |
| Storage Temperature | 0 °C to 25 °C | [5] |
| Boiling Point | 206°F | [9] |
| Specific Gravity (Water=1) | 1.06 | [9] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 3. merck.com [merck.com]
- 4. merck.com [merck.com]
- 5. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. redox.com [redox.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. southlandmed.com [southlandmed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
